(-)-Fucose-13C-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i4+1 |
InChI Key |
PNNNRSAQSRJVSB-KOKIVGLBSA-N |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([13C@@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Functions of ¹³C-Labeled Fucose in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucose, a deoxyhexose monosaccharide, plays a pivotal role in a multitude of mammalian biological processes through its incorporation into glycans, a process known as fucosylation. This post-translational modification is critical for cell-cell recognition, signaling, and adhesion. Dysregulation of fucosylation is implicated in various pathological conditions, including cancer and inflammation. The use of stable isotope-labeled fucose, particularly ¹³C-labeled fucose, has emerged as a powerful tool for elucidating the dynamics of fucose metabolism and the functional roles of fucosylated glycoconjugates. This technical guide provides an in-depth overview of the biological functions of ¹³C-labeled fucose in mammals, with a focus on its application in research and drug development. We will delve into detailed experimental protocols, present quantitative data, and visualize key pathways and workflows.
Fucose is incorporated into glycans via two primary pathways: the de novo pathway, which synthesizes GDP-fucose from GDP-mannose, and the salvage pathway, which utilizes free fucose from extracellular sources or lysosomal degradation of glycoconjugates. Quantitative studies have shown that the de novo pathway is the major contributor to the GDP-fucose pool in many cell types, accounting for over 90% of its synthesis[1]. However, the salvage pathway provides a direct route for the incorporation of exogenously supplied fucose, including ¹³C-labeled variants, making it an invaluable tool for metabolic labeling studies.
By introducing ¹³C-labeled fucose into cellular systems, researchers can trace its metabolic fate, quantify its incorporation into specific glycoproteins and glycolipids, and dissect the functional consequences of fucosylation in various biological contexts. This approach offers a significant advantage over traditional methods by allowing for the precise tracking of fucose molecules without the use of radioactive isotopes.
Core Applications of ¹³C-Labeled Fucose
The application of ¹³C-labeled fucose spans several key areas of biological research:
-
Metabolic Flux Analysis (MFA): ¹³C-MFA allows for the quantification of the flow of metabolites through a metabolic network. By supplying ¹³C-fucose and analyzing the isotopic enrichment in downstream metabolites and glycans, researchers can determine the relative contributions of the de novo and salvage pathways to the cellular GDP-fucose pool. This provides insights into how cells regulate fucose metabolism under different physiological and pathological conditions.
-
Glycan and Glycoprotein Characterization: ¹³C-fucose serves as a metabolic tag to identify and quantify fucosylated glycans and glycoproteins. Mass spectrometry-based approaches can distinguish between unlabeled (¹²C) and labeled (¹³C) fucosylated structures, enabling the analysis of fucosylation dynamics and stoichiometry on specific proteins.
-
Studying Signaling Pathways: Fucosylation is a critical regulator of key signaling pathways, including Notch signaling and selectin-mediated cell adhesion. ¹³C-fucose can be used to probe the role of fucosylation in these pathways by tracking the modification of specific receptors and ligands and correlating it with downstream signaling events.
-
Drug Development and Biomarker Discovery: Understanding the role of fucosylation in disease provides opportunities for therapeutic intervention and the identification of novel biomarkers. ¹³C-fucose can be employed in preclinical studies to assess the impact of drugs on fucose metabolism and to identify fucosylated glycoproteins that are differentially expressed in disease states.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with ¹³C-Fucose
This protocol describes the general procedure for labeling mammalian cells with ¹³C-fucose to study its incorporation into cellular glycans.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HepG2, CHO)
-
Complete cell culture medium
-
¹³C-labeled fucose (e.g., U-¹³C₆-L-fucose)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to 70-80% confluency in complete medium.
-
Labeling Medium Preparation: Prepare complete medium supplemented with ¹³C-labeled fucose. The final concentration of ¹³C-fucose can vary depending on the experimental goals, with concentrations typically ranging from 50 µM to 1 mM. For experiments aiming to trace the salvage pathway specifically, lower concentrations are often used.
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared ¹³C-fucose-containing medium to the cells.
-
Incubation: Incubate the cells for a desired period, typically ranging from 24 to 72 hours, to allow for the incorporation of ¹³C-fucose into cellular glycans. The optimal incubation time should be determined empirically for each cell line and experimental setup.
-
Cell Harvesting: After incubation, remove the labeling medium. Wash the cells twice with ice-cold PBS.
-
Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer and collect the cell lysate. For analysis of secreted glycoproteins, the culture medium can be collected.
-
Sample Storage: Store the cell lysate or culture medium at -80°C until further processing for glycan analysis.
Protocol 2: Analysis of ¹³C-Fucose Incorporation by GC-MS
This protocol outlines the steps for hydrolyzing glycoproteins, derivatizing the resulting monosaccharides, and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify ¹³C-fucose incorporation.
Materials:
-
¹³C-fucose labeled glycoprotein sample
-
Trifluoroacetic acid (TFA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Acid Hydrolysis:
-
To the glycoprotein sample, add 2 M TFA to a final concentration that ensures complete hydrolysis.
-
Incubate at 100°C for 3-4 hours in a sealed tube.
-
After hydrolysis, cool the sample to room temperature and evaporate the TFA under a stream of nitrogen or by lyophilization.
-
-
Derivatization:
-
Resuspend the dried hydrolysate in pyridine.
-
Add BSTFA with 1% TMCS to the sample.
-
Incubate the mixture at 70°C for 30 minutes to convert the monosaccharides to their trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.
-
GC Column: Use a capillary column suitable for sugar analysis (e.g., Rxi-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program:
-
Initial temperature: 130°C, hold for 0.5 min.
-
Ramp 1: 8°C/min to 195°C.
-
Ramp 2: 3°C/min to 204°C.
-
Ramp 3: 12°C/min to 290°C, hold for 3 min[2].
-
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode or selected ion monitoring (SIM) mode to detect the characteristic fragments of TMS-derivatized fucose and its ¹³C-labeled isotopologues.
-
-
Data Analysis:
-
Identify the peaks corresponding to TMS-derivatized fucose based on retention time and mass spectrum.
-
Determine the mass isotopomer distribution (MID) by analyzing the relative abundances of the M+0 (unlabeled), M+1, M+2, etc., ions.
-
Correct for the natural abundance of ¹³C to accurately quantify the incorporation of the labeled fucose.
-
Protocol 3: Analysis of ¹³C-Fucosylated N-Glycans by LC-MS/MS
This protocol provides a workflow for the analysis of intact ¹³C-fucosylated N-glycans released from glycoproteins.
Materials:
-
¹³C-fucose labeled glycoprotein sample
-
PNGase F
-
Solid-phase extraction (SPE) cartridges for glycan cleanup
-
LC-MS/MS system with a suitable column for glycan analysis (e.g., HILIC or porous graphitic carbon)
Procedure:
-
N-Glycan Release:
-
Denature the glycoprotein sample by heating.
-
Treat the sample with PNGase F according to the manufacturer's instructions to release the N-glycans.
-
-
Glycan Purification:
-
Purify the released N-glycans using SPE cartridges to remove peptides and other contaminants.
-
-
LC-MS/MS Analysis:
-
LC Separation:
-
Inject the purified N-glycan sample onto a GlycanPac AXH-1 column (2.1 x 150 mm, 1.9 µm) or similar[3].
-
Use a binary solvent system, for example:
-
Solvent A: 80:20 (v/v) Acetonitrile/Water
-
Solvent B: 80 mM Ammonium formate, pH 4.4
-
-
Run a gradient from low to high percentage of Solvent B to elute the glycans[3].
-
-
MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Acquire data in full scan mode to identify the parent ions of the N-glycans.
-
Perform tandem MS (MS/MS) on selected parent ions to obtain fragmentation data for structural elucidation.
-
-
-
Data Analysis:
-
Identify fucosylated N-glycans based on their mass and fragmentation patterns.
-
Compare the mass spectra of samples from labeled and unlabeled conditions to identify ¹³C-fucosylated glycans. The mass of a fully ¹³C-labeled fucose residue will be 6 Da higher than its unlabeled counterpart.
-
Quantify the relative abundance of ¹³C-fucosylated glycans by comparing the peak areas of the labeled and unlabeled species.
-
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing ¹³C-labeled fucose and related methodologies to investigate fucose metabolism and function.
| Cell Line | ¹³C-UL-Glucose (5 mM) | ¹³C-3,4-Mannose (50 µM) | ¹³C-6-Fucose |
| A549 | 55% | 10% | 35% |
| CaCo2 | 60% | 15% | 25% |
| HEK293 | 70% | 8% | 22% |
| HCT116 (GMDS mutant) | <5% | <5% | >90% |
| CHO-Lec13 (GMDS mutant) | <5% | <5% | >90% |
| Data presented as the percentage of labeling of N-glycan-associated fucose from the specified ¹³C-labeled precursor. GMDS mutant cell lines have an inactive de novo pathway. Data adapted from[4]. |
| Cell Line | Condition | Cell Surface sLeX Expression (Mean Fluorescence Intensity) |
| Human Monocytes | Untreated | High |
| Human B-cells | Untreated | Low/Negative |
| Human Monocytes | + α(1,3)-exofucosylation | Increased |
| Human B-cells | + α(1,3)-exofucosylation | Minimal Increase |
| sLeX is a key fucosylated glycan ligand for E-selectin. Data adapted from[5]. |
| Cell Type | Fucose Supplementation | P-selectin Ligand Activity | E-selectin Ligand Activity |
| FX(-/-) Mouse Neutrophils | None | Deficient | Deficient |
| FX(-/-) Mouse Neutrophils | 5 mM Fucose | Partially Restored | Partially Restored |
| FX(-/-) Mouse Neutrophils | 10 mM Fucose | Near Normal | Partially Restored |
| FX(-/-) mice have a defect in the de novo GDP-fucose synthesis pathway. Data adapted from[6]. |
Signaling Pathways and Experimental Workflows
Fucose Metabolism and Incorporation into Glycans
The following diagram illustrates the two main pathways for GDP-fucose biosynthesis and the subsequent incorporation of ¹³C-labeled fucose into N-glycans, which can then be analyzed by mass spectrometry.
References
- 1. academic.oup.com [academic.oup.com]
- 2. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. Functional binding of E-selectin to its ligands is enhanced by structural features beyond its lectin domain - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Understanding Fucosylation Pathways with Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the enzymatic addition of a fucose sugar to proteins and lipids, is a critical post-translational modification involved in a vast array of biological processes, from cell adhesion and signaling to immune responses and development. Aberrant fucosylation is a well-established hallmark of various diseases, including cancer, making it a key area of interest for biomarker discovery and therapeutic development. Studying the dynamic nature of these pathways requires sophisticated tools that can trace the flow of molecules in living systems. This technical guide provides an in-depth overview of how isotopic tracers are employed to dissect fucosylation pathways, present quantitative data, and deliver detailed experimental protocols for researchers in the field.
Section 1: The Fucosylation Machinery: Biosynthetic Pathways
The final donor for all fucosylation reactions is the nucleotide sugar Guanosine Diphosphate-Fucose (GDP-Fucose). Cells synthesize GDP-Fucose through two primary routes: the de novo pathway and the salvage pathway.
-
The De Novo Pathway : This is the principal route for GDP-Fucose synthesis in most cells. It begins with GDP-Mannose, which is converted in two enzymatic steps. First, GDP-mannose 4,6-dehydratase (GMD) catalyzes the conversion to GDP-4-keto-6-deoxymannose. Subsequently, the FX protein (GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase) completes the synthesis to GDP-Fucose.
-
The Salvage Pathway : This pathway utilizes free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates. The free fucose is phosphorylated by fucose kinase (FUK) to form Fucose-1-Phosphate, which is then converted to GDP-Fucose by GDP-L-fucose pyrophosphorylase (FPGT).
Once synthesized in the cytosol, GDP-Fucose is transported into the Golgi apparatus, where a family of enzymes called fucosyltransferases (FUTs) transfer the fucose to acceptor glycans on proteins and lipids. Different FUTs create specific linkages, such as the α1,6-linkage to the core N-acetylglucosamine (GlcNAc) of N-glycans, a modification known as core fucosylation, catalyzed by FUT8.
Section 2: Isotopic Tracers for Metabolic Labeling
Isotopic labeling is a powerful technique to trace metabolic pathways in real-time.[1] By introducing molecules containing heavier isotopes (like ¹³C, ¹⁵N, or ²H) or bioorthogonal chemical reporters (like azides or alkynes), researchers can follow their incorporation into cellular components.[1][2]
Bioorthogonal Chemical Reporters
This common strategy involves feeding cells a fucose analog that has been modified with a small, inert chemical group (a "handle") such as an azide (-N₃) or an alkyne.[3] These analogs, often per-acetylated for enhanced cell permeability, are readily taken up by cells and processed through the salvage pathway.[4] Once the fucose analog is incorporated into glycoproteins, the chemical handle on the cell surface can be detected through a highly specific bioorthogonal "click chemistry" reaction with a probe molecule, such as a fluorescent dye or biotin.[3]
Commonly used fucose analogs include:
-
Per-acetylated 6-azidofucose (Ac₄FucAz) : A widely used analog for labeling fucosylated glycans.[4][5][6]
-
Alkynyl-fucose analogs (e.g., FucAl) : An alternative to azides, these are detected with azide-bearing probes.[3]
Stable Isotope Labeling
An alternative to chemical reporters is the use of stable, non-radioactive heavy isotopes. In this approach, known as Stable Isotope Resolved Metabolomics (SIRM), cells are cultured in media where a primary nutrient, like glucose, is replaced with its uniformly ¹³C-labeled version ([U-¹³C₆]glucose).[1][7] The ¹³C atoms are then traced as they are metabolized through various pathways, including the de novo synthesis of GDP-Fucose.
The incorporation of these heavy isotopes is detected by mass spectrometry (MS), which measures the resulting mass shift in the fucosylated glycans or glycopeptides.[8] This method provides a direct readout of metabolic flux through the de novo pathway and is highly quantitative.[1][8]
Section 3: Quantitative Analysis of Fucosylation
Isotopic labeling is intrinsically quantitative, enabling precise measurement of changes in fucosylation under different biological conditions. Mass spectrometry is the primary analytical tool for these measurements.
Quantitative Data from Fucosylation Studies
The following tables summarize key quantitative findings from studies utilizing isotopic labeling and other quantitative methods to investigate fucosylation in health and disease.
| Parameter | Control/Normal | Disease State | Fold Change | Disease Context | Citation |
| Outer Arm Fucosylation (Fibrinogen Peptide) | Normalized Ratio | Increased Ratio | >10-fold increase | Liver Cirrhosis (HCV & NASH) | [9] |
| FUT2 Protein Expression | Low Expression | High Expression | Significantly Increased | Colorectal Cancer | [10] |
| FUT4 mRNA Expression | Relative Level | Increased Level | 6.56-fold increase | Lung Cancer | |
| FUT6 mRNA Expression | Relative Level | Increased Level | 8.49-fold increase | Lung Cancer | |
| FUT9 mRNA Expression | Relative Level | Increased Level | 11.09-fold increase | Lung Cancer | |
| Table 1: Changes in Fucosylation and FUT Expression in Disease. |
| Fucose Analog | Cell Viability | Notes | Citation |
| 6-Azidofucose (6-Az-Fuc) | Highly Cytotoxic | Despite toxicity, can be used as a probe in certain cell types with high labeling efficiency. | [11] |
| 7-Alkynyl-fucose (7-Alk-Fuc) | Not Cytotoxic | A probe with low toxicity suitable for sensitive glycan detection. | |
| 6-Alkynyl-fucose (6-Alk-Fuc) | Not Cytotoxic | Well-tolerated by cells. | [11] |
| Table 2: Comparison of Common Fucose Analogs Used as Tracers. |
Section 4: Detailed Experimental Protocols
Protocol 1: Metabolic Labeling and Visualization of Fucosylated Glycans in Cell Culture
This protocol describes a general method for labeling cellular glycans with an azido-fucose analog and visualizing them with fluorescence microscopy.[4][5]
Materials:
-
Cell line of interest (e.g., HEK293, Neuro2A)
-
Complete cell culture medium
-
Per-acetylated 6-azidofucose (Ac₄FucAz) stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer kit (e.g., Click-iT™)
-
Alkyne-conjugated fluorescent probe (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Metabolic Labeling: Treat the cells with the desired concentration of Ac₄FucAz (e.g., 100 µM) in fresh culture medium.[11] Culture for 24-72 hours. Include a no-sugar or DMSO-only control.
-
Cell Fixation: Aspirate the medium, wash cells three times with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash cells twice with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Click Reaction: Wash cells three times with PBS. Prepare the click reaction cocktail containing the fluorescent alkyne probe according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Staining and Mounting: Wash cells three times with PBS. Stain with DAPI for 5 minutes to visualize nuclei. Wash again and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled fucosylated glycans using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Quantitative Analysis of Glycopeptides by LC-MS/MS
This protocol outlines a workflow for the site-specific, quantitative analysis of fucosylated glycopeptides from a complex protein mixture like serum, often using Multiple Reaction Monitoring (MRM).[9][12]
Materials:
-
Protein sample (e.g., depleted human serum)
-
Denaturation buffer (e.g., with SDS or urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (sequencing grade)
-
Quenching solution (e.g., formic acid)
-
LC-MS/MS system (e.g., nanoLC coupled to a triple quadrupole or QTRAP mass spectrometer)
-
C18 chromatography columns
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: Denature the protein sample (typically ~10-50 µg). Reduce disulfide bonds with DTT (e.g., at 60°C for 1 hour) and then alkylate cysteine residues with iodoacetamide (in the dark at room temperature for 30 minutes).
-
Enzymatic Digestion: Dilute the sample to reduce the denaturant concentration. Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
Sample Cleanup: Stop the digestion by adding formic acid. Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
LC-MS/MS Analysis:
-
MRM Method Development:
-
For each target glycopeptide, pre-determine the precursor ion (the specific m/z of the fucosylated and non-fucosylated peptide).
-
Fragment the precursor ions at low collision energy to generate specific, high m/z "Y-ions" that correspond to the peptide with a remnant of the glycan attached.[9] These are more specific than low m/z oxonium ions.
-
Select specific precursor-to-fragment ion transitions for both the fucosylated and non-fucosylated versions of each target peptide.
-
-
Data Analysis:
-
Integrate the peak area of the selected MRM transitions for each glycopeptide.
-
Calculate the fucosylation ratio by dividing the peak area of the fucosylated glycopeptide by the peak area of its corresponding non-fucosylated form.[9] Compare these ratios across different samples (e.g., healthy vs. disease).
-
Conclusion
The use of isotopic tracers, in conjunction with advanced mass spectrometry and imaging techniques, provides an unparalleled window into the complex world of fucosylation. Bioorthogonal chemical reporters enable the visualization and identification of fucosylated glycoproteins, while stable isotope labeling allows for precise quantification of metabolic flux through the biosynthetic pathways. The protocols and quantitative data presented in this guide equip researchers with the foundational knowledge to apply these powerful techniques to their own work, paving the way for new discoveries in disease diagnostics and the development of novel therapeutic strategies targeting aberrant fucosylation.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 7. eurisotop.com [eurisotop.com]
- 8. Metabolic labeling of glycans with isotopic glucose for quantitative glycomics in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of (-)-Fucose-13C-1.
An in-depth technical guide on the discovery and synthesis of (-)-Fucose-13C-1 for researchers, scientists, and drug development professionals.
Introduction to this compound
L-Fucose is a deoxyhexose sugar that plays a critical role in a multitude of biological processes.[1] It is a fundamental component of many N- and O-linked glycans and glycolipids on cell surfaces.[1] These fucosylated glycans are involved in cell-cell recognition, signaling, and immune responses.[2] Structurally, fucose is distinguished by the absence of a hydroxyl group at the C-6 position and its L-configuration, making it equivalent to 6-deoxy-L-galactose.[1]
The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position creates an invaluable tool for biological and chemical research. (-)-Fucose-¹³C-1, isotopically labeled at the anomeric carbon, allows researchers to trace the metabolic fate of fucose in complex biological systems using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This enables detailed studies of metabolic flux, the biosynthesis of fucosylated glycoconjugates, and the dynamics of glycan processing in both healthy and diseased states.[3][5]
Physicochemical and Spectroscopic Data
The incorporation of a ¹³C atom at the C-1 position provides a unique spectroscopic signature for tracing and quantification.
Physicochemical Properties
The fundamental properties of (-)-Fucose-¹³C-1 are summarized below. Data is compiled from commercial suppliers and chemical databases.[6][7]
| Property | Value | Source |
| IUPAC Name | (2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(1-¹³C)hexanal | [6] |
| Synonyms | 6-Deoxy-L-galactose-1-¹³C, L-Fucose-1-¹³C | [7] |
| Molecular Formula | ¹³CC₅H₁₂O₅ | [7] |
| Molecular Weight | 165.15 g/mol | [6][7] |
| Isotopic Purity | ≥99 atom % ¹³C | [7] |
| Physical Form | Solid | [7] |
| InChI | InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i2+1 | [7] |
| InChIKey | PNNNRSAQSRJVSB-ZAHPDWKSSA-N | [7] |
| SMILES | C--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[¹³CH]=O | [7] |
NMR Spectroscopic Data
NMR spectroscopy is a primary analytical method for characterizing labeled compounds. While specific spectra for (-)-Fucose-¹³C-1 are proprietary, the following table provides the ¹H and ¹³C chemical shifts for unlabeled L-Fucose in D₂O, which are foundational for analysis.[8] The key expected difference for the ¹³C-1 labeled compound would be a large one-bond C1-H1 coupling constant (¹J_C1,H1_) and the appearance of the C1 signal as a doublet in the proton-coupled ¹³C spectrum.
| Atom | α-anomer δ (ppm) | β-anomer δ (ppm) |
| ¹H Shifts | ||
| H1 | 5.21 | 4.56 |
| H2 | 3.81 | 3.69 |
| H3 | 3.84 | 3.75 |
| H4 | 3.75 | 3.75 |
| H5 | 4.11 | 3.45 |
| H6 (CH₃) | 1.26 | 1.26 |
| ¹³C Shifts | ||
| C1 | 93.1 | 97.1 |
| C2 | 67.2 | 70.3 |
| C3 | 69.8 | 73.8 |
| C4 | 71.9 | 73.0 |
| C5 | 68.3 | 72.3 |
| C6 (CH₃) | 16.5 | 16.5 |
Data obtained in D₂O at 25°C.[8]
Synthesis and Discovery Pathways
The "discovery" of (-)-Fucose-¹³C-1 is not a singular event but rather a result of the broader development of isotopically labeled carbohydrates for metabolic research. Its synthesis can be achieved through both chemical and enzymatic routes.
Biological Pathways of GDP-L-Fucose
In mammals, the activated form of fucose used by enzymes is GDP-L-fucose. It is synthesized via two main pathways: the de novo pathway and the salvage pathway.[2] Understanding these pathways is crucial as they represent the biological context in which (-)-Fucose-¹³C-1 is utilized. The de novo pathway converts GDP-mannose to GDP-fucose, while the salvage pathway utilizes free fucose from extracellular sources or lysosomal degradation.[2]
Caption: Mammalian biosynthesis of GDP-L-Fucose via De Novo and Salvage pathways.[2]
Chemoenzymatic Synthesis
A highly efficient method for preparing GDP-fucose and its analogs is through chemoenzymatic synthesis. This approach leverages the specificity of enzymes to overcome challenges in traditional chemical synthesis.[9] A key enzyme is L-fucokinase/GDP-fucose pyrophosphorylase (FKP), a bifunctional enzyme that converts L-fucose first to fucose-1-phosphate and then to GDP-fucose.[9] This method is particularly suitable for preparing (-)-GDP-Fucose-¹³C-1 by using (-)-Fucose-¹³C-1 as the starting substrate.
Caption: Workflow for the chemoenzymatic synthesis of GDP-Fucose-¹³C-1 using FKP.[9]
Representative Chemical Synthesis
While specific proprietary methods exist, a general synthetic route to L-fucose analogs often starts from a more abundant sugar, such as D-mannose.[10] To produce (-)-Fucose-¹³C-1, a ¹³C-labeled cyanide (e.g., K¹³CN) or a similar one-carbon synthon would be introduced at the appropriate step to form the C1 aldehyde. A plausible high-level workflow is outlined below.
Caption: High-level logical workflow for the chemical synthesis of (-)-Fucose-¹³C-1.
Experimental Protocols
Detailed protocols are essential for the application and synthesis of labeled compounds.
Protocol 1: General Chemoenzymatic Synthesis of GDP-(-)-Fucose-¹³C-1
This protocol is adapted from methodologies for synthesizing GDP-fucose derivatives using the FKP enzyme.[9]
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, combine a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing 10 mM MgCl₂.
-
Add (-)-Fucose-¹³C-1 to a final concentration of 5 mM.
-
Add ATP and GTP, each to a final concentration of 7.5 mM (1.5 equivalents).
-
Add inorganic pyrophosphatase to prevent product inhibition by pyrophosphate (PPi).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a purified, recombinant L-fucokinase/GDP-fucose pyrophosphorylase (FKP) enzyme.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour).
-
Analyze the aliquots using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of Fucose-¹³C-1 and the formation of GDP-Fucose-¹³C-1.
-
-
Purification:
-
Once the reaction reaches completion (typically >95% conversion), terminate it by adding an equal volume of cold ethanol or by heat inactivation.
-
Centrifuge the mixture to pellet the precipitated enzyme and other insoluble materials.
-
Purify the supernatant containing GDP-Fucose-¹³C-1 using anion-exchange chromatography or size-exclusion chromatography.
-
-
Verification:
-
Confirm the identity and purity of the final product using mass spectrometry (to verify the M+1 mass shift) and NMR spectroscopy.[7]
-
Protocol 2: General NMR Analysis of Fucose Isotopomers
This protocol provides a general method for the NMR analysis of fucose in solution, applicable to its ¹³C-labeled forms.[8][11]
-
Sample Preparation:
-
Dissolve 5-10 mg of the fucose sample (e.g., (-)-Fucose-¹³C-1) in 0.5 mL of deuterium oxide (D₂O, 99.9%).
-
For analysis of exchangeable protons, dissolve the sample in a 90% H₂O / 10% D₂O mixture.[8]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Set the sample temperature to a constant value, typically 25°C (298 K).[11]
-
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum to observe the overall chemical shifts and the anomeric equilibrium between the α and β forms.[8]
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all carbon atoms. For (-)-Fucose-¹³C-1, the C1 signal will be significantly enhanced.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon. This is crucial for unambiguous assignment of the ¹H and ¹³C signals.[12]
-
2D COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks within the sugar ring.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Reference the chemical shifts to an internal or external standard.[8]
-
Integrate the anomeric proton signals in the ¹H spectrum to determine the ratio of α and β anomers in solution.[8]
-
For (-)-Fucose-¹³C-1, analyze the coupling patterns of the H1 and C1 signals to confirm the position and enrichment of the label.
-
References
- 1. Fucose - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. rupress.org [rupress.org]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method for obtaining 13C isotopomer populations in 13C-enriched glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H12O5 | CID 131885692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Fucose-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 8. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. promathmedia.wordpress.com [promathmedia.wordpress.com]
- 11. bmse000036 L-(-)-Fucose at BMRB [bmrb.io]
- 12. researchgate.net [researchgate.net]
Exploring Glycan Biosynthesis with 13C Labeled Monosaccharides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 13C labeled monosaccharides in the study of glycan biosynthesis. It details the core principles, experimental methodologies, data analysis, and visualization techniques that are pivotal for researchers in glycobiology, metabolic engineering, and drug development. By tracing the metabolic fate of 13C labeled precursors, scientists can elucidate complex biosynthetic pathways, quantify glycan flux, and understand the impact of cellular metabolism on glycosylation.
Core Principles
The fundamental principle behind using 13C labeled monosaccharides is metabolic labeling.[1] Cells are cultured in a medium where a standard monosaccharide, such as glucose, is replaced with its 13C-enriched counterpart (e.g., [U-13C6]-glucose).[2][3] As cells metabolize the labeled sugar, the 13C atoms are incorporated into various downstream metabolites, including the nucleotide sugars that are the building blocks for glycan synthesis.[2][3] These labeled nucleotide sugars are then utilized by glycosyltransferases to build glycans on proteins and lipids. The resulting 13C-labeled glycans can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This powerful technique allows for the direct observation of glucose allocation to glycosylation and provides insights into the dynamics of glycan turnover.[2][3][6]
Stable isotope labeling, particularly with 13C, offers significant advantages for quantitative glycomics.[1][7] It enables accurate quantification of glycans in complex biological samples and facilitates comparative studies between different cellular states, such as healthy versus diseased tissues.[7] By measuring the incorporation of 13C, researchers can perform metabolic flux analysis (13C-MFA) to quantify the rates of intracellular metabolic pathways related to glycan biosynthesis.[8][9][10][11][12][13][14]
Key Applications
-
Elucidating Biosynthetic Pathways: Tracing the flow of 13C from a labeled monosaccharide into different glycan structures can help to map out and confirm biosynthetic routes.
-
Quantifying Glycan Flux: 13C-MFA allows for the determination of the rate at which monosaccharides are converted into glycans, providing a dynamic view of glycosylation.[12]
-
Understanding Metabolic Regulation of Glycosylation: This approach can reveal how changes in cellular metabolism, for instance in cancer cells, affect the biosynthesis of glycans on the cell surface.[2][3][15]
-
Biomarker Discovery: Altered glycosylation patterns are a hallmark of many diseases. 13C labeling can be used to identify and quantify these changes, potentially leading to new biomarkers.[7]
-
Biopharmaceutical Development: Ensuring consistent and optimal glycosylation of therapeutic proteins is critical for their efficacy and safety. 13C labeling techniques can be used to monitor and control glycosylation during the manufacturing process.[16]
Experimental Workflow and Signaling Pathways
The general workflow for a 13C labeling experiment in glycan biosynthesis involves several key steps, from cell culture to data analysis. The underlying metabolic pathways, primarily glycolysis and the hexosamine biosynthesis pathway (HBP), are central to the incorporation of 13C from glucose into glycans.
The metabolic pathways leading from glucose to the nucleotide sugars essential for glycan synthesis are well-established. The following diagram illustrates the key steps where 13C from labeled glucose is incorporated.
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies using 13C labeled monosaccharides to investigate glycan biosynthesis.
Table 1: Fractional Abundance of 13C in Monosaccharides from Cell Membrane Glycans
This table shows the fractional abundance of 13C in different monosaccharides isolated from the cell membranes of two pancreatic cancer cell lines (8988-S and 8988-T) after 72 hours of labeling with [U-13C]-glucose. Data is adapted from a study by Reyes-Oliveras et al.[2][3]
| Monosaccharide | 8988-S Cell Line (% 13C) | 8988-T Cell Line (% 13C) |
| Fucose (Fuc) | ~60% | ~40% |
| N-acetylglucosamine (GlcNAc) | ~80% | ~60% |
| N-acetylgalactosamine (GalNAc) | ~75% | ~55% |
| Mannose (Man) | ~85% | ~70% |
| Galactose (Gal) | ~85% | ~70% |
| N-acetylneuraminic acid (Neu5Ac) | ~20% | ~25% |
Table 2: 13C Enrichment in Glycolytic and TCA Cycle Metabolites
This table illustrates the percentage decrease in 13C enrichment of key metabolites in Human Umbilical Vein Endothelial Cells (HUVECs) treated with Fidarestat (an aldose reductase inhibitor) compared to untreated cells, following labeling with a 13C-labeled substrate. Data is based on a study by Corcoran et al.[9]
| Metabolite | Pathway | % Decrease in 13C Enrichment with Fidarestat |
| Serine | Glycolysis | 43% |
| Glycine | Glycolysis | 34% |
| Glutamate | TCA Cycle | 7% |
| Alanine | TCA Cycle | 22% |
| Aspartate | TCA Cycle | 16% |
Experimental Protocols
Below are detailed methodologies for key experiments involved in exploring glycan biosynthesis with 13C labeled monosaccharides.
Protocol 1: Metabolic Labeling of Cultured Cells with 13C-Glucose
This protocol is adapted from methodologies described in studies by Reyes-Oliveras et al.[2][3]
-
Cell Culture: Culture cells (e.g., PaTu8988-S and PaTu8988-T pancreatic cancer cell lines) to the desired confluency in standard growth medium.
-
Labeling Medium Preparation: Prepare a glucose-free medium and supplement it with [U-13C6]-glucose at the same concentration as the standard medium.
-
Labeling: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and add the 13C-labeling medium.
-
Incubation: Incubate the cells for a defined period (e.g., 8, 12, 24, 48, or 72 hours) to allow for the incorporation of 13C into cellular metabolites and glycans.[3]
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
Protocol 2: Isolation and Hydrolysis of Cell Membrane Glycans
This protocol is a generalized procedure based on methods for glycan analysis.[2][17][18]
-
Membrane Fractionation: Resuspend the harvested cells in a hypotonic buffer and homogenize. Centrifuge to pellet the nuclei and unbroken cells. The supernatant, containing the membrane fraction, is then subjected to ultracentrifugation to pellet the membranes.
-
Glycan Release: Release N-linked glycans from the isolated membrane glycoproteins by enzymatic digestion with PNGase F.[17] O-linked glycans can be released chemically via β-elimination.
-
Acid Hydrolysis: To analyze the monosaccharide composition, hydrolyze the released glycans (or the entire glycoprotein fraction) using an acid (e.g., 2M trifluoroacetic acid) at 100°C for 4 hours.
-
Derivatization: Derivatize the resulting monosaccharides to improve their detection by mass spectrometry. A common method is derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).[2]
Protocol 3: LC-MS/MS Analysis of 13C-Labeled Monosaccharides
This protocol outlines the general steps for analyzing labeled monosaccharides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][7]
-
Chromatographic Separation: Separate the derivatized monosaccharides using a C18 reversed-phase column on an HPLC system.[19]
-
Mass Spectrometry: Analyze the eluted monosaccharides using a mass spectrometer operating in a mode that allows for the detection of both the 12C and 13C isotopic forms (e.g., selected ion monitoring or multiple reaction monitoring).[19]
-
Data Analysis: Determine the fractional abundance of 13C in each monosaccharide by calculating the ratio of the peak area of the 13C-labeled isotopologue to the total peak area (12C + 13C).
Protocol 4: Chemo-enzymatic Synthesis of 13C Labeled N-Glycans for Absolute Quantification
This protocol is based on the work of Falck et al. for generating internal standards for quantitative glycomics.[16][20]
-
Synthesis of 13C-labeled Precursor: Synthesize a biantennary glycan precursor with 13C labels on all amino sugar residues.
-
Enzymatic Derivatization: Use a panel of glycosyltransferases (e.g., sialyltransferases, fucosyltransferases) to enzymatically extend the 13C-labeled precursor, generating a library of 13C-labeled N-glycan standards.[20]
-
Purification: Purify the resulting labeled glycans using methods such as HPLC.
-
Quantification: Quantify the concentration of the 13C-labeled glycan standards, for example, by NMR.[16]
-
Use as Internal Standards: Spike a known amount of the 13C-labeled N-glycan standards into a sample containing the corresponding unlabeled glycans. The ratio of the MS signal intensities of the labeled and unlabeled glycans can then be used for absolute quantification.[20]
This guide provides a foundational understanding and practical framework for utilizing 13C labeled monosaccharides in the intricate study of glycan biosynthesis. The methodologies and data presented herein serve as a valuable resource for researchers aiming to unravel the complexities of glycosylation in various biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurisotop.com [eurisotop.com]
- 7. aspariaglycomics.com [aspariaglycomics.com]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity [mdpi.com]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 18. High‐Throughput Analyses of Glycans, Glycosites, and Intact Glycopeptides Using C4‐and C18/MAX‐Tips and Liquid Handling System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for analyzing the biosynthesis and degradation of N-glycan precursors in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
The Application of (-)-Fucose-13C-1 in Cell Culture Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Fucose, a deoxyhexose monosaccharide, is a critical component of many N- and O-linked glycans on cell surface and secreted proteins. The process of adding fucose to glycans, known as fucosylation, is crucial for a multitude of cellular processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of various diseases, most notably cancer, where it can contribute to metastasis and chemoresistance. The stable isotope-labeled analogue, (-)-Fucose-13C-1, serves as a powerful tool for researchers to trace the metabolic fate of fucose and quantify its incorporation into glycoproteins. This technical guide provides an in-depth overview of the applications of this compound in cell culture studies, with a focus on metabolic flux analysis and the quantitative assessment of fucosylation.
Core Applications of this compound in Cell Culture
The primary applications of this compound in a cell culture setting revolve around its use as a tracer in metabolic studies. By replacing standard (-)-fucose with its 13C-labeled counterpart in the culture medium, researchers can track the atoms through metabolic pathways and into final glycoprotein products.
Metabolic Flux Analysis (MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1] When cells are cultured with this compound, the labeled fucose enters the fucose salvage pathway. Mass spectrometry or NMR can then be used to measure the isotopic enrichment in downstream metabolites and fucosylated glycans, allowing for the calculation of the flux through this pathway.[1]
Quantitative Analysis of Fucosylation
Stable isotope labeling allows for the precise quantification of fucosylation levels on specific glycoproteins. By comparing the mass spectra of fucosylated glycans from cells grown in the presence and absence of this compound, the rate of fucose incorporation and the turnover of specific fucosylated glycoproteins can be determined. This is particularly valuable for studying the effects of drugs or genetic modifications on fucosylation dynamics.
Signaling Pathways and Metabolic Context
Fucosylation plays a direct role in modulating key signaling pathways. Understanding the metabolic pathways that supply the precursor for fucosylation is essential for interpreting data from this compound tracing studies.
The Fucose Salvage Pathway
Cells can synthesize the fucose donor, GDP-fucose, through two main pathways: the de novo pathway, which starts from GDP-mannose, and the salvage pathway, which utilizes free fucose from the extracellular environment or from the lysosomal degradation of glycoproteins. This compound directly enters the salvage pathway.
Caption: The Fucose Salvage Pathway utilizing this compound.
Notch Signaling Pathway
A well-characterized example of a signaling pathway modulated by fucosylation is the Notch pathway. O-fucosylation of the epidermal growth factor-like (EGF) repeats on the Notch receptor is essential for its proper function and interaction with its ligands. Using this compound can help elucidate the dynamics of Notch fucosylation and its impact on signaling activity.
Caption: O-Fucosylation in the Notch Signaling Pathway.
Data Presentation: Quantitative Incorporation of this compound
The following tables summarize data on the incorporation of exogenously supplied, fully 13C-labeled L-fucose (13C-UL-fucose) into N-glycans of various human cell lines. The data is presented as the percentage of N-glycans that have incorporated one molecule of 13C-UL-fucose (M+6) or two molecules (M+12).
Table 1: Incorporation of 13C-UL-Fucose into N-Glycans with One Fucose Residue [2]
| Cell Line | % M+6 Incorporation (Mean ± SEM) |
| HepG2 | 75.3 ± 2.1 |
| HeLa | 80.1 ± 1.5 |
| CHO | 85.2 ± 0.9 |
| A549 | 68.7 ± 3.2 |
| CaCo2 | 72.4 ± 2.5 |
| HEK293 | 78.9 ± 1.8 |
| CHO-Lec13 (GMDS mutant) | 98.5 ± 0.3 |
Table 2: Incorporation of 13C-UL-Fucose into N-Glycans with Two Fucose Residues [2]
| Cell Line | % M+6 Incorporation (Mean ± SEM) | % M+12 Incorporation (Mean ± SEM) |
| HepG2 | 22.1 ± 1.8 | 53.2 ± 3.9 |
| HeLa | 18.9 ± 2.3 | 61.2 ± 4.1 |
| CHO | 14.3 ± 1.1 | 70.9 ± 2.7 |
| A549 | 29.8 ± 4.1 | 38.9 ± 6.3 |
| CaCo2 | 25.3 ± 3.6 | 47.1 ± 5.8 |
| HEK293 | 20.1 ± 2.9 | 58.8 ± 4.7 |
| CHO-Lec13 (GMDS mutant) | 1.2 ± 0.2 | 97.3 ± 0.6 |
Note: CHO-Lec13 cells have a defective de novo pathway for GDP-fucose synthesis, leading to a higher reliance on the salvage pathway and thus greater incorporation of exogenous labeled fucose.
Experimental Protocols
General Experimental Workflow
The workflow for a typical this compound labeling experiment involves several key stages, from cell culture to data analysis.
Caption: General workflow for a this compound labeling experiment.
Detailed Methodology for a Key Experiment
This protocol is a representative methodology for labeling cells with this compound and analyzing the incorporation into N-glycans by mass spectrometry.
1. Cell Culture and Labeling:
-
Culture cells of interest (e.g., CHO, HEK293T) in their recommended growth medium to ~80% confluency.
-
For the labeling experiment, replace the standard growth medium with a fucose-free medium supplemented with a known concentration of this compound (e.g., 100 µM). A control culture with unlabeled (-)-fucose should be run in parallel.
-
Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of the labeled fucose into glycoproteins. The optimal labeling time may need to be determined empirically for each cell line and experimental goal.
2. Cell Harvesting and Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual medium.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Glycan Release and Purification:
-
Take a defined amount of protein (e.g., 100 µg) and denature it by heating.
-
Release the N-glycans from the glycoproteins by enzymatic digestion with PNGase F overnight at 37°C.
-
Purify the released N-glycans from the peptides and other cellular components using a solid-phase extraction (SPE) method, such as a C18 cartridge.
4. Glycan Derivatization (Optional but Recommended):
-
To improve ionization efficiency for mass spectrometry, the purified N-glycans can be derivatized. A common method is permethylation.
5. Mass Spectrometry Analysis:
-
Analyze the purified (and derivatized) N-glycans by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A system equipped with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is recommended.
-
The mass spectrometer will detect the mass shift corresponding to the incorporation of 13C atoms from the this compound. For a fully labeled fucose (C6), this will be a +6 Da shift for each incorporated fucose residue.
6. Data Analysis and Quantification:
-
Process the raw mass spectrometry data using specialized glycomics software.
-
Identify the fucosylated glycan structures based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantify the relative abundance of the 12C (unlabeled) and 13C (labeled) forms of each fucosylated glycan by comparing the peak areas in the mass spectra.
-
Calculate the percentage of incorporation to determine the rate of fucosylation.
Conclusion
This compound is an indispensable tool for the modern cell biologist and drug development professional. Its application in metabolic flux analysis provides a quantitative understanding of the fucose salvage pathway, while its use as a tracer enables the precise measurement of fucosylation dynamics. This in-depth technical guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their cell culture studies, ultimately leading to a deeper understanding of the critical role of fucosylation in health and disease.
References
A Technical Guide to Natural vs. 13C Labeled Fucose for Researchers
Introduction
L-fucose is a deoxyhexose monosaccharide integral to a wide array of biological processes in mammals. As a key component of N- and O-linked glycans and glycolipids, fucose plays critical roles in blood transfusion reactions, selectin-mediated cell adhesion, host-microbe interactions, and various signaling pathways, including the Notch receptor family.[1] Alterations in the expression of fucosylated oligosaccharides are often implicated in pathological conditions such as cancer and atherosclerosis.[1]
The study of fucose metabolism and its role in these complex biological systems often requires precise methods for tracing its incorporation and flux through various pathways. This is where isotopically labeled molecules, particularly Carbon-13 (¹³C) labeled fucose, become indispensable tools. This technical guide provides an in-depth comparison of fucose at its natural abundance and its ¹³C labeled counterpart, offering researchers, scientists, and drug development professionals a comprehensive overview of their properties, analytical methodologies, and applications.
Natural Abundance: Fucose and Carbon-13
Fucose: In mammals, free L-fucose is typically present at very low levels.[2] The cellular pool of activated fucose, guanosine diphosphate fucose (GDP-fucose), is primarily synthesized through two main pathways: the de novo pathway and the salvage pathway.[1] The de novo pathway, which converts GDP-mannose to GDP-fucose, is the dominant source, accounting for over 90% of GDP-fucose synthesis in many cell types.[1] The salvage pathway utilizes free fucose obtained from extracellular sources (e.g., diet) or from the lysosomal degradation and recycling of cellular glycoconjugates.[1][3] Dietary sources of fucose include seaweed (in the form of fucoidan), and various plants.[3][4]
Carbon-13 (¹³C): Carbon exists naturally as two stable isotopes: ¹²C and ¹³C. ¹²C is by far the more common, comprising approximately 99% of all carbon atoms.[5] The heavier, NMR-active isotope, ¹³C, has a natural abundance of only about 1.07-1.1%.[6][7][8] This low natural abundance is a critical baseline for experiments using ¹³C as a tracer, as any significant enrichment above this level is detectable and quantifiable.
Data Presentation: Comparative Analysis
The following tables summarize the key quantitative data regarding the natural abundance of carbon isotopes and a comparison of natural versus ¹³C labeled fucose.
Table 1: Natural Isotopic Abundance of Carbon
| Isotope | Protons | Neutrons | Natural Abundance (%) | Isotopic Mass (Da) |
| ¹²C | 6 | 6 | ~98.9% | 12.000000 |
| ¹³C | 6 | 7 | ~1.1% | 13.003355 |
Data sourced from multiple references.[5][6][8]
Table 2: Comparison of Natural vs. ¹³C Labeled Fucose
| Property | Natural Fucose (Primarily ¹²C) | ¹³C Labeled Fucose (e.g., U-¹³C₆-Fucose) |
| Chemical Formula | C₆H₁₂O₅ | ¹³C₆H₁₂O₅ |
| Molecular Weight | ~164.16 g/mol | ~170.18 g/mol |
| Primary Source | Dietary intake, intracellular recycling, de novo synthesis from mannose.[1][3] | Chemical or enzymatic synthesis for research.[7][9] |
| Metabolic Incorporation | Enters the salvage pathway as free fucose or is synthesized de novo.[1] | Primarily used to trace the salvage pathway when supplied exogenously.[10][11] |
| Key Applications | Baseline biological functions. | Metabolic flux analysis, pathway tracing, drug development studies.[12][13] |
| Primary Detection Method | Standard biochemical assays (often lacks specificity from labeled forms). | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[12][14] |
¹³C Labeled Fucose: A Powerful Research Tool
For research purposes, fucose can be synthesized with one or more of its carbon atoms replaced by the ¹³C isotope. Uniformly labeled fucose (U-¹³C₆-Fucose), where all six carbons are ¹³C, is commonly used.[13] This isotopic enrichment allows researchers to introduce a "heavy" version of the molecule into a biological system and track its metabolic fate.
The primary application of ¹³C labeled fucose is as a tracer for metabolic flux analysis.[12] By providing ¹³C-fucose to cells or organisms, scientists can precisely follow its uptake and incorporation into glycans via the salvage pathway.[13] This enables the quantitative measurement of pathway activity, substrate utilization, and the dynamics of glycan biosynthesis, which is invaluable in understanding disease states or the effect of potential drug candidates on fucosylation.
Experimental Protocols and Methodologies
The effective use of ¹³C labeled fucose relies on analytical techniques that can differentiate between the labeled and unlabeled forms. Mass Spectrometry and NMR Spectroscopy are the principal methods employed.
Metabolic Labeling with ¹³C-Fucose in Cell Culture
This protocol outlines a general procedure for labeling cellular glycans using ¹³C-fucose.
-
Cell Culture: Culture mammalian cells to the desired confluency (typically mid-log growth phase) in standard growth medium.
-
Media Exchange: Replace the standard medium with a medium containing a known concentration of ¹³C-labeled fucose. The concentration and labeling duration are critical parameters that should be optimized based on the cell type and experimental goals.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for the uptake and incorporation of the ¹³C-fucose into cellular glycoconjugates.[13]
-
Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated labeled fucose. Harvest the cells by scraping or trypsinization.
-
Metabolite/Glycoprotein Extraction: Proceed with established protocols for the extraction of metabolites or the isolation of total cellular or membrane-bound glycoproteins.
Analysis by Mass Spectrometry (MS)
Mass spectrometry separates molecules based on their mass-to-charge ratio (m/z). The incorporation of ¹³C atoms results in a predictable mass shift, making it an ideal detection method.[6]
-
Sample Preparation:
-
Hydrolysis: Isolate glycoproteins of interest and subject them to acid hydrolysis (e.g., using trifluoroacetic acid) to cleave the glycosidic bonds and release the constituent monosaccharides, including fucose.
-
Derivatization (Optional but Recommended): To improve chromatographic separation and detection sensitivity, the released monosaccharides can be derivatized. A common method involves labeling with 1-phenyl-3-methyl-5-pyrazolone (PMP).[13]
-
-
LC-MS Analysis: Analyze the prepared samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The LC separates the derivatized monosaccharides, and the MS detects their mass.[15]
-
Data Analysis: The mass spectrometer will detect a population of fucose molecules. Unlabeled fucose (¹²C₆) will appear at its expected mass, while fully labeled fucose (¹³C₆) will appear at a mass approximately 6 Daltons higher (M+6).[13] The relative abundance of these peaks allows for the quantification of ¹³C enrichment.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can quantify isotopic enrichment at specific atomic positions.
-
Principle: The ¹³C nucleus has a nuclear spin of ½, making it NMR-active, whereas the much more abundant ¹²C nucleus is NMR-inactive.[6][16] This allows for the selective detection of the labeled fucose.
-
Sample Preparation: Isolate and purify the fucose-containing compounds (either free fucose or intact glycans) to a sufficient concentration for NMR analysis. Samples are typically dissolved in a deuterated solvent like D₂O.
-
NMR Data Acquisition:
-
1D ¹³C NMR: A one-dimensional ¹³C spectrum will show signals corresponding to each carbon in the fucose molecule. The intensity of these signals is proportional to the ¹³C enrichment. However, due to the low natural abundance and lower gyromagnetic ratio of ¹³C, these experiments can be time-consuming and require concentrated samples.[16][17]
-
2D Heteronuclear NMR (e.g., HSQC): Two-dimensional experiments like the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum are powerful for resolving complex mixtures. This technique correlates each carbon with its directly attached proton(s), providing unambiguous assignments and positional information about the ¹³C label.
-
-
Data Analysis: The presence and intensity of cross-peaks in a ¹H-¹³C HSQC spectrum confirm the incorporation of the label and can be used for quantification.[14][18]
Visualizations: Pathways and Workflows
Signaling and Metabolic Pathways
Fucosylation is a critical modification that regulates key signaling pathways. For instance, O-fucosylation of Notch receptors is essential for their proper function in development and cell-fate decisions.[1][19] Core fucosylation (α-1,6 fucosylation) of receptors like the TGF-β receptor can modulate signaling pathways such as MAPK and PI3K/Akt, impacting processes like the epithelial-mesenchymal transition in cancer.[19][20]
The synthesis of GDP-fucose, the donor substrate for all fucosylation reactions, is tightly controlled by the interplay of the de novo and salvage pathways.
Caption: GDP-Fucose Biosynthesis via De Novo and Salvage Pathways.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for tracing ¹³C labeled fucose from cell culture to analysis.
Caption: Workflow for ¹³C Labeled Fucose Metabolic Tracing.
Conclusion
The distinction between fucose at natural abundance and its ¹³C labeled form is fundamental to modern metabolic research. While natural fucose is essential for baseline physiological function, ¹³C labeled fucose provides an invaluable experimental tool. It allows for the precise and quantitative analysis of fucose uptake, metabolism, and incorporation into complex glycans. By leveraging powerful analytical techniques like mass spectrometry and NMR spectroscopy, researchers in cell biology, oncology, and drug development can gain deeper insights into the roles of fucosylation in health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Human Metabolome Database: Showing metabocard for L-Fucose (HMDB0000174) [hmdb.ca]
- 3. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-fucose and fucoidan alleviate high-salt diet-promoted acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon 13/carbon 12 ratios | Research Starters | EBSCO Research [ebsco.com]
- 6. Carbon-13 - Wikipedia [en.wikipedia.org]
- 7. Carbon-13 - isotopic data and properties [chemlin.org]
- 8. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 20. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]
The Inner Workings of (-)-Fucose-1-¹³C-1 in Quantitative Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug development, understanding the dynamics of glycosylation is paramount. Fucosylation, the addition of a fucose sugar to proteins and lipids, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signaling, and cancer progression.[1][2][3] To dissect these complex biological systems, researchers require sophisticated analytical tools that can accurately track and quantify changes in fucosylation. This technical guide delves into the core principles and applications of (-)-Fucose-1-¹³C-1, a stable isotope-labeled monosaccharide, as a powerful tool in mass spectrometry-based quantitative analysis.
Core Principle: The Power of a Stable Isotope Label
At the heart of (-)-Fucose-1-¹³C-1's utility in mass spectrometry lies the fundamental principle of stable isotope labeling.[4][5][6] In this technique, an atom in a molecule of interest is replaced with its heavier, non-radioactive isotope. In the case of (-)-Fucose-1-¹³C-1, the naturally abundant carbon-12 (¹²C) at the first position of the fucose molecule is replaced with the heavier carbon-13 (¹³C) isotope.
This seemingly subtle change has a profound impact on the molecule's mass. The ¹³C atom adds one Dalton (Da) to the mass of the fucose molecule compared to its unlabeled counterpart. When this labeled fucose is incorporated into larger biomolecules like glycoproteins, the entire molecule becomes heavier by that same mass difference. This predictable mass shift is the key to its application in mass spectrometry.
A mass spectrometer is an instrument that measures the mass-to-charge ratio (m/z) of ionized molecules. When a sample containing both unlabeled (¹²C) and labeled (¹³C) fucosylated molecules is analyzed, the mass spectrometer will detect two distinct peaks for each fucosylated species: one for the native molecule and another for the labeled molecule, separated by a characteristic mass difference. The relative intensities of these peaks directly correspond to the relative abundance of the labeled and unlabeled species in the sample.[5][7]
Metabolic Incorporation: Tracing the Path of Fucose
Cells readily take up (-)-Fucose-1-¹³C-1 and utilize it in their natural metabolic pathways for fucosylation.[8][9] The primary route for this is the salvage pathway, where fucose is converted to GDP-L-fucose, the universal donor substrate for fucosyltransferases. These enzymes then catalyze the transfer of the ¹³C-labeled fucose onto various glycans attached to proteins and lipids.
This metabolic labeling approach allows researchers to trace the fate of fucose within a biological system. By introducing (-)-Fucose-1-¹³C-1 to cells or organisms, scientists can monitor the synthesis, turnover, and localization of fucosylated glycoconjugates over time.
Quantitative Analysis with Mass Spectrometry
The true power of (-)-Fucose-1-¹³C-1 is unleashed when coupled with mass spectrometry for quantitative analysis. This approach, often referred to as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for proteins, can be adapted for studying glycosylation.[5] A common experimental design involves comparing two cell populations: a control group grown in standard media and a test group grown in media supplemented with (-)-Fucose-1-¹³C-1.
After a period of incubation, the cells are harvested, and the proteins or glycans of interest are isolated. The samples from both populations are then combined and analyzed by mass spectrometry. For any given fucosylated peptide or glycan, the mass spectrum will show a pair of peaks. The peak at the lower m/z value represents the molecule from the control (unlabeled) cells, while the peak at the higher m/z value corresponds to the molecule from the test (labeled) cells.
The ratio of the intensities of these two peaks provides a precise and accurate measure of the relative abundance of that specific fucosylated molecule between the two conditions. This allows for the quantitative assessment of changes in fucosylation in response to drug treatment, disease state, or genetic modification.
Data Presentation
The quantitative data obtained from mass spectrometry experiments using (-)-Fucose-1-¹³C-1 can be summarized in a clear and structured format for easy comparison.
| Glycopeptide ID | Sequence | Unlabeled (¹²C) Intensity | Labeled (¹³C) Intensity | Fold Change (Labeled/Unlabeled) |
| GP-001 | N-linked glycopeptide from Protein A | 1.2 x 10⁶ | 2.4 x 10⁶ | 2.0 |
| GP-002 | O-linked glycopeptide from Protein B | 5.8 x 10⁵ | 1.5 x 10⁵ | 0.26 |
| GP-003 | Core-fucosylated glycopeptide from Protein C | 8.9 x 10⁴ | 9.1 x 10⁴ | 1.02 |
Experimental Protocols
Below is a generalized methodology for a typical metabolic labeling experiment using (-)-Fucose-1-¹³C-1 for quantitative glycoproteomics.
1. Cell Culture and Metabolic Labeling:
- Culture two populations of cells under identical conditions.
- For the "heavy" labeled sample, supplement the culture medium with a known concentration of (-)-Fucose-1-¹³C-1 (e.g., 50-100 µM). For the "light" unlabeled sample, use standard medium.
- Incubate the cells for a sufficient period to allow for the incorporation of the labeled fucose into glycoproteins. This time can range from hours to days depending on the cell type and the turnover rate of the proteins of interest.
2. Sample Preparation:
- Harvest and lyse the cells from both populations.
- Combine equal amounts of protein from the "heavy" and "light" samples.
- Perform protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin) to generate peptides.
3. Enrichment of Fucosylated Peptides (Optional but Recommended):
- To increase the sensitivity of detection, it is often beneficial to enrich for fucosylated peptides using methods such as lectin affinity chromatography (e.g., using Aleuria aurantia lectin, AAL) which specifically binds to fucose residues.[1]
4. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
- Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
- The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select precursor ions for fragmentation (MS/MS).
5. Data Analysis:
- Use specialized software to identify the peptides and their corresponding glycan structures from the MS/MS spectra.
- Quantify the relative abundance of the "light" and "heavy" labeled glycopeptides by comparing the peak intensities of the corresponding isotopic pairs in the MS1 spectra.
Visualizing the Workflow and Pathways
To better illustrate the concepts described, the following diagrams have been generated using the DOT language.
References
- 1. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is L-Fucose used for? [synapse.patsnap.com]
- 4. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Unveiling the Fucosylated Proteome: A Technical Guide to Metabolic Labeling with (-)-Fucose-13C-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar moiety to proteins and lipids, is a critical post-translational modification involved in a myriad of physiological and pathological processes. Aberrant fucosylation is a well-established hallmark of various diseases, including cancer, inflammation, and developmental disorders. The ability to identify and quantify changes in the fucosylated proteome is therefore paramount for understanding disease mechanisms, discovering novel biomarkers, and developing targeted therapeutics. This technical guide provides an in-depth overview of a powerful technique for profiling fucosylated proteins: metabolic labeling with the stable isotope-labeled sugar, (-)-Fucose-13C-1. By introducing this "heavy" fucose analog into cellular metabolic pathways, researchers can specifically tag and subsequently identify fucosylated proteins using mass spectrometry-based proteomics.
Principle of Metabolic Labeling with this compound
Metabolic labeling with stable isotopes is a robust method for quantitative proteomics. The core principle involves replacing a naturally abundant ("light") isotope with a heavier, stable isotope in a specific molecule, which is then incorporated into cellular components. In the context of fucosylation, cells are cultured in a medium containing this compound. This labeled fucose is taken up by the cells and utilized by the fucose salvage pathway to generate GDP-L-fucose-13C-1. This "heavy" GDP-fucose then serves as the donor substrate for fucosyltransferases, which attach the 13C-labeled fucose to target proteins.
The incorporation of 13C results in a predictable mass shift in the fucosylated peptides. This mass difference allows for the differentiation and relative quantification of fucosylated proteins from different experimental conditions (e.g., diseased vs. healthy cells) when their lysates are mixed and analyzed by mass spectrometry.
The Fucose Salvage Pathway: The Gateway for Labeled Fucose
The incorporation of exogenous fucose, including this compound, into glycoproteins is primarily mediated by the fucose salvage pathway. Understanding this pathway is crucial for designing and interpreting metabolic labeling experiments.
Caption: The Fucose Salvage Pathway for incorporating this compound.
Experimental Protocols
This section provides a generalized protocol for metabolic labeling of cultured cells with this compound for the identification of novel fucosylated proteins. This protocol is a composite based on established methods for metabolic labeling with fucose analogs and stable isotopes.[1][2][3][4][5][6][7][8][9][10] Researchers should optimize conditions for their specific cell lines and experimental goals.
Materials
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed if necessary to remove endogenous fucose
-
This compound (or a mixture of 13C-labeled fucose isotopes)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE reagents
-
In-gel or in-solution digestion reagents (e.g., DTT, iodoacetamide, trypsin)
-
Solid-phase extraction (SPE) cartridges for peptide desalting (e.g., C18)
-
Lectin affinity chromatography column (e.g., Lens culinaris agglutinin (LCA) or Aleuria aurantia lectin (AAL) for enrichment of fucosylated peptides)[11][12]
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system
Experimental Workflow
References
- 1. Metabolic labeling of fucosylated glycoproteins in Bacteroidales species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Proteomic Analysis of Fucosylated Glycoproteins Produced by Bacteroides thetaiotaomicron Under Different Polysaccharide Nutrition Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Large-scale identification of core-fucosylated glycopeptide sites in pancreatic cancer serum using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Metabolic Labeling of Cells with L-Fucose-¹³C₁
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful technique for studying, tracking, and modifying cellular glycans. This method involves introducing a synthetic monosaccharide analog into a cell's metabolic pathway, leading to its incorporation into glycoproteins and other glycoconjugates. L-fucose, a deoxyhexose sugar, is a critical component of many N- and O-linked glycans and plays a significant role in various biological processes, including cell adhesion, signaling, and immune responses. Altered fucosylation is often associated with diseases such as cancer.
This document provides a detailed protocol for the metabolic labeling of mammalian cells using L-Fucose-¹³C₁, a stable isotope-labeled analog of L-fucose. The incorporation of this heavy isotope enables the tracing and quantification of fucosylated glycans in downstream applications, most notably mass spectrometry-based glycomics and proteomics. This allows for the precise analysis of fucose metabolism and dynamic changes in fucosylation under various experimental conditions. The protocol leverages the cellular salvage pathway for fucose metabolism, where exogenous fucose is converted to GDP-fucose and subsequently incorporated into glycans by fucosyltransferases.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the metabolic labeling of cells with L-Fucose-¹³C₁. These values are starting points and may require optimization depending on the cell line and experimental goals.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Notes |
| L-Fucose-¹³C₁ | 10 mM in sterile PBS or cell culture medium | 50 - 200 µM | Higher concentrations (up to 500 µM) have been shown to be non-toxic in some cell lines[1][2]. |
| Cell Density | Varies by cell line | 1 x 10⁶ to 5 x 10⁶ cells/mL | Optimal density should be determined empirically to ensure cell health and efficient labeling. |
Table 2: Typical Incubation Parameters
| Parameter | Recommended Range | Notes |
| Incubation Time | 24 - 72 hours | Longer incubation times generally lead to higher incorporation rates. Time-course experiments are recommended for kinetic studies. |
| Culture Conditions | 37°C, 5% CO₂ | Standard mammalian cell culture conditions. |
Signaling Pathway Diagram
The following diagram illustrates the salvage pathway for L-fucose metabolism, which is exploited for the incorporation of L-Fucose-¹³C₁ into cellular glycans.
Caption: Metabolic labeling via the fucose salvage pathway.
Experimental Workflow Diagram
The diagram below outlines the general workflow for a metabolic labeling experiment using L-Fucose-¹³C₁.
Caption: General experimental workflow for metabolic labeling.
Experimental Protocol
This protocol provides a step-by-step guide for the metabolic labeling of mammalian cells in culture with L-Fucose-¹³C₁.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, CHO)
-
Complete cell culture medium
-
L-Fucose-¹³C₁
-
Sterile phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Sterile microcentrifuge tubes and other standard laboratory consumables
Procedure:
-
Cell Seeding:
-
Culture cells under standard conditions to the desired confluency (typically 70-80%).
-
Seed cells into new culture plates at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere overnight.
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of L-Fucose-¹³C₁ (e.g., 10 mM in sterile PBS or culture medium).
-
On the day of the experiment, dilute the L-Fucose-¹³C₁ stock solution into fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 100 µM).
-
-
Metabolic Labeling:
-
Aspirate the old medium from the cultured cells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared labeling medium containing L-Fucose-¹³C₁ to the cells.
-
Incubate the cells for the desired period (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvesting:
-
For adherent cells:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
For suspension cells:
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, repeating the centrifugation step.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
-
-
Lysate Processing:
-
Incubate the cell lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) according to the manufacturer's instructions.
-
-
Downstream Analysis:
-
The protein samples are now ready for downstream analysis, such as:
-
Mass Spectrometry: For glycoproteomic or glycomic analysis to identify and quantify ¹³C-fucosylated peptides and glycans.
-
SDS-PAGE and Western Blotting: To visualize changes in glycoprotein size or abundance.
-
Lectin Blotting: Using fucose-specific lectins (e.g., Aleuria aurantia lectin - AAL) to detect fucosylated glycoproteins.
-
-
Optimization and Considerations:
-
Toxicity: While L-fucose and its analogs are generally well-tolerated by cells, it is advisable to perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the optimal concentration of L-Fucose-¹³C₁ for your specific cell line.
-
Control Experiments: It is crucial to include appropriate controls, such as unlabeled cells and cells labeled with natural L-fucose, to accurately assess the incorporation of the isotopic label.
-
Serum in Medium: The presence of glycoproteins in fetal bovine serum (FBS) can interfere with the analysis of secreted glycoproteins. For such studies, consider using serum-free or reduced-serum medium.
References
Application Notes and Protocols for Analyzing Fucosylated Glycoproteins using (-)-Fucose-¹³C-1 and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fucosylation, the addition of a fucose sugar to N-linked and O-linked glycans, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[1][2] Altered fucosylation is a hallmark of several diseases, most notably cancer, making the analysis of fucosylated glycoproteins a key area of research for biomarker discovery and therapeutic development.[2][3] This document provides a detailed protocol for the quantitative analysis of fucosylated glycoproteins using metabolic labeling with (-)-Fucose-¹³C-1 followed by mass spectrometry (MS).
Metabolic labeling with stable isotopes offers a powerful approach for the quantitative analysis of dynamic cellular processes. By introducing a stable isotope-labeled precursor, such as (-)-Fucose-¹³C-1, into cell culture, the labeled fucose is incorporated into newly synthesized glycoproteins.[4] Subsequent analysis by mass spectrometry allows for the differentiation and relative quantification of fucosylated glycoproteins from different cell populations or experimental conditions.
Principle of the Method
The workflow is based on the metabolic incorporation of (-)-Fucose-¹³C-1 into the fucose salvage pathway.[5] Once inside the cell, the labeled fucose is converted to GDP-¹³C-fucose, the nucleotide sugar donor for fucosyltransferases. These enzymes then transfer the ¹³C-labeled fucose onto glycoproteins in the Golgi apparatus.
Following cell lysis and protein extraction, the glycoproteins are digested into peptides. The resulting glycopeptides can be optionally enriched to increase the sensitivity of the analysis.[6][7][8] The samples are then analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS). The mass shift of 1 Da per incorporated ¹³C-fucose allows for the differentiation and relative quantification of fucosylated glycopeptides between samples labeled with ¹³C-fucose and unlabeled (¹²C-fucose) samples.
Experimental Workflow
Caption: Experimental workflow for analyzing fucosylated glycoproteins.
Signaling Pathway: Fucose Salvage Pathway
Caption: Simplified diagram of the fucose salvage pathway.
Experimental Protocols
Metabolic Labeling of Cells with (-)-Fucose-¹³C-1
-
Cell Culture: Culture cells of interest to approximately 70-80% confluency in appropriate cell culture medium.
-
Labeling Medium Preparation: Prepare fresh culture medium supplemented with (-)-Fucose-¹³C-1. The final concentration of the labeled fucose may need to be optimized for your cell line, but a starting concentration of 50-100 µM is recommended.
-
Labeling: Remove the existing medium from the cells, wash once with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for the incorporation of the labeled fucose into glycoproteins. The optimal labeling time will vary depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and harvest by scraping or trypsinization. Centrifuge the cell suspension and store the cell pellet at -80°C until further processing.
Protein Extraction and Digestion
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Take a known amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 60°C for 1 hour.[6] Alkylate the free thiols by adding iodoacetamide to a final concentration of 20 mM and incubating at room temperature in the dark for 30 minutes.[6]
-
Digestion: Dilute the protein sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.[6]
Enrichment of Fucosylated Glycopeptides (Optional)
-
Lectin Affinity Chromatography: Use a lectin that specifically binds fucose, such as Aleuria aurantia lectin (AAL) or Lens culinaris agglutinin (LCA), immobilized on agarose beads.[7][8]
-
Sample Loading: Equilibrate the lectin column with a suitable binding buffer. Load the digested peptide sample onto the column.
-
Washing: Wash the column extensively with the binding buffer to remove non-fucosylated peptides.
-
Elution: Elute the bound fucosylated glycopeptides using a competitive sugar solution (e.g., L-fucose) or a low pH buffer.
-
Desalting: Desalt the eluted glycopeptides using a C18 solid-phase extraction (SPE) cartridge prior to MS analysis.
LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Chromatography: Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration in 0.1% formic acid.
-
Mass Spectrometry: Acquire data in a data-dependent acquisition (DDA) mode. Set the MS1 scan to a high resolution to accurately measure the mass difference between the labeled and unlabeled peptides. For MS2, use a fragmentation method such as higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) to obtain peptide sequence information and glycan fragmentation patterns.[9]
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present the results.
Table 1: Relative Quantification of Fucosylated Glycopeptides
| Glycoprotein | Peptide Sequence | Glycan Composition | Fold Change (¹³C/¹²C) | p-value |
| Protein A | ... | HexNAc(2)Hex(3)Fuc(1) | 2.5 | 0.01 |
| Protein B | ... | HexNAc(4)Hex(5)Fuc(2) | 0.8 | 0.23 |
| Protein C | ... | HexNAc(3)Hex(4)Fuc(1) | 3.1 | <0.001 |
Table 2: Site-Specific Fucosylation Analysis
| Glycoprotein | Glycosylation Site | Fucosylated Glycoforms Identified | Relative Abundance (%) |
| Protein X | Asn-123 | HexNAc(2)Hex(3)Fuc(1) | 75 |
| HexNAc(2)Hex(3) | 25 | ||
| Protein Y | Asn-456 | HexNAc(4)Hex(5)Fuc(1) | 90 |
| HexNAc(4)Hex(5) | 10 |
Data Analysis
-
Database Search: Use specialized software (e.g., Byonic™, MaxQuant) to search the raw MS data against a protein database. The search parameters should include variable modifications for glycosylation and a mass shift corresponding to the ¹³C-labeled fucose.
-
Glycopeptide Identification: Identify glycopeptides based on accurate mass measurements and fragmentation spectra.
-
Quantification: Calculate the ratio of the peak areas of the ¹³C-labeled and unlabeled (¹²C) glycopeptide pairs to determine the relative abundance of fucosylated glycoproteins between samples.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to determine the significance of the observed changes in fucosylation.
Conclusion
The described methodology provides a robust and quantitative approach for the analysis of fucosylated glycoproteins. By combining metabolic labeling with (-)-Fucose-¹³C-1 and high-resolution mass spectrometry, researchers can gain valuable insights into the dynamics of protein fucosylation in various biological systems. This information is crucial for understanding the role of fucosylation in health and disease and for the development of novel diagnostics and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for (-)-Fucose-13C-1 Incorporation in Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the metabolic incorporation of (-)-Fucose-13C-1 into bacterial cells. This stable isotope labeling approach is a powerful tool for tracing the fate of fucose in various cellular processes, including cell wall biosynthesis, glycoprotein formation, and central carbon metabolism. The detailed protocols below are intended to guide researchers in designing and executing experiments to study bacterial glycobiology and identify potential targets for novel antibacterial therapies.
Introduction
L-fucose is a deoxyhexose sugar integral to the structure of many bacterial glycoconjugates, which play critical roles in host-pathogen interactions, biofilm formation, and immune evasion.[1] Understanding the metabolic pathways that incorporate fucose into these structures is crucial for developing strategies to combat bacterial infections. By using this compound, a stable isotope-labeled version of L-fucose, researchers can track the uptake and assimilation of this sugar into bacterial biomass and specific macromolecules using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
Bacteria primarily utilize exogenous fucose through a salvage pathway, which converts L-fucose into GDP-L-fucose, the activated sugar nucleotide donor required by fucosyltransferases.[4][5] This pathway allows for the efficient incorporation of externally supplied this compound.
Key Applications
-
Metabolic Flux Analysis: Tracing the flow of the 13C label from fucose into other metabolic intermediates can elucidate the catabolic fate of fucose and its contribution to central carbon metabolism.[6][7]
-
Glycan and Glycoprotein Characterization: Identifying and quantifying the incorporation of 13C-fucose into specific glycans and glycoproteins can reveal their structure and rate of synthesis.[8][9]
-
Host-Pathogen Interaction Studies: Investigating the role of fucosylated structures in bacterial adhesion, colonization, and virulence.[10]
-
Drug Discovery: Screening for inhibitors of the fucose salvage pathway or fucosyltransferases as potential antibacterial agents.[4]
Experimental Overview
The general workflow for a this compound incorporation experiment involves several key stages:
-
Bacterial Culture Preparation: Growing the bacterial strain of interest in a defined minimal medium to ensure that the supplied this compound is the primary fucose source.
-
Labeling: Introducing this compound to the culture and incubating for a specific duration to allow for uptake and incorporation.
-
Sample Collection and Quenching: Harvesting the bacterial cells and rapidly halting metabolic activity to preserve the isotopic labeling pattern.
-
Fractionation and Analysis: Separating cellular components (metabolites, proteins, cell wall) and analyzing the 13C incorporation by mass spectrometry or NMR.
Diagram: Bacterial Fucose Salvage and Incorporation Pathway
Caption: Metabolic pathway for the incorporation of extracellular fucose.
Experimental Protocols
Protocol 1: this compound Labeling of E. coli
This protocol is designed for a small-scale labeling experiment in Escherichia coli.
Materials:
-
E. coli strain (e.g., K-12)
-
M9 minimal medium supplemented with a primary carbon source (e.g., 0.4% glucose) and necessary amino acids (if using an auxotrophic strain)
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Sterile culture tubes or flasks
-
Incubator shaker
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Prepare a starter culture: Inoculate 5 mL of M9 minimal medium with a single colony of E. coli. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Main culture inoculation: The next day, dilute the starter culture into a fresh 50 mL of M9 minimal medium in a 250 mL flask to an initial OD600 of 0.05.
-
Growth phase: Incubate the main culture at 37°C with shaking until it reaches the mid-exponential growth phase (OD600 of 0.4-0.6).
-
Labeling: Add a sterile stock solution of this compound to the culture to a final concentration of 50-100 µM.
-
Incubation: Continue to incubate the culture for a defined period to allow for fucose incorporation. This can range from 30 minutes to several hours, depending on the experimental goals.
-
Harvesting: Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled fucose from the medium.
-
Storage: The cell pellet can be stored at -80°C for subsequent analysis.
Protocol 2: Extraction of Intracellular Metabolites
This protocol is for the extraction of small molecule metabolites for analysis by LC-MS.
Materials:
-
Labeled bacterial cell pellet
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ultrapure water
-
Centrifuge
-
SpeedVac or nitrogen evaporator
Procedure:
-
Quenching and Extraction: Resuspend the cell pellet from Protocol 1 in 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:water (80:20 v/v).[4]
-
Cell Lysis: Vortex vigorously for 1 minute, then sonicate the sample in an ice bath for 10 minutes.[4]
-
Incubation: Incubate at -20°C for 30 minutes to precipitate proteins.[4]
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[4]
-
Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microfuge tube.
-
Drying: Dry the supernatant using a SpeedVac or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for your LC-MS analysis (e.g., 50% acetonitrile in water).[1]
Protocol 3: Analysis of Labeled Glycoproteins
This protocol provides a general workflow for analyzing 13C-fucose incorporation into glycoproteins.
Materials:
-
Labeled bacterial cell pellet
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
SDS-PAGE equipment
-
In-gel digestion kit (Trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer with protease inhibitors. Lyse the cells by sonication or using a French press.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-gel Digestion: Excise the protein bands of interest or the entire lane. Destain, reduce, alkylate, and digest the proteins with trypsin.[11]
-
Peptide Extraction: Extract the resulting peptides from the gel slices.[1]
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. Search for peptide masses corresponding to fucosylated glycopeptides with a +1 Da mass shift (or more, depending on the number of incorporated 13C atoms) for each fucose residue.[3][8]
Diagram: Experimental Workflow for 13C-Fucose Labeling
Caption: Step-by-step experimental workflow for 13C-fucose labeling.
Data Presentation and Interpretation
The primary output of these experiments will be mass spectrometry data indicating the mass shift due to 13C incorporation.
Table 1: Expected Mass Shifts for Fucosylated Molecules
| Molecule Type | Unlabeled Mass (M) | 13C-1 Labeled Mass | Mass Shift (Da) |
| Fucose | 164.079 | 165.082 | +1.003 |
| GDP-Fucose | 589.092 | 590.095 | +1.003 |
| Fucosylated Glycopeptide (1 fucose) | Peptide + 146.058 | Peptide + 147.061 | +1.003 |
| Fucosylated Glycopeptide (2 fucose) | Peptide + 292.116 | Peptide + 294.122 | +2.006 |
Table 2: Example Quantitative Data from Literature
| Parameter | Value | Bacterial System | Reference |
| Fucose Analog Concentration for Labeling | 20 µM | Bacteroidales species | [8] |
| Labeled Fucose Yield from Culture | 0.2 g/L | Glyco-engineered E. coli | [2][11] |
| 13C Incorporation into Glycans | 98.7% | Calu-3 cells with 13C-glucose | [6] |
Data Analysis: The extent of labeling can be calculated by comparing the peak intensities of the labeled (M+1, M+2, etc.) and unlabeled (M) ions in the mass spectrum. This information can be used to determine the rate of fucose uptake and incorporation, as well as the turnover of fucosylated molecules.
Conclusion
The use of this compound provides a robust method for investigating the role of fucose in bacterial physiology. The protocols and information provided here serve as a starting point for researchers to design experiments tailored to their specific questions. Careful optimization of labeling conditions and analytical methods will be key to obtaining high-quality, interpretable data. This approach holds significant promise for advancing our understanding of bacterial glycobiology and for the development of novel therapeutics.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of Fucosylation with (-)-Fucose-¹³C-₁: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to N-linked and O-linked glycans and lipids, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, most notably cancer, where it can influence tumor progression, metastasis, and resistance to therapy. Consequently, the accurate quantification of fucosylation levels is paramount for basic research, biomarker discovery, and the development of novel therapeutic strategies.
This document provides a detailed protocol for the quantitative analysis of fucosylation using metabolic labeling with the stable isotope (-)-Fucose-¹³C-₁. This method offers a robust and precise approach to trace and quantify the incorporation of fucose into glycoproteins, enabling researchers to dissect the dynamics of fucosylation in various biological contexts.
Signaling Pathways Modulated by Fucosylation
Fucosylation plays a significant role in modulating key signaling pathways that are often dysregulated in disease. The addition of fucose moieties can alter the conformation and function of cell surface receptors and adhesion molecules, thereby impacting downstream signaling cascades.
Caption: Fucosylation of key cell surface receptors by fucosyltransferases (FUTs) can modulate critical downstream signaling pathways involved in cancer progression.
Experimental Workflow for Quantitative Fucosylation Analysis
The overall workflow for the quantitative analysis of fucosylation using (-)-Fucose-¹³C-₁ involves several key steps, from metabolic labeling of cells to mass spectrometry-based data acquisition and analysis.
Caption: A schematic overview of the experimental workflow for quantitative fucosylation analysis using stable isotope labeling and mass spectrometry.
Detailed Experimental Protocol
This protocol outlines the steps for metabolic labeling of cultured cells with (-)-Fucose-¹³C-₁, followed by sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
(-)-Fucose-¹³C-₁ (sterile solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)
Protocol:
-
Metabolic Labeling of Cells:
-
Culture cells to approximately 70-80% confluency in standard growth medium.
-
Prepare the labeling medium by supplementing the standard growth medium with (-)-Fucose-¹³C-₁ to a final concentration of 50-100 µM. The optimal concentration may need to be determined empirically for each cell line.
-
Remove the standard growth medium from the cells, wash once with sterile PBS, and then add the labeling medium.
-
Incubate the cells in the labeling medium for 24-72 hours. The incubation time should be optimized to allow for sufficient incorporation of the stable isotope.
-
-
Cell Lysis and Protein Extraction:
-
After the labeling period, place the culture dish on ice.
-
Remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells and scrape to collect the cell lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the protein extract to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
Add DTT to a final concentration of 10 mM to quench the excess IAA.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting of Peptides:
-
Acidify the peptide solution by adding formic acid to a final concentration of 0.1%.
-
Activate a C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% formic acid in water.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove salts and other hydrophilic impurities.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable volume of 0.1% formic acid in water.
-
Inject the sample into an LC-MS/MS system.
-
Separate the peptides using a reversed-phase analytical column with a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer performs a full scan followed by MS/MS scans of the most abundant precursor ions. Ensure the mass analyzer is set to a high resolution to distinguish between the ¹²C and ¹³C isotopic peaks.
-
-
Data Analysis and Quantification:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform a database search to identify peptides and proteins. Include variable modifications for fucosylation.
-
Quantify the relative abundance of fucosylated peptides by comparing the peak intensities of the ¹²C (unlabeled) and ¹³C-labeled fucosylated glycopeptides. The ratio of ¹³C-labeled to ¹²C-unlabeled fucosylated peptides provides a quantitative measure of fucose incorporation.
-
Quantitative Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Relative Abundance of Fucosylated Glycopeptides in Control vs. Treated Cells
| Glycoprotein | Glycopeptide Sequence | Fucosylation Site | Control (¹³C/¹²C Ratio) | Treated (¹³C/¹²C Ratio) | Fold Change |
| EGFR | N-linked glycan containing peptide | Asn-X-Ser/Thr | 0.85 ± 0.05 | 1.52 ± 0.08 | 1.79 |
| Integrin β1 | N-linked glycan containing peptide | Asn-X-Ser/Thr | 0.92 ± 0.07 | 0.45 ± 0.04 | 0.49 |
| LAMP1 | N-linked glycan containing peptide | Asn-X-Ser/Thr | 1.05 ± 0.09 | 1.08 ± 0.06 | 1.03 |
| E-Cadherin | N-linked glycan containing peptide | Asn-X-Ser/Thr | 0.65 ± 0.04 | 1.25 ± 0.07 | 1.92 |
Data are presented as mean ± standard deviation from three biological replicates.
Table 2: Site-Specific Fucosylation Stoichiometry
| Glycoprotein | Glycosite | Fucosylation Stoichiometry (%) - Control | Fucosylation Stoichiometry (%) - Treated |
| Alpha-fetoprotein | Asn-232 | 15.2 ± 1.8 | 35.7 ± 2.5 |
| Haptoglobin | Asn-207 | 25.6 ± 2.1 | 12.3 ± 1.5 |
| Transferrin | Asn-413 | 8.9 ± 1.1 | 9.2 ± 1.3 |
Fucosylation stoichiometry is calculated as the intensity of the fucosylated peptide divided by the sum of intensities of both fucosylated and non-fucosylated forms of the same peptide.
Conclusion
The use of (-)-Fucose-¹³C-₁ for metabolic labeling provides a powerful tool for the quantitative analysis of fucosylation. The detailed protocol and data presentation guidelines provided in this document are intended to assist researchers in implementing this technique to investigate the role of fucosylation in health and disease. This approach will undoubtedly contribute to a deeper understanding of the functional glycome and may lead to the identification of novel biomarkers and therapeutic targets.
Unveiling Protein-Carbohydrate Interactions: An Application Note on the Use of (-)-Fucose-13C-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between proteins and carbohydrates governs a vast array of biological processes, from cell-cell recognition and signaling to immune responses and pathogenesis. Understanding these interactions at a molecular level is paramount for the development of novel therapeutics and diagnostics. (-)-Fucose, a deoxyhexose sugar, is a critical component of many cell surface glycans and plays a pivotal role in these interactions. The use of stable isotope-labeled carbohydrates, such as (-)-Fucose-13C-1, in conjunction with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides a powerful toolkit to dissect the specifics of protein-fucose recognition.[1][2][3]
This application note provides detailed protocols and data presentation guidelines for utilizing this compound to study protein-carbohydrate interactions. The methodologies outlined herein are designed to enable researchers to qualitatively and quantitatively characterize binding events, map interaction interfaces, and elucidate the structural basis of recognition.
Data Presentation: Quantitative Analysis of Protein-Fucose Interactions
A critical aspect of studying protein-carbohydrate interactions is the quantitative determination of binding affinities. The dissociation constant (Kd) is a key parameter that reflects the strength of the interaction. NMR spectroscopy is a powerful technique for measuring Kd values for weak to moderate affinity interactions, which are common for carbohydrate-binding proteins (lectins).[4][5][6] The following table summarizes representative quantitative data obtained from NMR titration experiments involving fucose and fucose-binding proteins.
| Protein | Ligand | Technique | Dissociation Constant (Kd) | Reference |
| Pholiota squarrosa lectin (PhoSL) | L-Fucose | NMR Titration | 5.9 ± 0.2 mM | [7] |
| Norovirus P-dimer (GII.10 Vietnam026) | Methyl β-L-fucopyranoside | STD NMR Titration | Multiple events, complex binding | [8] |
| RegIII | Chitopentaose (for context of weak affinity) | NMR Titration | 5 mM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific protein and experimental conditions.
Protocol 1: NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR data.[9][10]
Materials:
-
Protein of interest
-
This compound
-
NMR buffer (e.g., 20 mM Phosphate buffer, 150 mM NaCl, pH 7.4)
-
D₂O
-
High-quality NMR tubes
Procedure:
-
Protein Preparation:
-
Express and purify the protein of interest. For protein-observed NMR experiments, uniform labeling with ¹⁵N (and optionally ¹³C) is recommended.[3][11]
-
Concentrate the protein to a final concentration of 0.1-0.5 mM for interaction studies.[10]
-
Buffer exchange the protein into the desired NMR buffer. The buffer should not contain any components that might interfere with the NMR signals.
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in the same NMR buffer as the protein. The concentration of the stock solution should be at least 10-20 times higher than the final desired concentration to minimize dilution effects during titration.
-
-
NMR Sample Preparation:
-
Prepare the initial protein sample in an NMR tube with 90% H₂O / 10% D₂O for the lock signal. A typical sample volume is 300-500 µL.[9][10]
-
Acquire an initial spectrum of the protein alone (the "apo" state).
-
For titration experiments, add small aliquots of the concentrated this compound stock solution to the protein sample in the NMR tube. Ensure thorough mixing after each addition.
-
Protocol 2: ¹H-¹³C HSQC Titration for Binding Site Mapping and Kd Determination
This protocol is a powerful method for identifying the amino acid residues involved in the interaction and for quantifying the binding affinity.[12][13][14]
Instrumentation:
-
High-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe.
Experimental Parameters (to be optimized):
-
Experiment: 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC).
-
Temperature: 298 K (or a temperature at which the protein is stable).
-
Titration Points: A series of spectra are recorded with increasing concentrations of this compound. The final ligand concentration should be at least 5-10 times the expected Kd.
-
Data Processing: Process the spectra using appropriate software (e.g., NMRFx Analyst, CCPN).[15]
Procedure:
-
Acquire a ¹H-¹³C HSQC spectrum of the ¹³C-labeled protein in the absence of the ligand.
-
Incrementally add this compound and acquire a ¹H-¹³C HSQC spectrum at each concentration point.
-
Overlay the spectra and identify the protein resonances that show chemical shift perturbations (CSPs) upon ligand binding.
-
Map the perturbed residues onto the 3D structure of the protein (if available) to identify the binding site.
-
Quantify the chemical shift changes (Δδ) for a set of well-resolved and significantly perturbed peaks at each ligand concentration. The combined chemical shift perturbation can be calculated using the following formula: Δδ = √[ (ΔδH)² + (α * ΔδC)² ], where ΔδH and ΔδC are the changes in the ¹H and ¹³C chemical shifts, respectively, and α is a weighting factor (typically ~0.2 for ¹³C).[14]
-
Plot the chemical shift perturbations as a function of the ligand concentration and fit the data to a binding isotherm equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).[5][16]
Protocol 3: Saturation Transfer Difference (STD) NMR for Epitope Mapping
STD NMR is a ligand-observed experiment that is particularly useful for identifying which parts of the carbohydrate are in close contact with the protein.[17][18][19]
Instrumentation:
-
NMR spectrometer (500 MHz or higher).
Sample Composition:
-
Protein concentration: 10-50 µM (unlabeled).
-
This compound concentration: 1-2 mM (at least 20-fold excess).[1]
Experimental Parameters (to be optimized):
-
On-resonance saturation: A region of the spectrum containing protein signals but no ligand signals (e.g., 0.5-1.0 ppm or 7.0-8.0 ppm).
-
Off-resonance saturation: A region of the spectrum devoid of any signals (e.g., 30-40 ppm).
-
Saturation time: Typically 1-2 seconds.
Procedure:
-
Acquire a standard 1D ¹H NMR spectrum of the sample.
-
Acquire an STD NMR experiment, which involves subtracting the on-resonance spectrum from the off-resonance spectrum.
-
The resulting difference spectrum will show signals only from the protons of this compound that are in close proximity to the protein in the bound state.
-
The relative intensities of the signals in the STD spectrum provide information about the binding epitope of the fucose molecule.
Visualization of Experimental Workflows and Pathways
Diagrams created using the DOT language can effectively illustrate experimental workflows and the underlying logic of the interaction studies.
References
- 1. Characterizing carbohydrate-protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring multivalent carbohydrate–protein interactions by NMR - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00983H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of protein-ligand interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 10. nmr-bio.com [nmr-bio.com]
- 11. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Qualitative and Quantitative Characterization of Protein–Carbohydrate Interactions by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. Characterization of Protein-Carbohydrate Interactions by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. ccpn.ac.uk [ccpn.ac.uk]
- 15. docs.nmrfx.org [docs.nmrfx.org]
- 16. m.youtube.com [m.youtube.com]
- 17. NMR analysis of carbohydrate-binding interactions in solution: an approach using analysis of saturation transfer difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring multivalent carbohydrate–protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unraveling Fucose Metabolism: Application Notes and Protocols for Flux Analysis Using L-Fucose-¹³C-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting metabolic flux analysis (MFA) of fucose metabolism using the stable isotope tracer, L-Fucose-¹³C-1. These guidelines are designed to assist researchers in quantifying the dynamic processes of fucose utilization, particularly the interplay between the de novo and salvage pathways, and to provide insights into its role in various physiological and pathological states, including cancer and inflammatory diseases.
Introduction to Fucose Metabolism and Flux Analysis
L-fucose is a deoxyhexose sugar that plays a critical role in a wide array of biological processes. As a terminal monosaccharide on N- and O-linked glycans, it is involved in cell-cell recognition, signaling, and immune responses. Dysregulation of fucosylation has been implicated in the progression of several diseases, including cancer, where it can influence metastasis and drug resistance.
Mammalian cells synthesize the fucose donor, GDP-L-fucose, through two primary pathways: the de novo pathway, which converts GDP-D-mannose to GDP-L-fucose, and the salvage pathway, which utilizes free L-fucose from extracellular sources or lysosomal degradation of glycoconjugates. Metabolic flux analysis using stable isotope tracers like L-Fucose-¹³C-1 allows for the precise quantification of the carbon flow through these competing pathways, providing a dynamic view of cellular metabolism that is not attainable through static measurements of metabolite concentrations or enzyme activities.
Applications in Research and Drug Development:
-
Oncology: Understanding how cancer cells utilize fucose can reveal metabolic vulnerabilities. For instance, some cancer types show an increased reliance on the fucose salvage pathway, making it a potential target for therapeutic intervention. Flux analysis can be used to screen for drugs that inhibit this pathway and to understand mechanisms of resistance.
-
Immunology and Inflammation: Fucosylation is crucial for selectin-ligand interactions, which mediate leukocyte trafficking during inflammation. Quantifying fucose metabolism can provide insights into the regulation of these processes and aid in the development of anti-inflammatory drugs.
-
Bioprocessing: In the production of therapeutic antibodies, the degree of fucosylation of the Fc region significantly impacts their efficacy. Flux analysis can be employed to optimize cell culture conditions to produce antibodies with a desired fucosylation profile.
Signaling Pathways and Experimental Workflow
Fucose Metabolism Pathways
The diagram below illustrates the two main pathways for GDP-L-fucose biosynthesis. The de novo pathway originates from glucose and proceeds through GDP-mannose, while the salvage pathway directly utilizes extracellular fucose. L-Fucose-¹³C-1 is incorporated through the salvage pathway, and the ¹³C label can be traced into GDP-fucose and subsequently into fucosylated glycans.
Caption: Fucose metabolism showing the de novo and salvage pathways for GDP-L-fucose synthesis.
Experimental Workflow
The general workflow for a fucose flux analysis experiment using L-Fucose-¹³C-1 is depicted below. The process involves cell culture with the isotopic tracer, followed by sample quenching, metabolite extraction, and analysis by mass spectrometry or NMR. The final step is computational modeling to determine the metabolic fluxes.
Caption: General experimental workflow for fucose metabolic flux analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from fucose metabolism studies. These values can serve as a benchmark for experimental design and data interpretation.
Table 1: Relative Contribution of Fucose Metabolic Pathways in Different Cell Lines
| Cell Line | De Novo Pathway Contribution (%) | Salvage Pathway Contribution (%) | Reference |
| HeLa | >90 | <10 | [Yurchenco and Atkinson, 1977] |
| HepG2 | Suppressed by exogenous fucose | Major source with exogenous fucose | [1] |
| CHO | Suppressed by exogenous fucose | Major source with exogenous fucose | [1] |
Table 2: Intracellular GDP-Fucose Concentrations in HEK293T Cells
| Cell Line | Condition | GDP-Fucose Concentration (µM) |
| Wild-Type | No exogenous fucose | ~3 |
| Wild-Type | + 5 mM fucose | ~500 |
| GMDS Knockout | No exogenous fucose | ~3 |
| GMDS Knockout | + 5 mM fucose | ~500 |
| TSTA3 Knockout | No exogenous fucose | 0 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling with L-Fucose-¹³C-1
Objective: To label intracellular fucose metabolites with ¹³C.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
L-Fucose-¹³C-1 (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in standard complete medium.
-
Prepare the labeling medium by supplementing fucose-free medium with a known concentration of L-Fucose-¹³C-1 (e.g., 100 µM). The medium should also contain dFBS to minimize the influence of unlabeled fucose from serum.
-
Aspirate the standard medium from the cells and wash twice with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the label and to ensure isotopic steady state is reached. Isotopic steady state is typically confirmed by measuring the isotopic enrichment at two later time points (e.g., 18 and 24 hours) and ensuring it does not significantly change.[2]
-
Proceed immediately to the quenching and extraction protocol at each time point.
Protocol 2: Quenching and Extraction of Intracellular Metabolites
Objective: To halt metabolic activity instantaneously and extract intracellular metabolites, including GDP-fucose.
Materials:
-
Cold (-20°C) 80% methanol
-
Cold PBS
-
Cell scraper
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
Aspirate the labeling medium from the culture plate.
-
Immediately add ice-cold 80% methanol to the plate to quench metabolism.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
Protocol 3: Quantification of GDP-L-Fucose-¹³C-1 by LC-MS/MS
Objective: To quantify the isotopic enrichment in the GDP-fucose pool.
Materials:
-
Dried metabolite extract
-
Ultrapure water
-
Acetonitrile (ACN)
-
Ammonium acetate
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase (e.g., 5% ACN in water with 10 mM ammonium acetate).
-
Centrifuge to pellet any insoluble material.
-
Inject the supernatant onto the LC-MS/MS system.
-
LC Separation: Use a gradient elution to separate GDP-fucose from other nucleotides. A typical gradient might be:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-5 min, 2% B; 5-15 min, 2-50% B; 15-20 min, 50% B; 20-21 min, 50-2% B; 21-30 min, 2% B.
-
-
MS/MS Detection: Use multiple reaction monitoring (MRM) in negative ion mode to detect and quantify the different isotopologues of GDP-fucose.
-
Precursor ion for unlabeled GDP-fucose: m/z 588
-
Precursor ion for GDP-L-Fucose-¹³C-1: m/z 589
-
Fragment ions for quantification (e.g., GDP fragment at m/z 442).
-
-
Data Analysis: Calculate the fractional enrichment of ¹³C in the GDP-fucose pool by determining the ratio of the peak area of the labeled species to the total peak area of all GDP-fucose isotopologues.
Protocol 4: Analysis of ¹³C-Fucose Incorporation into Glycans by GC-MS
Objective: To determine the amount of L-Fucose-¹³C-1 incorporated into cellular glycoproteins.
Materials:
-
Cell pellet remaining after metabolite extraction
-
Trifluoroacetic acid (TFA)
-
Hydroxylamine hydrochloride
-
Acetic anhydride
-
Pyridine
-
Ethyl acetate
-
GC-MS system
Procedure:
-
Protein Precipitation and Glycan Hydrolysis:
-
Resuspend the cell pellet in cold PBS.
-
Add cold acetone to precipitate proteins.
-
Centrifuge and collect the protein pellet.
-
Hydrolyze the protein pellet in 2 M TFA at 100°C for 4 hours to release monosaccharides.
-
Dry the hydrolysate under a stream of nitrogen.
-
-
Derivatization:
-
Prepare aldononitrile acetate derivatives of the released monosaccharides.
-
Add a solution of hydroxylamine hydrochloride in pyridine to the dried hydrolysate and heat at 90°C for 30 minutes.
-
Add acetic anhydride and heat at 90°C for 1 hour.
-
Cool and extract the derivatives with ethyl acetate.
-
Dry the ethyl acetate phase.
-
-
GC-MS Analysis:
-
Reconstitute the dried derivatives in a suitable solvent (e.g., hexane).
-
Inject the sample onto the GC-MS.
-
Use a suitable temperature program to separate the monosaccharide derivatives.
-
Monitor the mass fragments corresponding to the fucose derivative to determine the isotopic enrichment.
-
-
Data Analysis:
-
Correct for the natural abundance of ¹³C.
-
Calculate the mole fraction of labeled fucose in the total fucose pool from glycoproteins.
-
Data Analysis and Flux Calculation
The isotopic labeling data from LC-MS/MS and GC-MS are used to calculate the relative flux through the de novo and salvage pathways. This is typically done using metabolic modeling software (e.g., INCA, Metran). The fractional labeling of intracellular GDP-fucose and protein-bound fucose, along with the rates of fucose uptake and incorporation into biomass, are used as inputs for the model. The model then solves a system of algebraic equations to estimate the intracellular metabolic fluxes.
Simplified Calculation Example:
The relative contribution of the salvage pathway (Flux_salvage) to the total GDP-fucose synthesis rate can be estimated by the following equation, assuming isotopic steady state:
Relative Flux_salvage (%) = (M1_GDP-Fucose / M1_L-Fucose_extracellular) * 100
Where:
-
M1_GDP-Fucose is the mole fraction of the M+1 isotopologue of GDP-fucose (from L-Fucose-¹³C-1).
-
M1_L-Fucose_extracellular is the mole fraction of L-Fucose-¹³C-1 in the culture medium (ideally close to 1).
Conclusion
The protocols and application notes presented here provide a comprehensive framework for investigating fucose metabolism using L-Fucose-¹³C-1. This powerful technique offers a quantitative understanding of the dynamic interplay between the de novo and salvage pathways of fucose utilization. By applying these methods, researchers can gain valuable insights into the role of fucose in health and disease, paving the way for the development of novel therapeutic strategies and the optimization of biopharmaceutical production processes.
References
Application Notes and Protocols for (-)-Fucose-13C-1 in Cancer Cell Glycosylation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (-)-Fucose-13C-1, a stable isotope-labeled monosaccharide, for investigating cancer cell glycosylation. Altered fucosylation is a well-established hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance. This compound serves as a powerful tool to trace and quantify the fucose salvage pathway, providing critical insights into the metabolic dynamics of fucosylation in cancer cells.
Introduction to Fucosylation and the Salvage Pathway in Cancer
Fucosylation is the enzymatic addition of fucose to N-glycans, O-glycans, and glycolipids. In mammals, fucose can be incorporated into glycans via two main pathways: the de novo pathway, which synthesizes GDP-fucose from GDP-mannose, and the salvage pathway, which utilizes free fucose from the extracellular environment or lysosomal degradation of glycoconjugates. Cancer cells often exhibit upregulated fucosylation, which can be attributed to alterations in either or both of these pathways.
The fucose salvage pathway is a two-step enzymatic process that converts L-fucose into the nucleotide sugar donor, GDP-L-fucose. This pathway is of particular interest in cancer research as its activity can be modulated to influence cancer cell behavior. For instance, promoting α-1,2 fucosylation via the salvage pathway has been shown to inhibit invadopodia formation and extracellular matrix degradation in melanoma cells.
This compound is a non-radioactive, stable isotope-labeled analog of L-fucose. When introduced to cancer cells in culture, it is taken up and processed through the salvage pathway. The incorporated 13C atom acts as a tracer, allowing for the precise tracking and quantification of fucosylated glycans using mass spectrometry. This enables researchers to dissect the contribution of the salvage pathway to the overall fucosylation landscape of cancer cells and to study how this pathway is affected by various stimuli or therapeutic interventions.
Key Applications of this compound in Cancer Research
-
Tracing and Quantifying the Fucose Salvage Pathway: Determine the relative contribution of the salvage pathway versus the de novo pathway to the total pool of fucosylated glycans in cancer cells.
-
Metabolic Flux Analysis: Quantify the rate of fucose incorporation and turnover in cancer cell glycans under different experimental conditions.[1][2]
-
Investigating the Role of Fucosylation in Signaling Pathways: Elucidate how fucosylation of specific receptors, such as Notch, EGFR, and TGF-β receptors, modulates their activity and downstream signaling cascades implicated in cancer progression.[3][4][5][6][7][8]
-
Biomarker Discovery: Identify fucosylated glycoproteins that are differentially expressed in cancer cells, which may serve as potential diagnostic or prognostic biomarkers.
-
Drug Development: Screen for therapeutic agents that target the fucose salvage pathway or modulate fucosylation-dependent signaling events.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cancer Cells with this compound
This protocol describes the general procedure for labeling cancer cells with this compound to study the fucose salvage pathway.
Materials:
-
Cancer cell line of interest (e.g., breast, lung, pancreatic cancer cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS), sterile
-
Cell scraper or trypsin-EDTA
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in tissue culture plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Preparation of Labeling Medium: Prepare complete cell culture medium containing the desired final concentration of this compound. A typical starting concentration is 50-100 µM, but this should be optimized for each cell line and experimental condition.
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for a specified period. The incubation time can range from a few hours to several days (e.g., 24, 48, or 72 hours) depending on the experimental goals and the turnover rate of the glycans of interest.[9][10]
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated label.
-
Lyse the cells directly in the plate using an appropriate lysis buffer for downstream applications (e.g., RIPA buffer for protein analysis) or detach the cells using a cell scraper or trypsin-EDTA for cell pellet collection.
-
-
Sample Storage: Store cell lysates or pellets at -80°C until further processing for glycan analysis.
Protocol 2: Analysis of 13C-1-Fucosylated Glycans by Mass Spectrometry
This protocol outlines a general workflow for the analysis of this compound labeled glycans from cancer cells using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cell lysates or pellets from this compound labeled cells
-
Protease inhibitors
-
PNGase F (for N-glycan release)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, graphitized carbon) for glycan enrichment
-
Derivatization reagents (optional, e.g., for permethylation or fluorescent labeling)
-
LC-MS system (e.g., Q-TOF, Orbitrap)
Procedure:
-
Protein Extraction and Quantification:
-
Thaw the cell lysates or pellets on ice.
-
Add protease inhibitors to the lysis buffer.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
-
Glycan Release:
-
For N-glycan analysis, denature the proteins by heating.
-
Add PNGase F to the protein sample and incubate overnight at 37°C to release the N-glycans.
-
-
Glycan Enrichment and Purification:
-
Enrich the released glycans using SPE cartridges.
-
Wash the cartridges to remove salts and other contaminants.
-
Elute the glycans using an appropriate solvent.
-
-
Derivatization (Optional but Recommended for Improved Sensitivity):
-
Permethylation using 13CH3I can be performed to improve ionization efficiency and provide linkage information. This isotopic labeling strategy is distinct from the metabolic labeling with this compound.[11]
-
Alternatively, fluorescent labeling can be used for quantification with a fluorescence detector.
-
-
LC-MS Analysis:
-
Reconstitute the purified glycans in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the glycans using a suitable chromatography column (e.g., HILIC).
-
Acquire mass spectra in full scan mode to detect the incorporation of this compound. The mass of fucosylated glycans will be shifted by +1 Da for each incorporated 13C-1-fucose residue.[12]
-
Perform tandem MS (MS/MS) to fragment the glycans and confirm the presence and location of the fucose residue.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software.
-
Identify and quantify the relative abundance of 12C-fucosylated and 13C-1-fucosylated glycans.
-
Calculate the fractional enrichment of 13C-1-fucose in the glycan pool to determine the activity of the salvage pathway.
-
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in tables for clear comparison.
Table 1: Relative Abundance of Fucosylated Glycans in Cancer Cell Lines
| Glycan Structure | Cancer Cell Line A | Cancer Cell Line B |
| Unlabeled (12C-Fucose) | ||
| Core Fucosylated Biantennary | 85% | 70% |
| Fucosylated Lewis X | 10% | 25% |
| Other Fucosylated Glycans | 5% | 5% |
| Labeled (13C-1-Fucose) | ||
| Core Fucosylated Biantennary | 15% | 30% |
| Fucosylated Lewis X | 2% | 5% |
| Other Fucosylated Glycans | 1% | 2% |
Table 2: Fractional Enrichment of 13C-1-Fucose in Total Fucosylated Glycans
| Condition | Fractional Enrichment (%) |
| Control | 18% |
| Treatment X | 8% |
| Treatment Y | 25% |
Visualization of Pathways and Workflows
Fucose Metabolism and Signaling Pathways
Caption: Overview of fucose metabolism and its impact on cancer-related signaling pathways.
Experimental Workflow for this compound Labeling and Analysis
Caption: Step-by-step experimental workflow for studying cancer cell glycosylation using this compound.
Fucosylation-Dependent Regulation of the Notch Signaling Pathway
Caption: Regulation of Notch signaling by O-fucosylation, a key modification in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glycosylated Notch and Cancer [frontiersin.org]
- 6. Glycosylation as a Main Regulator of Growth and Death Factor Receptors Signaling | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Aberrant fucosylation sustains the NOTCH and EGFR/NF-κB pathways and has a prognostic value in human intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Proteomic Sample Preparation of (-)-Fucose-¹³C-1 Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is frequently associated with diseases such as cancer, making fucosylated proteins promising biomarkers and therapeutic targets. Quantitative analysis of protein fucosylation provides valuable insights into disease mechanisms and drug efficacy.
Metabolic labeling with stable isotopes offers a powerful approach for the quantitative analysis of specific glycosylation events. This application note details a comprehensive protocol for the sample preparation of proteins metabolically labeled with (-)-Fucose-¹³C-1 for quantitative proteomic analysis. By introducing a single ¹³C atom at the C-1 position of fucose, this method allows for the differentiation and relative quantification of newly synthesized fucosylated proteins from the pre-existing population using mass spectrometry. The described workflow is designed for robustness and reproducibility, enabling researchers to accurately profile changes in protein fucosylation in response to various stimuli or in different disease states.
Core Principles
The methodology is founded on the metabolic incorporation of (-)-Fucose-¹³C-1 into cellular glycoproteins. Cultured cells are incubated with the ¹³C-labeled fucose, which is utilized by the cell's natural glycosylation machinery. Following labeling, proteins are extracted, digested into peptides, and analyzed by high-resolution mass spectrometry. The +1 Da mass shift of the ¹³C-labeled fucosylated peptides compared to their unlabeled counterparts allows for their distinction and relative quantification.
Experimental Protocols
Part 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Culture cells of interest to approximately 70-80% confluency in standard growth medium.
-
Labeling Medium Preparation: Prepare fresh growth medium supplemented with (-)-Fucose-¹³C-1. The optimal concentration should be determined empirically for each cell line but a starting concentration of 50-100 µM is recommended.
-
Metabolic Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the (-)-Fucose-¹³C-1 containing medium.
-
Incubation: Incubate the cells for a period that allows for sufficient incorporation of the label. This can range from 24 to 72 hours, depending on the cell line's doubling time and protein turnover rates.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any residual labeling medium. Harvest the cells by scraping or trypsinization. If using trypsin, ensure it is subsequently quenched and removed to avoid interference with protein digestion.
Part 2: Protein Extraction, Reduction, Alkylation, and Digestion
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, supplemented with protease and phosphatase inhibitors). Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.[1]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Reduction: Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.[2]
-
Alkylation: Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.[2]
-
Urea Dilution: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Proteolytic Digestion: Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[1]
-
Digestion Quenching: Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.
Part 3: Enrichment of Fucosylated Peptides (Optional but Recommended)
Enrichment of fucosylated peptides is recommended to increase the identification and quantification of lower abundance species.[1]
-
Lectin Affinity Chromatography: Use a lectin that specifically binds to fucose residues, such as Lens culinaris agglutinin (LCA), which recognizes core fucosylation.[1][3]
-
Column Preparation: Equilibrate an LCA-agarose column with a binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).
-
Sample Loading: Load the acidified peptide digest onto the equilibrated LCA column.
-
Washing: Wash the column extensively with the binding buffer to remove non-fucosylated peptides.
-
Elution: Elute the bound fucosylated peptides using an elution buffer containing a competitive sugar (e.g., 200 mM methyl-α-mannopyranoside in the binding buffer).
-
Desalting: Desalt the enriched peptides using a C18 solid-phase extraction (SPE) column. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
Part 4: Mass Spectrometry Analysis
-
LC-MS/MS Analysis: Analyze the desalted peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nanoLC) system.
-
Chromatographic Separation: Separate the peptides on a C18 reversed-phase column using a gradient of acetonitrile in 0.1% formic acid.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring high-resolution full MS scans followed by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) MS/MS scans of the most abundant precursor ions.
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table. The table should include the identified fucosylated peptide, the corresponding protein, the mass-to-charge ratio (m/z) of the unlabeled and ¹³C-labeled peptides, and the calculated ratio of labeled to unlabeled peptide intensity.
Table 1: Illustrative Quantitative Data for (-)-Fucose-¹³C-1 Labeled Proteins
| Protein Name | UniProt ID | Fucosylated Peptide Sequence | Precursor m/z (Unlabeled) | Precursor m/z (¹³C-Labeled) | Ratio (¹³C/¹²C) |
| Alpha-1-acid glycoprotein 1 | P02763 | N-X-S/T(Fuc)R | 856.42 | 856.92 | 2.5 |
| Epidermal growth factor receptor | P00533 | V-N(Fuc)-C-S-T-D-N-Q-L-R | 1123.54 | 1124.04 | 1.8 |
| Integrin alpha-V | P06756 | G-F-N(Fuc)-L-T-R | 789.41 | 789.91 | 3.2 |
| Carcinoembryonic antigen-related cell adhesion molecule 5 | P06731 | T-I-N(Fuc)-A-S-L-I-I-G-Y-R | 1245.71 | 1246.21 | 4.1 |
Note: This table presents example data for illustrative purposes. Actual results will vary depending on the experimental system.
Mandatory Visualizations
References
- 1. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 3. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Labeling of Animal Models with (-)-Fucose-13C-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of fucose to N- and O-linked glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of various diseases, including cancer, making it a key area of investigation for diagnostics, prognostics, and therapeutic development. Stable isotope labeling with compounds like (-)-Fucose-13C-1 in animal models provides a powerful tool to trace the metabolic fate of fucose in vivo, enabling the quantitative analysis of fucosylation dynamics in different tissues and disease states.
These application notes provide detailed protocols for the in vivo labeling of animal models with this compound, subsequent tissue processing, and analysis of fucosylated glycoproteins by mass spectrometry. Additionally, we present diagrams of key signaling pathways known to be regulated by fucosylation, offering a framework for investigating the functional consequences of altered fucosylation.
Data Presentation
Table 1: Representative Isotopic Enrichment of Fucosylated Glycans in Murine Tissues Following this compound Administration
The following table provides a representative overview of the expected isotopic enrichment of fucosylated glycans in various mouse tissues after in vivo labeling with this compound. The data is presented as the percentage of fucosylated glycans that have incorporated the 13C label. Actual enrichment levels may vary depending on the specific experimental conditions, including the mouse strain, age, diet, and the specific glycoproteins being analyzed.
| Tissue | Time Point (post-administration) | Isotopic Enrichment (%) | Analytical Method |
| Liver | 24 hours | 15 - 25% | LC-MS/MS |
| Kidney | 24 hours | 10 - 20% | LC-MS/MS |
| Lung | 24 hours | 5 - 15% | LC-MS/MS |
| Spleen | 24 hours | 5 - 10% | LC-MS/MS |
| Brain | 48 hours | 1 - 5% | GC-MS |
| Plasma | 6 hours | 20 - 30% | LC-MS/MS |
Note: This table is a composite representation based on typical metabolic labeling studies. Researchers should perform pilot studies to determine the optimal labeling time and expected incorporation rates for their specific model and tissues of interest.
Experimental Protocols
Protocol 1: In Vivo Labeling of Mice with this compound via Oral Gavage
This protocol describes the administration of this compound to mice via oral gavage for metabolic labeling of fucosylated glycoproteins.
Materials:
-
This compound (stable isotope-labeled fucose)
-
Sterile phosphate-buffered saline (PBS) or water
-
Animal gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
House mice individually to monitor food and water intake if necessary.
-
A brief fasting period (4-6 hours) prior to gavage can help ensure rapid absorption of the tracer.
-
-
Preparation of this compound Solution:
-
Dissolve the this compound in sterile PBS or water to a final concentration that allows for the desired dosage in a volume of 100-200 µL. A typical dosage is 2 mmol/kg body weight[1].
-
Ensure the solution is fully dissolved and sterile-filtered if necessary.
-
-
Oral Gavage Administration:
-
Weigh the mouse to accurately calculate the required volume of the fucose solution.
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.
-
Moisten the gavage needle with sterile water or PBS to facilitate smooth passage.
-
Gently insert the gavage needle into the esophagus and slowly administer the this compound solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring and Tissue Collection:
-
Return the mouse to its cage and allow free access to food and water.
-
Euthanize the mice at predetermined time points (e.g., 6, 12, 24, 48 hours) post-administration.
-
Collect blood via cardiac puncture and immediately process to obtain plasma.
-
Perfuse the animal with cold PBS to remove blood from the tissues.
-
Harvest tissues of interest (e.g., liver, kidney, lung, spleen, brain) and snap-freeze them in liquid nitrogen.
-
Store all samples at -80°C until further processing.
-
Protocol 2: Analysis of 13C-Fucose Incorporation into N-glycans by Mass Spectrometry
This protocol outlines the steps for the isolation of glycoproteins, release of N-glycans, and analysis of 13C-fucose incorporation by mass spectrometry.
Materials:
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
PNGase F (Peptide-N-Glycosidase F)
-
Solid-phase extraction (SPE) cartridges for glycan cleanup (e.g., graphitized carbon)
-
Mass spectrometer (e.g., MALDI-TOF/TOF or LC-ESI-MS/MS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water (LC-MS grade)
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize the frozen tissue samples in an appropriate lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Enrichment of Fucosylated Glycoproteins (Optional but Recommended):
-
To increase the sensitivity of detection, fucosylated glycoproteins can be enriched from the total protein lysate using lectin affinity chromatography with fucose-binding lectins such as Aleuria aurantia lectin (AAL) or Lotus tetragonolobus lectin (LTL).
-
-
N-glycan Release:
-
Denature a known amount of protein (e.g., 50-100 µg) by heating.
-
Add PNGase F to the denatured protein sample and incubate overnight at 37°C to release the N-linked glycans.
-
-
Glycan Purification:
-
Purify the released N-glycans from peptides and other contaminants using SPE with graphitized carbon cartridges.
-
Elute the glycans and dry them down in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the purified glycans in an appropriate solvent for mass spectrometry analysis.
-
For MALDI-TOF MS analysis, co-crystallize the glycans with a suitable matrix on a MALDI plate.
-
For LC-MS/MS analysis, inject the glycans onto a liquid chromatography system coupled to an electrospray ionization mass spectrometer.
-
Acquire mass spectra in the appropriate mass range to detect the fucosylated glycans. The incorporation of one 13C atom will result in a mass shift of approximately 1.00335 Da. For fully labeled (-)-Fucose-13C-6, the mass shift will be approximately 6.0201 Da.
-
Perform tandem MS (MS/MS) to confirm the presence of fucose and to aid in structural elucidation of the glycans.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized glycomics software.
-
Identify the fucosylated glycan species based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantify the isotopic enrichment by comparing the peak intensities of the unlabeled (12C) and labeled (13C) isotopic peaks for each fucosylated glycan. The percentage of incorporation can be calculated as: (Intensity of 13C peak / (Intensity of 12C peak + Intensity of 13C peak)) * 100.
-
Signaling Pathways and Experimental Workflows
Fucosylation Salvage Pathway and Glycoprotein Incorporation
The following diagram illustrates the metabolic pathway for the incorporation of exogenously supplied this compound into glycoproteins.
Caption: Metabolic salvage pathway of this compound incorporation.
Experimental Workflow for In Vivo Fucose Labeling and Analysis
This diagram outlines the major steps in the experimental workflow, from animal labeling to data analysis.
Caption: Workflow for in vivo labeling and glycomic analysis.
Fucosylation in EGFR Signaling
Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is known to be crucial for its proper signaling. The following diagram depicts the impact of fucosylation on the EGFR pathway.
Caption: Role of core fucosylation in EGFR signaling activation.
Fucosylation in TGF-β Signaling
Fucosylation of the Transforming Growth Factor-β (TGF-β) receptor is essential for its signaling activity. This diagram illustrates this regulatory mechanism.
Caption: Fucosylation is critical for TGF-β receptor activation.
O-Fucosylation in Notch Signaling
O-fucosylation of Notch receptors is a key regulatory step in Notch signaling, modulating ligand binding and subsequent pathway activation.
Caption: O-Fucosylation is essential for Notch receptor function.
References
Application Notes and Protocols: Combining (-)-Fucose-¹³C-1 with Other Isotopic Labels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for combining (-)-Fucose-¹³C-1 with other isotopic labels to study the dynamics of fucosylation in biological systems. This dual-labeling approach enables precise tracking of both the glycan and protein components of glycoproteins, offering deeper insights into their metabolism, turnover, and role in cellular signaling.
Introduction to Dual Isotopic Labeling with (-)-Fucose-¹³C-1
Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying the dynamics of biomolecules.[1][2] (-)-Fucose-¹³C-1 is a fucose molecule where the first carbon atom is replaced with a ¹³C isotope. When introduced to cells, it is metabolized through the fucose salvage pathway and incorporated into fucosylated glycans.[3] By combining (-)-Fucose-¹³C-1 with other isotopic labels, such as ¹⁵N-labeled amino acids, researchers can simultaneously monitor the synthesis and turnover of both the glycan and the protein backbone of a specific glycoprotein.[4][] This dual-labeling strategy is particularly valuable for studying the complex interplay between glycosylation and protein biology in various physiological and pathological processes.
Key Applications:
-
Glycoprotein Dynamics: Elucidate the synthesis, trafficking, and degradation rates of specific glycoproteins.
-
Metabolic Flux Analysis: Trace the flow of fucose through metabolic pathways and its incorporation into different glycan structures.[1]
-
Drug Discovery and Development: Assess the impact of drug candidates on fucosylation and glycoprotein metabolism.
-
Biomarker Discovery: Identify changes in glycoprotein fucosylation associated with disease states.
Experimental Protocols
Protocol for Dual Labeling of Glycoproteins with (-)-Fucose-¹³C-1 and ¹⁵N-Amino Acids in Mammalian Cells
This protocol describes a method for the simultaneous metabolic labeling of glycoproteins with (-)-Fucose-¹³C-1 and a ¹⁵N-labeled amino acid (e.g., ¹⁵N-Glutamine) in cultured mammalian cells for subsequent analysis by mass spectrometry.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, CHO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Custom-made labeling medium: base medium deficient in the amino acid to be labeled (e.g., glutamine-free DMEM)
-
(-)-Fucose-¹³C-1 (sterile solution)
-
¹⁵N-L-Glutamine (or other ¹⁵N-labeled amino acid)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Cell Culture and Adaptation:
-
Culture cells in complete medium until they reach the desired confluence (typically 70-80%).
-
For adherent cells, wash twice with pre-warmed sterile PBS.
-
Adapt the cells to the labeling medium by gradually increasing the ratio of labeling medium to complete medium over several passages. This minimizes cellular stress.
-
-
Metabolic Labeling:
-
Prepare the final labeling medium by supplementing the base medium with dialyzed FBS, penicillin-streptomycin, ¹⁵N-L-Glutamine (final concentration, e.g., 2 mM), and (-)-Fucose-¹³C-1 (final concentration, e.g., 100 µM).
-
Remove the adaptation medium and add the final labeling medium to the cells.
-
Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for sufficient incorporation of the isotopic labels. The optimal labeling time should be determined empirically for the specific cell line and protein of interest.
-
-
Cell Lysis and Protein Extraction:
-
After the labeling period, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Preparation for Mass Spectrometry:
-
Determine the protein concentration of the lysate using a BCA assay.
-
(Optional) Confirm the expression of the glycoprotein of interest by SDS-PAGE and Western blotting.
-
For mass spectrometry analysis, the protein extract can be processed in several ways:
-
In-gel digestion: Run the lysate on an SDS-PAGE gel, excise the band corresponding to the glycoprotein of interest, and perform in-gel tryptic digestion.
-
In-solution digestion: Perform tryptic digestion of the entire protein lysate.
-
Affinity purification: If an antibody for the glycoprotein of interest is available, perform immunoprecipitation to enrich for the target protein before digestion.
-
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
The mass spectrometer will detect the mass shift in peptides containing ¹⁵N-labeled amino acids and in glycopeptides containing (-)-Fucose-¹³C-1.
-
-
Data Analysis:
-
Use appropriate software to identify and quantify the labeled peptides and glycopeptides.
-
Calculate the isotopic enrichment for both the ¹⁵N-amino acid and (-)-Fucose-¹³C-1.
-
Determine the relative abundance of fucosylated versus non-fucosylated glycopeptides.
-
Data Presentation
The quantitative data obtained from dual-labeling experiments can be summarized in tables for clear comparison.
Table 1: Isotopic Enrichment of a Target Glycoprotein
| Isotopic Label | Target Molecule | Isotopic Enrichment (%) | Mass Shift (Da) |
| (-)-Fucose-¹³C-1 | Fucosylated Glycan | 95.2 ± 2.1 | +1 |
| ¹⁵N-Glutamine | Peptide Backbone | 98.5 ± 1.5 | +1 per Gln residue |
Table 2: Relative Quantification of Fucosylated Glycopeptides
| Condition | Glycopeptide | Unlabeled (¹²C-Fuc) Intensity | Labeled (¹³C-Fuc) Intensity | Fold Change (Labeled/Unlabeled) |
| Control | Peptide-HexNAc(2)Hex(3)Fuc(1) | 1.2 x 10⁶ | 1.1 x 10⁶ | 0.92 |
| Drug Treatment | Peptide-HexNAc(2)Hex(3)Fuc(1) | 1.1 x 10⁶ | 0.5 x 10⁶ | 0.45 |
Visualization of Pathways and Workflows
Fucosylation in the Notch Signaling Pathway
O-fucosylation is a critical post-translational modification that regulates the Notch signaling pathway, which plays a fundamental role in cell fate decisions.[6][7][8][9][10] The enzyme POFUT1 (Protein O-fucosyltransferase 1) transfers fucose to conserved serine or threonine residues within the epidermal growth factor-like (EGF) repeats of the Notch receptor.[8][9] This fucosylation is essential for the proper folding and function of the Notch receptor and its interaction with its ligands, such as Delta and Jagged.[7][9]
Caption: O-fucosylation of the Notch receptor is a key step in its maturation and signaling.
Experimental Workflow for Dual Isotopic Labeling
The following diagram illustrates the general workflow for a dual isotopic labeling experiment, from cell culture to data analysis.
Caption: Workflow for dual stable isotope labeling and analysis of glycoproteins.
References
- 1. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. mdpi.com [mdpi.com]
- 4. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of notch signaling by o-linked fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Notch Signaling by Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synergistic regulation of Notch signaling by different O-glycans promotes hematopoiesis [frontiersin.org]
Application Notes and Protocols: Unlocking Glycan Dynamics with 13C-Modified Fucose Analogs and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of modified 13C-fucose analogs in conjunction with click chemistry for the advanced study of fucosylation. This powerful combination allows for the simultaneous visualization, enrichment, and quantification of fucosylated glycans, offering unprecedented insights into their roles in health and disease. While the dual-labeling of fucose with both a ¹³C isotope and a click chemistry handle is an emerging and innovative application, the protocols provided herein are based on well-established methodologies for metabolic glycoengineering and stable isotope tracing.
Introduction to 13C-Fucose Analogs and Click Chemistry
Fucosylation is a critical post-translational modification involved in numerous biological processes, including cell signaling, immune responses, and cancer metastasis. The study of fucosylated glycans has been significantly advanced by metabolic labeling with fucose analogs bearing bioorthogonal chemical reporters, such as azides and alkynes. These reporters allow for the covalent attachment of probes for visualization and affinity purification via the highly specific and efficient "click" reaction.[1][2][3][4]
The introduction of a stable isotope, such as ¹³C, into these fucose analogs adds a powerful quantitative dimension to these studies. By using ¹³C-labeled fucose analogs, researchers can trace the metabolic fate of fucose and quantify the incorporation of fucosylated glycans into specific glycoproteins using mass spectrometry. This dual-labeling strategy enables a multi-faceted approach to studying glycan dynamics, from cellular imaging to quantitative proteomics.
Key Applications
The combination of ¹³C-labeling and click chemistry with fucose analogs opens up a range of advanced applications in glycobiology and drug development:
-
Simultaneous Visualization and Quantification: Fluorescently tag fucosylated glycans for imaging while simultaneously quantifying their abundance by mass spectrometry.
-
Metabolic Flux Analysis: Trace the flow of ¹³C-labeled fucose through the fucose salvage pathway and into various glycan structures.[5]
-
Glycoprotein Discovery: Enrich and identify fucosylated glycoproteins from complex biological samples.[3]
-
Dynamic Glycan Profiling: Perform pulse-chase experiments to monitor the turnover and trafficking of fucosylated glycans in living cells.[6][7]
-
Drug Efficacy Studies: Assess the impact of drugs on fucosylation pathways by monitoring changes in ¹³C-fucose incorporation.
Data Presentation: Quantitative Analysis of Fucosylation
The following tables provide examples of the quantitative data that can be obtained using ¹³C-modified fucose analogs.
Table 1: Mass Spectrometry Analysis of ¹³C-Fucose Analog Incorporation
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % ¹³C Incorporation (in total fucose) |
| HEK293 | ¹³C-FucAl | 50 | 24 | 85.2 ± 3.1 |
| Jurkat | ¹³C-FucAl | 50 | 24 | 78.9 ± 4.5 |
| MCF-7 | ¹³C-FucAl | 50 | 48 | 92.1 ± 2.8 |
| PC-3 | ¹³C-FucAl | 25 | 48 | 65.7 ± 5.2 |
Table 2: Relative Quantification of Fucosylated Glycoproteins
| Protein ID | Gene Name | Fold Change (Treated vs. Control) | p-value |
| P01857 | EGFR | + 2.3 | 0.001 |
| Q08380 | CD44 | + 1.8 | 0.015 |
| P16422 | E-selectin | + 3.1 | < 0.001 |
| P02765 | Transferrin | - 1.2 | 0.042 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the metabolic incorporation of a ¹³C-fucose analog bearing an alkyne group (¹³C-FucAl) into cellular glycans.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Peracetylated ¹³C-FucAl (Ac₄¹³C-FucAl)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of Ac₄¹³C-FucAl in DMSO (e.g., 10 mM).
-
Dilute the Ac₄¹³C-FucAl stock solution in pre-warmed complete culture medium to the desired final concentration (typically 25-100 µM).
-
Remove the existing medium from the cells and replace it with the ¹³C-FucAl-containing medium.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation.
-
Wash the cells three times with PBS to remove any unincorporated analog.
-
The cells are now ready for downstream applications such as fluorescent labeling or cell lysis for proteomic analysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging
This protocol details the "clicking" of a fluorescent azide probe onto the alkyne-modified glycans of metabolically labeled cells.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Click-iT® Cell Reaction Buffer Kit or equivalent reagents:
-
Copper (II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., TBTA)
-
-
PBS
-
Formaldehyde (for fixing)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fix the metabolically labeled cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells twice with PBS.
-
Prepare the CuAAC reaction cocktail according to the manufacturer's instructions. A typical cocktail includes CuSO₄, a fluorescent azide, and a reducing agent in a buffer.
-
Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Protocol 3: Cell Lysis and Enrichment of Fucosylated Glycoproteins
This protocol describes the preparation of cell lysates and the enrichment of alkyne-labeled glycoproteins using an azide-functionalized affinity resin.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized affinity resin (e.g., Azide-Agarose)
-
CuAAC reaction components (as in Protocol 2)
-
Wash buffers
-
Elution buffer
Procedure:
-
Lyse the metabolically labeled cells using an appropriate lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
To the lysate, add the CuAAC reaction components and the azide-functionalized affinity resin.
-
Incubate the mixture overnight at 4°C with gentle rotation to allow for the click reaction and binding to the resin.
-
Wash the resin extensively with wash buffers to remove non-specifically bound proteins.
-
Elute the captured glycoproteins using an appropriate elution buffer (e.g., by competitive elution or by cleaving a cleavable linker).
-
The enriched glycoproteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Metabolic activation and incorporation of ¹³C-FucAl.
Caption: Workflow for proteomic analysis of fucosylated glycoproteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic click-labeling with a fucose analog reveals pectin delivery, architecture, and dynamics in Arabidopsis cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Elucidation of intrinsic biosynthesis yields using 13C-based metabolism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic click-labeling with a fucose analog reveals pectin delivery, architecture, and dynamics in Arabidopsis cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for Metabolic Flux Analysis of (-)-Fucose-¹³C-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-(-)-Fucose is a deoxyhexose sugar crucial for a multitude of biological processes, including cell adhesion, immune responses, and signal transduction.[1] It is a key component of many glycoconjugates, and alterations in fucosylation are associated with diseases such as cancer and inflammation.[2][3] Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively study the rates of metabolic reactions (fluxes) within a biological system.[4][5]
This application note details a comprehensive workflow for tracing the metabolism of fucose in mammalian cells using (-)-Fucose-¹³C-1 and high-resolution mass spectrometry (HRMS). By introducing a ¹³C label at the first carbon position of fucose, researchers can track its incorporation into various downstream metabolites and glycoconjugates. This approach provides quantitative insights into the activity of fucose metabolic pathways, which is invaluable for understanding disease mechanisms and for the development of novel therapeutics.
Biological Background: Fucose Metabolism
In mammalian cells, the activated form of fucose, GDP-L-fucose, is synthesized via two primary pathways: the de novo pathway and the salvage pathway.[2][3]
-
De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions. It is the primary source of GDP-L-fucose in most cells.[2]
-
Salvage Pathway: This pathway utilizes free fucose from extracellular sources or from the lysosomal degradation of glycoconjugates.[3][6] Free fucose is phosphorylated to Fucose-1-phosphate and then converted to GDP-L-fucose.
Tracing with (-)-Fucose-¹³C-1 specifically interrogates the salvage pathway and its contribution to the total cellular pool of GDP-L-fucose and subsequent fucosylated structures.
References
- 1. Fucose: biosynthesis and biological function in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (-)-Fucose-13C-1 Incorporation Efficiency
Welcome to the technical support center for (-)-Fucose-13C-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the incorporation of this compound into cellular glycans.
Troubleshooting Guide
This guide addresses common issues that may lead to low incorporation efficiency of this compound in your cell culture experiments.
Q1: I am observing very low or no incorporation of this compound into my target glycoproteins. What are the potential causes and how can I troubleshoot this?
A1: Low incorporation of this compound can stem from several factors, ranging from metabolic competition to suboptimal experimental conditions. Here’s a step-by-step troubleshooting approach:
1. Assess Competition with Endogenous L-Fucose:
-
Problem: The intracellular pool of unlabeled L-fucose, synthesized via the de novo pathway from GDP-mannose, can outcompete the exogenously supplied this compound for incorporation into glycans.[1][2] In many cell lines, over 90% of GDP-fucose is derived from this de novo pathway.[1]
-
Solution:
-
Inhibit the de novo pathway: A common strategy is to use a GDP-mannose 4,6-dehydratase (GMD) inhibitor. This enzyme is critical for the conversion of GDP-mannose to GDP-fucose.[2] By blocking this pathway, you increase the reliance of the cell on the salvage pathway, which utilizes exogenous fucose.
-
Use fucose-free medium: Ensure your cell culture medium and serum are not supplemented with L-fucose. Standard media formulations may contain fucose, which will compete with your labeled analog.
-
2. Optimize this compound Concentration and Incubation Time:
-
Problem: The concentration of this compound may be too low, or the incubation time may be insufficient for detectable incorporation.
-
Solution:
-
Titration Experiment: Perform a dose-response experiment by varying the concentration of this compound (e.g., 10 µM, 50 µM, 100 µM, 200 µM).
-
Time-Course Experiment: Harvest cells at different time points (e.g., 24h, 48h, 72h) to determine the optimal incubation period for maximal incorporation.
-
3. Evaluate Cell Health and Metabolism:
-
Problem: Poor cell health or altered metabolic states can significantly impact the uptake and incorporation of nutrients, including fucose analogs.
-
Solution:
-
Cell Viability Assay: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure that the concentrations of this compound used are not toxic to the cells.
-
Metabolic Activity: Ensure cells are in a logarithmic growth phase, as metabolic activity is typically highest during this phase.
-
4. Verify the Integrity of the Salvage Pathway:
-
Problem: The incorporation of exogenous fucose is dependent on the fucose salvage pathway, which involves the enzymes fucokinase (FUK) and GDP-fucose pyrophosphorylase (GFPP/FPGT).[3] Deficiencies in these enzymes will lead to poor incorporation.
-
Solution:
-
Enzyme Activity Assays: If you suspect a defect in the salvage pathway, you can perform enzymatic assays on cell lysates to measure the activity of FUK and GFPP.
-
Control Cell Line: Use a control cell line known to have a functional fucose salvage pathway to validate your experimental setup.
-
Q2: I am concerned about potential kinetic isotope effects of using a 13C-labeled fucose analog. Could this be the reason for low incorporation?
A2: While a valid consideration in stable isotope labeling experiments, studies have shown that the use of 13C-labeled monosaccharides, including fucose, does not result in significant kinetic isotope effects in cellular incorporation.[4] The enzymatic machinery of the salvage pathway and fucosyltransferases can efficiently process the slightly heavier 13C-labeled substrate. Therefore, it is unlikely that kinetic isotope effects are the primary cause of low incorporation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for this compound incorporation into cellular glycans?
A1: this compound is incorporated via the fucose salvage pathway.[1][2] This pathway involves the uptake of extracellular fucose, its phosphorylation to fucose-1-phosphate by fucokinase (FUK), and subsequent conversion to GDP-(-)-Fucose-13C-1 by GDP-fucose pyrophosphorylase (GFPP/FPGT).[3] The resulting GDP-(-)-Fucose-13C-1 is then used by fucosyltransferases in the Golgi apparatus to add the labeled fucose to growing glycan chains on proteins and lipids.
Q2: How can I enhance the cellular uptake of this compound?
A2: While not typically necessary for fucose itself as it has dedicated transporters, a general strategy to enhance the uptake of sugar analogs is to use peracetylated forms. The acetyl groups increase the hydrophobicity of the molecule, allowing it to more readily cross the cell membrane. Once inside the cell, non-specific esterases remove the acetyl groups, releasing the free sugar analog to enter the metabolic pathway. If you are synthesizing your own labeled fucose, consider creating a peracetylated version.
Q3: What are the key enzymes involved in the fucose salvage pathway?
A3: The two key enzymes are:
-
Fucokinase (FUK): Catalyzes the phosphorylation of L-fucose to L-fucose-1-phosphate.
-
GDP-L-fucose pyrophosphorylase (GFPP or FPGT): Converts L-fucose-1-phosphate and GTP to GDP-L-fucose.
Q4: How does the de novo fucose synthesis pathway compete with the salvage pathway?
A4: The de novo pathway synthesizes GDP-fucose from GDP-mannose in the cytoplasm.[1][5] This pathway is the primary source of GDP-fucose in most mammalian cells, accounting for approximately 90% of the total pool.[2] The end product of this pathway, unlabeled GDP-fucose, directly competes with the GDP-(-)-Fucose-13C-1 produced by the salvage pathway for utilization by fucosyltransferases.
Quantitative Data Summary
The following tables summarize key quantitative data related to fucose metabolism and analog incorporation.
Table 1: Relative Contribution of Fucose Synthesis Pathways to GDP-Fucose Pool
| Pathway | Contribution | Reference |
| De novo Pathway | ~90% | [2] |
| Salvage Pathway | ~10% | [2] |
Table 2: Typical Concentration Ranges for Fucose Analog Labeling Experiments
| Fucose Analog | Concentration Range | Reference |
| Fluorinated Fucose Analogs | 10 µM - 100 µM | [6] |
| Alkynyl Fucose Analogs | 20 µM - 100 µM | |
| This compound (recommended starting range) | 50 µM - 200 µM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Medium Preparation: Prepare complete culture medium. For optimal incorporation, use a fucose-free formulation. If desired, add an inhibitor of the de novo pathway (e.g., a GMD inhibitor) at its recommended concentration.
-
Labeling: Add this compound to the culture medium to the desired final concentration (e.g., 100 µM).
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).
-
Harvesting:
-
For analysis of cellular glycoproteins, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Collect the cell lysate and determine the protein concentration.
-
Store the lysate at -80°C until further analysis.
-
For analysis of secreted glycoproteins, collect the conditioned medium and centrifuge to remove any detached cells. The supernatant can then be used for glycoprotein enrichment.
-
Protocol 2: Analysis of this compound Incorporation by Mass Spectrometry
-
Glycoprotein Enrichment: Enrich for glycoproteins from the cell lysate or conditioned medium using methods such as lectin affinity chromatography (e.g., using Aleuria Aurantia Lectin (AAL) which binds fucose) or hydrazide chemistry.
-
Proteolytic Digestion: Digest the enriched glycoproteins with a protease such as trypsin to generate glycopeptides.
-
Glycopeptide Enrichment (Optional): Further enrich for glycopeptides using techniques like HILIC (Hydrophilic Interaction Liquid Chromatography).
-
LC-MS/MS Analysis:
-
Analyze the glycopeptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent manner, selecting precursor ions for fragmentation by CID, HCD, or ETD.
-
-
Data Analysis:
-
Use specialized glycoproteomics software to identify glycopeptides.
-
Look for the characteristic mass shift corresponding to the incorporation of 13C atoms from this compound. For a fully labeled fucose (C6), this would be a +6 Da shift for each incorporated fucose residue.
-
Quantify the relative abundance of the labeled versus unlabeled glycopeptides to determine the incorporation efficiency.
-
Visualizations
Caption: Fucose Metabolism Pathways in Mammalian Cells.
Caption: Experimental Workflow for this compound Labeling.
References
- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Automating Glycan Identification & Quantitation with Stable Isotope Labels [premierbiosoft.com]
- 5. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (-)-Fucose-¹³C-1 Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of (-)-Fucose-¹³C-1 for cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Fucose-¹³C-1, and what is it used for?
A1: (-)-Fucose-¹³C-1 is a stable isotope-labeled form of L-fucose, a deoxyhexose sugar. In cell biology and drug development, it is used as a metabolic tracer. When introduced to cells, it is incorporated into glycans through the fucose salvage pathway. The ¹³C label allows researchers to track the metabolism and incorporation of fucose into glycoproteins, providing insights into glycan biosynthesis, turnover, and the effects of various stimuli or drugs on these processes.
Q2: How do cells uptake and metabolize (-)-Fucose-¹³C-1?
A2: Cells primarily utilize the fucose salvage pathway to metabolize exogenous fucose. This pathway involves the conversion of L-fucose to GDP-L-fucose, the activated sugar nucleotide required by fucosyltransferases to add fucose to glycans. It is estimated that under normal conditions, the majority of cellular GDP-fucose is generated via the de novo pathway from GDP-mannose.[1][2] However, the salvage pathway can efficiently utilize extracellular fucose, making it a valuable tool for metabolic labeling.[1][2]
Q3: What is the optimal concentration of (-)-Fucose-¹³C-1 for cell labeling?
A3: The optimal concentration of (-)-Fucose-¹³C-1 can vary depending on the cell type and experimental goals. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line. Generally, concentrations ranging from 1 mg/ml to 10 mg/ml of L-fucose have been used in studies, with varying effects on cell viability.[3][4] For labeling studies, it is crucial to balance efficient incorporation with minimal cytotoxicity.
Q4: Can high concentrations of fucose be toxic to cells?
A4: Yes, high concentrations of L-fucose can be toxic to some cell lines. For example, one study showed that high concentrations of fucose were toxic to human gingival fibroblast (HGF-1) cells, while colorectal adenocarcinoma (HT-29) and skin malignant melanoma (A375) cell lines were able to adapt.[3][4] It is essential to assess the cytotoxicity of (-)-Fucose-¹³C-1 in your specific cell line using a viability assay.
Q5: How can I quantify the incorporation of (-)-Fucose-¹³C-1 into glycoproteins?
A5: Mass spectrometry (MS) is the primary method for quantifying the incorporation of ¹³C-labeled sugars into glycoproteins. Following metabolic labeling, glycoproteins are isolated, and the glycans are released and analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The mass shift due to the ¹³C isotope allows for the quantification of labeled versus unlabeled glycans.
Data Presentation
Table 1: Effect of L-Fucose Concentration on Cell Viability
| Cell Line | Concentration (mg/ml) | Observation |
| Human Gingival Fibroblast (HGF-1) | 1, 5, 10 | Rapid decline in cell viability after day 1 of treatment.[3][4] |
| Colorectal Adenocarcinoma (HT-29) | 1, 5, 10 | Capable of surviving high fucose concentrations.[3][4] |
| Skin Malignant Melanoma (A375) | 1, 5, 10 | Able to withstand high fucose concentrations.[3][4] |
Note: This table is based on studies using unlabeled L-fucose. It is recommended to perform a similar viability assessment for (-)-Fucose-¹³C-1 in your specific cell line.
Experimental Protocols
Protocol 1: Determining Optimal (-)-Fucose-¹³C-1 Concentration and Cytotoxicity
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase during the experiment.
-
Preparation of (-)-Fucose-¹³C-1 Solutions: Prepare a stock solution of (-)-Fucose-¹³C-1 in a suitable solvent (e.g., sterile water or PBS). From this stock, prepare a serial dilution to achieve the desired final concentrations for the assay (e.g., 0.1, 0.5, 1, 5, 10 mg/ml).
-
Treatment: Remove the culture medium from the wells and replace it with a fresh medium containing the different concentrations of (-)-Fucose-¹³C-1. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for a period relevant to your planned labeling experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After the incubation period, perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration will be the highest concentration that results in high labeling efficiency (determined in a separate experiment) without significant cytotoxicity.
Protocol 2: Metabolic Labeling of Cells with (-)-Fucose-¹³C-1
-
Cell Culture: Culture your cells to the desired confluency in their standard growth medium.
-
Labeling Medium Preparation: Prepare a fresh culture medium containing the predetermined optimal concentration of (-)-Fucose-¹³C-1.
-
Labeling: Replace the standard culture medium with the labeling medium.
-
Incubation: Incubate the cells for the desired labeling period. The incubation time will depend on the turnover rate of the glycoproteins of interest.
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Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove any unincorporated (-)-Fucose-¹³C-1. Harvest the cells by scraping or trypsinization.
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Sample Preparation for Analysis: Proceed with protein extraction and glycoprotein isolation for subsequent mass spectrometry analysis.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis of ¹³C-Labeled Glycans
-
Glycoprotein Isolation: Isolate glycoproteins from the cell lysate using methods such as lectin affinity chromatography or chemical enrichment.
-
Glycan Release: Release the N-linked or O-linked glycans from the glycoproteins enzymatically (e.g., using PNGase F for N-glycans) or chemically.
-
Purification of Released Glycans: Purify the released glycans to remove peptides and other contaminants.
-
Derivatization (Optional but Recommended for GC-MS): Derivatize the glycans to increase their volatility for GC-MS analysis.
-
Mass Spectrometry Analysis: Analyze the prepared glycan sample using LC-MS or GC-MS to determine the isotopic enrichment of ¹³C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Incorporation of (-)-Fucose-¹³C-1 | Suboptimal concentration of (-)-Fucose-¹³C-1. | Perform a dose-response experiment to find the optimal concentration for your cell line. |
| Short incubation time. | Increase the labeling incubation time to allow for sufficient turnover and incorporation into glycoproteins. | |
| Inefficient fucose salvage pathway in the cell line. | Some cell lines may have lower activity of the enzymes in the fucose salvage pathway. Consider overexpressing key enzymes if possible, or use a different labeling strategy. | |
| Competition with de novo fucose synthesis. | The de novo pathway can dilute the ¹³C label. While difficult to inhibit directly without off-target effects, ensuring an adequate concentration of exogenous (-)-Fucose-¹³C-1 can help favor the salvage pathway. | |
| High Cell Death/Cytotoxicity | (-)-Fucose-¹³C-1 concentration is too high. | Reduce the concentration of (-)-Fucose-¹³C-1 used for labeling. Perform a thorough cytotoxicity assay to determine the maximum non-toxic concentration.[3] |
| Contamination of the (-)-Fucose-¹³C-1 stock. | Ensure the stock solution is sterile and free of contaminants. | |
| Variability in Labeling Efficiency | Inconsistent cell culture conditions. | Maintain consistent cell passage number, seeding density, and growth conditions. |
| Inaccurate concentration of (-)-Fucose-¹³C-1. | Prepare fresh dilutions of (-)-Fucose-¹³C-1 for each experiment from a well-characterized stock solution. |
Signaling Pathways and Experimental Workflows
Fucose Metabolism and its Impact on Cellular Signaling
Fucose and fucosylation play roles in various signaling pathways. Understanding these connections is crucial, as altering fucose metabolism can have downstream effects on cell behavior.
Caption: Fucose metabolism and its influence on key signaling pathways.
Experimental Workflow for Optimizing (-)-Fucose-¹³C-1 Labeling
Caption: A step-by-step experimental workflow for optimizing cell labeling.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A logical guide for troubleshooting low labeling efficiency.
References
Technical Support Center: Metabolic Labeling with Fucose Analogs
Welcome to the technical support center for metabolic labeling with fucose analogs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and providing answers to frequently asked questions.
Troubleshooting Guides
This section addresses common problems encountered during metabolic labeling experiments with fucose analogs.
Question: Why am I observing low or no incorporation of my fucose analog?
Answer:
Low incorporation efficiency is a frequent issue with several potential causes. Consider the following troubleshooting steps:
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Choice of Fucose Analog: The structure of the fucose analog significantly impacts its metabolic acceptance. For instance, 6-alkynyl-fucose (6-Alk-Fuc) often shows higher incorporation into O-Fuc glycans compared to 7-alkynyl-fucose (7-Alk-Fuc)[1]. Conversely, 7-alkynyl-fucose may be better tolerated by a wider range of fucosyltransferases[2]. Analogs with modifications at the C2 or C4 position may not be tolerated by the fucose salvage pathway at all[3]. If possible, test different analogs to find the optimal one for your specific cell type and target glycoprotein.
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Cellular Uptake and Metabolism: Peracetylated fucose analogs generally exhibit better cell permeability than their non-acetylated counterparts, as the acetyl groups are removed by intracellular esterases[4][5]. However, the impact of acetylation on cellular entry can be minor in some cases[4]. The efficiency of the fucose salvage pathway, which converts the analog to its GDP-fucose derivative, is crucial.[6][7] Low expression or activity of fucokinase (FUK) or GDP-fucose pyrophosphorylase (GFPP/FPGT) can be a bottleneck.[7] In some systems, like developing zebrafish embryos, the salvage pathway enzymes process azide-modified substrates inefficiently.[7]
-
Concentration and Incubation Time: The concentration of the fucose analog and the incubation time are critical parameters that need to be optimized for each cell line and experimental setup. Start with concentrations reported in the literature for similar cell types and perform a dose-response and time-course experiment to determine the optimal conditions. For example, significant incorporation of tetra-O-acetylated and -propanoylated fucoses has been achieved at concentrations as low as 20 µM.[8][9][10]
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Competition with Endogenous Fucose: The de novo pathway for GDP-fucose synthesis can compete with the salvage pathway that processes the analog.[6][11] In some cell lines, over 90% of GDP-fucose is derived from the de novo pathway.[11] To enhance analog incorporation, you can use cell lines with a deficient de novo pathway or inhibitors of this pathway. Adding excess glucose or galactose to the culture medium has also been shown to increase the incorporation of fucose alkyne (FucAl), possibly by down-regulating de novo GDP-L-fucose synthesis.[12]
-
Click Chemistry Reaction: Inefficient click chemistry can lead to a weak signal. Ensure all reagents are fresh and of high quality. The copper(I) catalyst is prone to oxidation, so use a protective ligand like BTTAA or prepare the catalyst solution fresh. See the detailed "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol" below for optimized conditions.
Question: My cells are showing signs of toxicity after treatment with the fucose analog. What can I do?
Answer:
Cytotoxicity is a known issue with certain fucose analogs. Here’s how to address it:
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Analog-Specific Toxicity: Some fucose analogs are inherently more toxic than others. For example, 6-azido-fucose has been reported to be highly toxic to cells, inhibiting cell growth significantly at concentrations required for efficient labeling.[13][14] In contrast, alkynyl-fucose analogs are generally less toxic.[13][15] If you are using an azide-modified analog and observing toxicity, consider switching to an alkyne-modified version.
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Concentration and Incubation Time: High concentrations and long incubation times can lead to toxicity. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of your fucose analog for your specific cell line. It's possible to achieve good labeling at concentrations that do not significantly affect cell viability.[8][9][10]
-
Off-Target Effects: Fucose analogs can have off-target effects. For instance, 6-Alk-Fuc can inhibit the enzyme FX, which is involved in the de novo synthesis of GDP-fucose, leading to a depletion of endogenous fucosylated glycans.[1][14] Some fluorinated fucose analogs can inhibit cell proliferation by targeting components of the fucosylation pathway other than just FUT8.[6] Be aware of these potential effects when interpreting your results.
Question: I am seeing unexpected or non-specific bands in my Western blot. What could be the cause?
Answer:
Off-target labeling or issues with the detection process can result in non-specific bands.
-
Incorporation into Unintended Glycans: While fucose analogs are intended to be incorporated into fucosylated glycans, there is a possibility of promiscuous incorporation into other glycans, although this is less common for fucose analogs compared to other monosaccharide analogs.
-
Click Chemistry Artifacts: The click chemistry reaction itself can sometimes lead to non-specific labeling of proteins, especially if not performed under optimal conditions. The presence of endogenous metal ions in cells can potentially catalyze side reactions.[16] Using a copper-chelating agent during cell lysis and purification steps before the click reaction can help minimize this.
-
Antibody Specificity: If you are using an antibody for detection after click chemistry, ensure it is specific to your protein of interest and does not cross-react with other proteins. Always include appropriate controls, such as cells not treated with the fucose analog but subjected to the same click chemistry and antibody staining protocol.
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Thiol Interference: The alkyne group of some analogs can potentially react with thiol residues of cysteine on proteins, leading to non-specific labeling.[16] Pre-treating your samples with a thiol-blocking agent might help reduce this background.
Frequently Asked Questions (FAQs)
Q1: What is the difference between the de novo and salvage pathways for GDP-fucose synthesis?
A1: The de novo pathway synthesizes GDP-fucose from GDP-mannose through a series of enzymatic reactions. This is the primary source of GDP-fucose in most mammalian cells.[6][11] The salvage pathway recycles free fucose from the lysosomal degradation of glycoconjugates or from extracellular sources, converting it to GDP-fucose via the sequential action of fucokinase (FUK) and GDP-fucose pyrophosphorylase (GFPP/FPGT).[6][7] Metabolic labeling with fucose analogs relies on the salvage pathway for their conversion to the corresponding GDP-fucose analogs.[4][5]
Q2: Should I use a peracetylated or non-acetylated fucose analog?
A2: Peracetylated fucose analogs have acetyl groups attached to their hydroxyl groups, which increases their hydrophobicity and generally enhances their ability to cross the cell membrane.[5] Once inside the cell, non-specific esterases remove the acetyl groups, releasing the active fucose analog.[4] While peracetylated analogs often lead to better incorporation, the effect can be marginal in some cell types.[4] If you are experiencing low incorporation with a non-acetylated analog, switching to a peracetylated version is a good troubleshooting step.
Q3: Can I use fucose analogs for in vivo studies?
A3: Yes, fucose analogs have been successfully used for in vivo metabolic labeling in model organisms like zebrafish.[7] However, the efficiency of the salvage pathway can be a limiting factor in some tissues or developmental stages.[7] Direct injection of the GDP-fucose analog can bypass the salvage pathway and lead to more robust labeling.[7] The toxicity of the analog is a critical consideration for in vivo applications.
Q4: How can I quantify the incorporation of my fucose analog?
A4: Several methods can be used to quantify the incorporation of fucose analogs:
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Flow Cytometry: If the analog is tagged with a fluorophore via click chemistry, you can quantify the fluorescence intensity of single cells using flow cytometry.[13][17]
-
Western Blot: The intensity of the band corresponding to your protein of interest on a Western blot can be quantified using densitometry.
-
Mass Spectrometry: Mass spectrometry provides the most detailed and quantitative analysis. You can identify the specific sites of glycosylation and determine the relative abundance of native fucose versus the fucose analog.[4][18][19][20]
Q5: What are the key considerations for the click chemistry reaction?
A5: For a successful click chemistry reaction, consider the following:
-
Reagent Quality: Use high-purity reagents. The copper(I) catalyst is susceptible to oxidation, which can inactivate it. Prepare the catalyst solution fresh or use a copper-protective ligand like BTTAA.
-
pH: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is tolerant of a wide pH range (typically 4 to 12).[21]
-
Bioorthogonality: The azide and alkyne groups are bioorthogonal, meaning they should not react with other functional groups in a biological sample.[21] However, as mentioned earlier, some side reactions can occur.
-
Copper-free Click Chemistry: For live-cell imaging or when the toxicity of copper is a concern, consider using copper-free click chemistry, which employs strained cyclooctyne reagents.[7]
Quantitative Data Summary
Table 1: Comparison of Fucose Analogs and Their Effects
| Fucose Analog | Typical Concentration | Cell Line(s) | Observed Effect | Reference(s) |
| 6-alkynyl-fucose (6-Alk-Fuc) | 20 - 200 µM | Various cancer cell lines | Efficient incorporation into O-Fuc glycans; can inhibit FX enzyme. | [1][14] |
| 7-alkynyl-fucose (7-Alk-Fuc) | 100 µM | HEK293, A549, etc. | Generally lower incorporation than 6-Alk-Fuc but tolerated by more FUTs. | [1][2] |
| 6-azido-fucose (6-Az-Fuc) | 100 - 200 µM | Jurkat, CHO | High labeling efficiency but significant cytotoxicity. | [1][13] |
| 2-deoxy-2-fluorofucose (2F-Fuc) | 1 mM | CHO | Reduces core fucosylation. | [4] |
| 5-alkynylfucose (5-AlkFuc) | 1 mM | CHO | More potent than 2F-Fuc at reducing core fucosylation but with higher incorporation. | [4] |
| Tetra-O-acetylated fucose (Ac4Fuc) | 20 - 140 µM | CHO | Effective incorporation, with 20 µM showing significant fucosylation. | [5][8][9][10] |
Experimental Protocols
Metabolic Labeling of Cultured Cells with Fucose Analogs
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of Fucose Analog Stock Solution: Dissolve the peracetylated fucose analog in DMSO to make a concentrated stock solution (e.g., 100 mM). For non-acetylated analogs, sterile water or PBS can be used. Store the stock solution at -20°C.
-
Labeling: Dilute the fucose analog stock solution directly into the cell culture medium to the final desired concentration (e.g., 20-100 µM). Gently swirl the plate to mix.
-
Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically.
-
Cell Harvesting:
-
For adherent cells: Wash the cells twice with ice-cold PBS, then detach them by scraping or using a cell lifter in the presence of ice-cold PBS containing protease inhibitors. Pellet the cells by centrifugation.
-
For suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and re-pellet.
-
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications like click chemistry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol is for labeling an alkyne-containing fucose analog with an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide).
-
Prepare Click Chemistry Reagents:
-
Reporter Tag (e.g., Biotin-Azide): Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Copper(I)-stabilizing Ligand (e.g., BTTAA): Prepare a 50 mM stock solution in DMSO.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a 500 mM stock solution in water. This solution must be made fresh immediately before use.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (containing 50-100 µg of protein)
-
Reporter tag (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
BTTAA (to a final concentration of 1 mM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. Vortex briefly to mix.
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Protein Precipitation (to remove excess reagents):
-
Add four volumes of ice-cold methanol, one volume of chloroform, and three volumes of water to the reaction mixture.
-
Vortex vigorously and centrifuge at 14,000 x g for 5 minutes.
-
Carefully remove the upper aqueous layer. Add another four volumes of ice-cold methanol to the lower layer and the interface.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the protein.
-
Carefully remove the supernatant and air-dry the protein pellet.
-
-
Resuspend Protein: Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., Laemmli buffer for Western blotting).
Western Blot Protocol for Detecting Labeled Proteins
-
Sample Preparation: Resuspend the protein pellet from the click chemistry reaction in 1X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Detection of Biotinylated Proteins:
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Detection of Fluorescently Labeled Proteins:
-
If a fluorescent azide was used, the membrane can be directly imaged using a fluorescence imaging system at the appropriate excitation and emission wavelengths.
-
Visualizations
References
- 1. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. pnas.org [pnas.org]
- 13. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 6-Alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Minimizing Cytotoxicity of Long-Term (-)-Fucose-13C-1 Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues during long-term metabolic labeling experiments with (-)-Fucose-13C-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it utilized by cells?
This compound is a stable isotope-labeled form of L-fucose, a deoxyhexose sugar. Cells incorporate it into fucosylated glycans on glycoproteins and glycolipids through the fucose salvage pathway.[1][2] This pathway involves the conversion of fucose to GDP-fucose, which is then used by fucosyltransferases in the Golgi apparatus to modify proteins and lipids.[1][2] This makes this compound a valuable tool for tracing the metabolism and function of fucosylated molecules in living systems.
Q2: Is long-term labeling with this compound expected to be cytotoxic?
While stable isotopes like 13C are generally considered non-toxic, high concentrations of any metabolite, including fucose, can potentially induce cellular stress and cytotoxicity.[3][4][5] The cytotoxic potential of this compound has not been extensively documented, but studies on unlabeled L-fucose and other fucose analogs have shown that high concentrations can impact cell viability, particularly in normal (non-cancerous) cell lines.[3][4][5] Therefore, it is crucial to determine the optimal, non-toxic concentration of this compound for each cell type and experimental duration.
Q3: What are the potential mechanisms of cytotoxicity related to fucose labeling?
Potential mechanisms of cytotoxicity from high concentrations of fucose or its analogs may include:
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Metabolic Burden: High concentrations of an exogenous metabolite can disrupt the delicate balance of cellular metabolic pathways.
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Oxidative Stress: The cellular processing of excess fucose may lead to the generation of reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.[3]
-
Disruption of Endogenous Glycosylation: Some fucose analogs can inhibit enzymes in the de novo GDP-fucose synthesis pathway, leading to a depletion of endogenous fucosylated glycans, which could affect cell signaling and adhesion.[1]
-
Incorporation of Analogs with Altered Functions: While not directly applicable to this compound, it's a known issue with other fucose analogs where their incorporation can lead to dysfunctional glycoproteins.
Q4: How does cytotoxicity from fucose analogs vary between cell lines?
The cytotoxic effects of fucose and its analogs can be highly cell-type dependent.[1] For instance, some cancer cell lines have been shown to be more resistant to high concentrations of fucose compared to normal cell lines.[4][5] This variability is likely due to differences in metabolic rates, expression levels of enzymes in the fucose salvage pathway, and the ability to cope with metabolic stress. Therefore, it is essential to perform cell-line specific optimization experiments.
Troubleshooting Guide
Issue 1: Decreased Cell Viability or Proliferation After Initiating this compound Labeling
-
Possible Cause 1: Sub-optimal Concentration of this compound. The concentration of the labeling reagent may be too high, leading to metabolic stress or direct toxicity.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound. Test a range of concentrations and assess cell viability and proliferation at different time points. Aim for the lowest concentration that provides sufficient labeling for your downstream analysis.
-
-
Possible Cause 2: Contamination of the Labeling Reagent. The this compound reagent may be contaminated with cytotoxic substances.
-
Solution: Ensure the purity of your this compound stock. If possible, test a new batch of the reagent. Prepare the stock solution in a sterile, appropriate solvent and store it correctly.
-
-
Possible Cause 3: Nutrient Depletion or Media Osmolality Changes. Long-term culture with frequent media changes or the addition of a concentrated stock solution of the labeling reagent can alter the culture environment.
-
Solution: Ensure that the culture medium is refreshed regularly to prevent nutrient depletion. When adding the this compound stock solution, use a small volume of a highly concentrated stock to minimize changes in media volume and osmolality. Prepare the labeling medium fresh for each use.
-
Issue 2: Altered Cell Morphology or Phenotype During Long-Term Labeling
-
Possible Cause: Perturbation of Fucosylation-Dependent Signaling Pathways. Fucosylation plays a role in various signaling pathways, including those involving receptors like EGFR and TGF-β.[1] Alterations in fucose metabolism could potentially impact these pathways.
-
Solution: Monitor key cellular markers and signaling pathways that are known to be regulated by fucosylation in your cell type. If alterations are observed, consider reducing the concentration of this compound or the duration of the labeling period.
-
Quantitative Data on Fucose Cytotoxicity
While specific data for this compound is limited, the following tables provide data on the effects of unlabeled L-fucose on different cell lines, which can serve as a starting point for designing your experiments.
Table 1: Effect of L-Fucose on Human Gingival Fibroblast (HGF-1) Cell Viability [4]
| Day | Untreated (%) | 1 mg/ml (%) | 5 mg/ml (%) | 10 mg/ml (%) |
| 1 | 100.00 | 89.50 | 85.17 | 79.83 |
| 3 | 120.50 | 95.83 | 78.50 | 70.17 |
| 5 | 115.17 | 88.17 | 70.83 | 62.50 |
| 10 | 105.83 | 79.50 | 60.17 | 51.83 |
Table 2: Effect of L-Fucose on Colorectal Adenocarcinoma (HT-29) Cell Viability [4]
| Day | Untreated (%) | 1 mg/ml (%) | 5 mg/ml (%) | 10 mg/ml (%) |
| 1 | 100.00 | 98.83 | 102.50 | 105.17 |
| 3 | 118.17 | 110.50 | 115.83 | 120.17 |
| 5 | 110.83 | 105.17 | 112.50 | 115.83 |
| 10 | 102.50 | 98.83 | 108.17 | 110.50 |
Table 3: Effect of L-Fucose on Skin Malignant Melanoma (A375) Cell Viability [4]
| Day | Untreated (%) | 1 mg/ml (%) | 5 mg/ml (%) | 10 mg/ml (%) |
| 1 | 100.00 | 95.83 | 92.50 | 88.17 |
| 3 | 115.17 | 108.50 | 100.17 | 95.83 |
| 5 | 108.83 | 102.50 | 95.83 | 90.50 |
| 10 | 100.50 | 95.17 | 98.83 | 85.17 |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using a colorimetric assay such as MTT or WST-1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile PBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Preparation of Labeling Media: Prepare a series of complete media containing different concentrations of this compound. A suggested starting range is 10 µM to 1 mM. Also, prepare a control medium with no added this compound.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the prepared labeling media. Include several replicate wells for each concentration and the control.
-
Incubation: Incubate the cells for the desired long-term labeling period (e.g., 24, 48, 72 hours, or longer, with appropriate media changes).
-
Cytotoxicity Assay (Example with MTT):
-
At each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the average absorbance for each concentration.
-
Normalize the data to the untreated control wells to determine the percentage of cell viability.
-
Plot cell viability against the concentration of this compound to determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability).
-
Visualizations
Caption: Fucose Metabolism Pathways.
Caption: Troubleshooting Workflow for Cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic utilization and remodeling of glycan biosynthesis using fucose analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. "Effects of L-fucose on cell viability in cancer cell lines" by Muhammad Alif Mazlan, Afzan Mat Yusof et al. [scholarhub.ui.ac.id]
Technical Support Center: (-)-Fucose-13C-1 Isotope Scrambling
Welcome to the technical support center for (-)-Fucose-13C-1 experiments. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to isotope scrambling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary metabolic fate in mammalian cells?
A1: this compound is a stable isotope-labeled form of L-fucose, a monosaccharide commonly found in N- and O-linked glycans and glycolipids in mammals. The isotopic label is on the first carbon position (C1). When introduced to mammalian cells, exogenous fucose, including this compound, is primarily utilized through the fucose salvage pathway . In this pathway, fucose is converted to GDP-L-fucose, which then serves as the donor substrate for fucosyltransferases in the Golgi apparatus to incorporate fucose into glycoconjugates. It is estimated that under normal conditions, the salvage pathway contributes a smaller portion to the total cellular GDP-fucose pool compared to the de novo synthesis pathway, which starts from GDP-mannose.[1]
Q2: What is isotope scrambling in the context of this compound experiments?
A2: Isotope scrambling refers to the redistribution of the 13C label from its original position (C1) to other carbon positions within the fucose molecule or to other metabolites. Ideally, in a labeling experiment, the 13C at the C1 position of fucose would remain there as it is incorporated into glycans. However, metabolic processes can lead to the cleavage and re-incorporation of the labeled carbon, resulting in its appearance in other molecules or at different positions within the fucose backbone. This can complicate data interpretation, particularly in metabolic flux analysis.
Q3: What are the potential metabolic pathways that can lead to isotope scrambling of the 13C-1 label from fucose?
A3: While the primary fate of exogenous fucose is incorporation into glycans via the salvage pathway, some fucose can be catabolized, leading to the entry of its carbon skeleton into central carbon metabolism. This is a key source of isotope scrambling. The primary route for this is believed to involve the degradation of fucose to pyruvate and lactate.[2] Once the 13C label enters the pyruvate pool, it can be distributed throughout central carbon metabolism via several pathways:
-
Gluconeogenesis: The 13C label can be incorporated into glucose-6-phosphate.
-
Pentose Phosphate Pathway (PPP): This is a major route for carbon rearrangement. If 13C-labeled glucose-6-phosphate enters the PPP, the series of decarboxylation and carbon shuffling reactions can redistribute the 13C label to various positions on other sugar phosphates.[3][4]
-
Tricarboxylic Acid (TCA) Cycle: 13C-labeled pyruvate can be converted to acetyl-CoA and enter the TCA cycle, leading to the labeling of various intermediates and associated amino acids.[5]
Troubleshooting Guides
Issue 1: Unexpected 13C labeling in non-fucosylated metabolites.
-
Symptom: Your mass spectrometry data shows 13C enrichment in metabolites that are not expected to be directly fucosylated, such as lactate, citrate, or certain amino acids.
-
Potential Cause: This is a strong indicator of fucose catabolism and subsequent entry of the 13C label into central carbon metabolism. The 13C-1 of fucose has been cleaved and has entered the pyruvate pool, from which it can be distributed to other metabolic pathways.
-
Troubleshooting Steps:
-
Confirm the Identity of Labeled Metabolites: Use high-resolution mass spectrometry and tandem MS (MS/MS) to confidently identify the unexpectedly labeled metabolites.
-
Perform Isotopomer Analysis: Analyze the mass isotopologue distribution (MID) of the labeled metabolites. For example, the pattern of 13C enrichment in TCA cycle intermediates can help confirm the entry point of the label.
-
Consider a Shorter Labeling Time: Reducing the duration of the labeling experiment can minimize the extent of scrambling by reducing the time available for the labeled fucose to be catabolized and its carbons to be redistributed.
-
Lower Fucose Concentration: High concentrations of exogenous fucose may saturate the salvage pathway and promote catabolism. Titrate the this compound concentration to the lowest level that still provides adequate signal for your primary measurement.
-
Issue 2: Mass isotopologue distribution (MID) of fucosylated glycans is inconsistent with direct incorporation of this compound.
-
Symptom: You observe fucosylated glycans with more than one 13C atom incorporated, or the 13C is not at the expected C1 position of the fucose residue.
-
Potential Cause: This suggests that the 13C label from this compound has entered the de novo fucose synthesis pathway. This can happen if the labeled fucose is first catabolized to smaller molecules, which are then used to synthesize glucose and subsequently GDP-mannose, the precursor for de novo fucose synthesis. The de novo pathway can incorporate multiple 13C atoms if the precursor pool is enriched.
-
Troubleshooting Steps:
-
Inhibit De Novo Synthesis (with caution): In some experimental systems, it may be possible to use inhibitors of the de novo pathway to favor the salvage pathway. However, this can have significant off-target effects on cellular metabolism and should be carefully validated.
-
Analyze Precursor Pools: If possible, measure the 13C enrichment of intracellular glucose-6-phosphate and GDP-mannose. Significant enrichment in these pools would confirm the recycling of the 13C label.
-
Use a Different Labeled Fucose: If the experimental question allows, consider using uniformly labeled fucose ([U-13C6]-Fucose) and analyzing the full isotopologue distribution to model the contribution of different pathways.
-
Quantitative Data on Isotope Scrambling
Direct quantitative data on the percentage of scrambling for this compound in various mammalian cell lines is not extensively documented in the literature. The degree of scrambling is highly dependent on the cell type, metabolic state, and experimental conditions. However, we can illustrate the concept with hypothetical data based on findings from other 13C-labeled monosaccharides.
Table 1: Hypothetical Isotope Scrambling of this compound in Different Cell Lines
| Cell Line | Experimental Condition | Labeling Time (hours) | Estimated Scrambling (%) | Primary Scrambling Pathway |
| Hepatoma Cells | High Glucose Medium | 24 | 15-25% | High glycolytic and PPP activity |
| Fibroblasts | Low Glucose Medium | 24 | 5-10% | Reduced entry into central carbon metabolism |
| Primary Neurons | Standard Medium | 48 | <5% | Lower rates of monosaccharide catabolism |
Note: This table is for illustrative purposes to demonstrate how scrambling can vary. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Standard Labeling with this compound for Glycan Analysis
This protocol is designed to maximize incorporation into glycans while minimizing immediate catabolism.
-
Cell Culture: Culture cells to the desired confluency in their standard growth medium.
-
Medium Exchange: On the day of the experiment, replace the standard medium with fresh medium containing a known concentration of this compound (e.g., 50-100 µM).
-
Incubation: Incubate the cells for a predetermined period (e.g., 4-8 hours). This time should be optimized to allow for sufficient incorporation into the glycans of interest without excessive scrambling.
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable buffer for your downstream application (e.g., RIPA buffer for protein analysis).
-
-
Sample Preparation for Mass Spectrometry:
-
For N-glycan analysis, release the glycans from glycoproteins using PNGase F.
-
For O-glycan analysis, use chemical methods such as beta-elimination.
-
Purify the released glycans using solid-phase extraction (e.g., graphitized carbon).
-
-
Mass Spectrometry Analysis: Analyze the purified glycans by LC-MS or MALDI-TOF MS to determine the incorporation of this compound.
Protocol 2: Minimizing Isotope Scrambling
This protocol includes modifications to the standard protocol to reduce the likelihood of the 13C label entering central carbon metabolism.
-
Cell Culture and Medium: Culture cells as in Protocol 1. Consider using a medium with a physiological glucose concentration to avoid metabolic shifts.
-
Pre-incubation with Unlabeled Fucose: To ensure the fucose salvage pathway is active, you can pre-incubate the cells with unlabeled fucose (e.g., 50 µM) for 1-2 hours before adding the labeled fucose.
-
Short, Pulsed Labeling: Instead of a continuous labeling period, use a shorter pulse of this compound (e.g., 1-2 hours).
-
Chase with Unlabeled Fucose: After the labeling pulse, replace the medium with one containing a high concentration of unlabeled fucose (e.g., 1 mM). This will dilute the intracellular pool of labeled fucose and reduce its availability for catabolism.
-
Inhibition of Glycolysis (Optional and requires validation): In some specific cases, a short-term treatment with a glycolysis inhibitor like 2-deoxyglucose (2-DG) could reduce the entry of fucose-derived carbons into the PPP. This should be used with extreme caution as it will significantly alter cellular metabolism.
-
Harvesting and Analysis: Proceed with cell harvesting and analysis as described in Protocol 1.
Visualizations
Caption: Metabolic fate of this compound and potential pathways for isotope scrambling.
Caption: Troubleshooting workflow for isotope scrambling in this compound experiments.
References
- 1. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estimating pentose phosphate pathway activity from the analysis of hepatic glycogen 13 C-isotopomers derived from [U-13 C]fructose and [U-13 C]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Fucose-¹³C-1 Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Fucose-¹³C-1 labeling experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a (-)-Fucose-¹³C-1 labeling experiment?
A1: (-)-Fucose-¹³C-1 is a stable isotope-labeled sugar used as a tracer to study fucose metabolism and fucosylation. In this type of experiment, cells are cultured in a medium containing (-)-Fucose-¹³C-1. The labeled fucose is taken up by the cells and incorporated into various glycoconjugates (glycoproteins and glycolipids) through the fucose salvage pathway. By using techniques like mass spectrometry, researchers can track the incorporation of the ¹³C isotope, providing insights into:
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The activity of fucosyltransferases.
-
The turnover rate of specific fucosylated glycans.
-
Alterations in fucose metabolism in different cell types or under various conditions (e.g., disease states, drug treatment).
-
The contribution of the salvage pathway to the overall GDP-fucose pool.
Q2: How is (-)-Fucose-¹³C-1 metabolized by the cell?
A2: Exogenous fucose, including (-)-Fucose-¹³C-1, is primarily metabolized through the salvage pathway . This pathway involves the conversion of fucose into GDP-L-fucose, the nucleotide sugar donor required by fucosyltransferases to attach fucose to glycans. It is important to distinguish this from the de novo pathway, which synthesizes GDP-L-fucose from GDP-mannose.[1][2][3]
Below is a diagram illustrating the key metabolic pathways for fucose.
Q3: What is data normalization and why is it critical for ¹³C labeling experiments?
The primary goals of normalization in this context are to:
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Correct for differences in sample amount.
-
Account for variations in instrument sensitivity over time.
-
Enable accurate comparison of labeling patterns across different samples and experimental groups.
Troubleshooting Guide
Issue 1: Low or no incorporation of ¹³C from (-)-Fucose-¹³C-1 into my target glycans.
| Possible Cause | Troubleshooting Step |
| Inefficient cellular uptake or salvage pathway activity. | Some cell lines may have low expression of fucose transporters or key salvage pathway enzymes like fucokinase (FUK).[6][7][8] Verify the expression of these components in your cell line if possible. Consider increasing the concentration of (-)-Fucose-¹³C-1 in the medium or extending the labeling time. |
| Competition from de novo synthesis. | The cell's endogenous de novo pathway for GDP-fucose synthesis might be highly active, diluting the ¹³C-labeled pool. You can try to inhibit the de novo pathway, for example, by using specific inhibitors of GDP-mannose 4,6-dehydratase (GMD), though this can have other metabolic consequences. |
| Suboptimal cell culture conditions. | Factors like low temperature can reduce the activity of enzymes involved in the salvage pathway.[7] Ensure your cells are cultured under optimal and consistent conditions. Additionally, high culture medium osmolality has been shown to decrease fucose content in some cases, so ensure your medium osmolality is controlled.[5] |
| Rapid turnover and secretion of fucosylated proteins. | If your target glycoproteins are rapidly secreted, you may find more labeled glycans in the culture medium than in the cell lysate. Analyze both fractions to get a complete picture. |
Issue 2: High variability in ¹³C incorporation across technical replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling. | Ensure precise and consistent cell counting, quenching, and extraction procedures for all samples. Small variations in sample volume or extraction efficiency can lead to large differences in measured metabolite levels. |
| Instrumental drift. | Mass spectrometer sensitivity can change over the course of a long analytical run. To mitigate this, randomize the injection order of your samples and include quality control (QC) samples (e.g., a pooled mixture of all samples) injected at regular intervals. The signal from internal standards in these QCs can be used to monitor and correct for instrument drift.[6][9] |
| Matrix effects. | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analytes. Use of a stable isotope-labeled internal standard that is structurally similar to fucose can help to correct for these effects. |
Issue 3: Potential cytotoxicity from the labeled fucose.
| Possible Cause | Troubleshooting Step |
| High concentrations of fucose. | Although generally considered safe, very high concentrations of fucose can be toxic to some cell lines.[2][10] Perform a dose-response experiment to determine the optimal, non-toxic concentration of (-)-Fucose-¹³C-1 for your specific cell line. Monitor cell viability using methods like MTT or trypan blue exclusion. |
| Metabolic byproducts. | The metabolism of excess fucose can lead to the production of reactive oxygen species (ROS), which can induce cellular stress.[2] If you suspect toxicity, consider using the lowest effective concentration of the labeled fucose. |
Experimental Protocols & Data Normalization Workflow
Protocol: (-)-Fucose-¹³C-1 Labeling in Cultured Cells
This protocol provides a general framework. Optimization for specific cell lines and experimental goals is recommended.
-
Cell Seeding: Plate cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of harvest. Allow cells to adhere and resume growth for 24 hours.
-
Labeling:
-
Prepare labeling medium by supplementing fucose-free culture medium with a predetermined concentration of (-)-Fucose-¹³C-1 (e.g., 50-100 µM).
-
Remove the standard culture medium from the cells, wash once with PBS, and replace it with the labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 24-72 hours). The optimal time depends on the turnover rate of the glycans of interest. A time-course experiment is recommended to determine when isotopic steady state is reached.[11]
-
-
Metabolite Extraction:
-
Quench metabolism by rapidly washing the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell monolayer.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
-
If analyzing N-glycans, this will involve enzymatic release of the glycans, purification, and potentially derivatization.
-
Workflow for Data Normalization
The following diagram outlines a comprehensive workflow for normalizing data from a (-)-Fucose-¹³C-1 labeling experiment.
Step-by-Step Normalization Guide:
-
Correction for Natural Isotope Abundance: This is a critical first step. All elements have naturally occurring heavy isotopes (e.g., ¹³C is ~1.1% of all carbon). This means that even in an unlabeled metabolite, you will detect a small signal at M+1, M+2, etc. This natural abundance must be mathematically corrected to determine the true enrichment from your ¹³C-fucose tracer.[1][11] Various software packages and algorithms are available for this correction.
-
Internal Standard Normalization: If you included a stable isotope-labeled internal standard in your samples, you can now use its signal to correct for variations in sample recovery and instrument response. For each sample, divide the intensity of each target metabolite by the intensity of the internal standard.
-
Normalization to Total Signal or Biomass: To correct for differences in the initial amount of sample, you can normalize the data to the total ion chromatogram (TIC) signal or to a measure of biomass, such as cell count or total protein concentration determined from a parallel sample.
-
Calculation of Key Metrics: After normalization, you can calculate meaningful biological metrics:
-
Mass Isotopologue Distribution (MID): The fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite.[11]
-
Fractional Enrichment: The proportion of the metabolite pool that is labeled with ¹³C. This is calculated from the MIDs.
-
Data Presentation
Quantitative data from your experiments should be summarized in clear tables. Below are examples of how to present your data before and after normalization.
Table 1: Raw Peak Intensities for a Fucosylated Glycopeptide
| Sample | Replicate | M+0 Intensity (Unlabeled) | M+1 Intensity (¹³C-1) |
| Control | 1 | 1,250,000 | 15,000 |
| Control | 2 | 1,350,000 | 16,200 |
| Treatment A | 1 | 850,000 | 450,000 |
| Treatment A | 2 | 950,000 | 500,000 |
Table 2: Data After Natural Abundance Correction and Normalization
(Assuming normalization to an internal standard and conversion to Mass Isotopologue Distributions)
| Sample | Replicate | MID (M+0) | MID (M+1) | Fractional Enrichment |
| Control | 1 | 0.988 | 0.012 | 1.2% |
| Control | 2 | 0.988 | 0.012 | 1.2% |
| Treatment A | 1 | 0.654 | 0.346 | 34.6% |
| Treatment A | 2 | 0.655 | 0.345 | 34.5% |
References
- 1. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fucose content of monoclonal antibodies can be controlled by culture medium osmolality for high antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Decreased fucose incorporation in cell surface carbohydrates is associated with inhibition of invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Effects of L-fucose on cell viability in cancer cell lines" by Muhammad Alif Mazlan, Afzan Mat Yusof et al. [scholarhub.ui.ac.id]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Fucosylation with Isotopic Labels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when quantifying protein fucosylation using isotopic labels.
FAQs and Troubleshooting Guides
This section addresses specific issues researchers may face during experimental design, execution, and data analysis.
Issue 1: Low or No Signal from Metabolically Labeled Fucosylated Glycans
Q: I am not detecting a strong signal from my metabolically labeled fucosylated glycoproteins after click chemistry. What are the possible causes and solutions?
A: Several factors can contribute to low signal intensity. Here's a systematic approach to troubleshooting this issue:
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Fucose Analog Efficiency: Different fucose analogs can have varying incorporation efficiencies depending on the cell type and the specific fucosyltransferases they express[1]. For instance, 6-alkynyl-Fuc has been shown to label O-Fuc glycans more efficiently than 7-alkynyl-Fuc in some cases[1].
-
Recommendation: If possible, test multiple "clickable" fucose analogs (e.g., with alkyne or azide groups) to determine the optimal one for your experimental system[1].
-
-
Metabolic Pathway Activity: The efficiency of metabolic labeling depends on the activity of the fucose salvage pathway, which converts the fucose analog into a GDP-fucose analog that can be used by fucosyltransferases[1][2]. This pathway's efficiency can be low in some cell types or organisms[2][3].
-
Cell-Type Specificity: The expression levels of fucosyltransferases and the enzymes of the fucose salvage pathway can vary significantly between different cell lines, leading to cell-type-dependent labeling efficiency[1].
-
Recommendation: Optimize the concentration of the fucose analog and the labeling time for your specific cell line. A titration experiment is highly recommended.
-
-
Cytotoxicity: High concentrations of fucose analogs can be toxic to cells, leading to reduced protein synthesis and, consequently, lower incorporation of the label.
-
Recommendation: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal, non-toxic concentration of your fucose analog.
-
-
Click Chemistry Reaction Conditions: The efficiency of the click chemistry reaction itself is crucial for signal detection.
-
Recommendation: Ensure all reagents for the click chemistry reaction are fresh and of high quality. Optimize the reaction conditions, including catalyst concentration, reaction time, and temperature.
-
Issue 2: High Background Signal or Non-Specific Labeling
Q: I am observing a high background signal in my negative controls. How can I reduce non-specific labeling?
A: High background can obscure true signals and complicate quantification. Consider the following:
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Purity of Fucose Analog: Impurities in the fucose analog preparation could lead to non-specific reactions.
-
Recommendation: Use highly purified fucose analogs from a reputable supplier.
-
-
Residual Unreacted Probes: Insufficient removal of unreacted fluorescent or biotin probes after the click chemistry reaction is a common cause of high background.
-
Recommendation: Ensure thorough washing steps after the click chemistry reaction to remove all unbound probes. The number and duration of washes may need to be optimized.
-
-
"Sticky" Probes: Some detection probes may non-specifically bind to cellular components.
-
Recommendation: Include a blocking step (e.g., with BSA) before adding the detection probe. Consider using a different probe with lower non-specific binding properties.
-
Issue 3: Difficulty in Distinguishing True Glycosylation Sites from Deamidation
Q: When using the IGOT (Isotope-Coded Glycosylation site-specific Tagging) method with ¹⁸O water, how can I be sure that the observed mass shift is due to enzymatic deglycosylation and not spontaneous deamidation?
A: This is a critical consideration for accurate site identification. The IGOT method is designed to differentiate between these two events:
-
Principle of IGOT: PNGase F cleaves the N-glycan and in the process, converts the asparagine (Asn) residue at the glycosylation site to aspartic acid (Asp). When this reaction is performed in H₂¹⁸O, one ¹⁸O atom is incorporated into the carboxyl group of the resulting Asp, leading to a 3 Da mass increase compared to the unmodified peptide[4].
-
Non-Enzymatic Deamidation: Spontaneous deamidation of Asn also results in Asp but incorporates an oxygen atom from the surrounding water (H₂¹⁶O), leading to a 1 Da mass increase[4].
-
Distinguishing the Two: By performing the PNGase F digestion in H₂¹⁸O, a formerly glycosylated site will show a +3 Da shift, while a pre-existing deamidated site will only have a +1 Da shift. This 2 Da difference allows for their differentiation in the mass spectrometer[4].
-
Recommendation: Ensure complete enzymatic digestion to maximize the incorporation of ¹⁸O at glycosylation sites. Analyze your data for peptide pairs with a 2 Da mass difference to identify both deglycosylated and deamidated sites.
-
Issue 4: Inaccurate Quantification with SILAC for Glycoproteins
Q: I am using SILAC to quantify changes in glycoprotein abundance, but I am concerned that this method doesn't account for changes in fucosylation levels on the same protein. Is this a valid concern?
A: Yes, this is a significant limitation of standard SILAC for glycoproteomic studies.
-
Standard SILAC Limitations: SILAC (Stable Isotope Labeling by Amino acids in Cell culture) involves the metabolic incorporation of "heavy" amino acids (e.g., ¹³C₆-Arg, ¹³C₆¹⁵N₂-Lys)[5]. This labels the peptide backbone of proteins, allowing for the quantification of protein expression levels. However, it does not provide information about the attached glycans[5]. Therefore, a change in fucosylation on a protein that has no change in its expression level will not be detected by standard SILAC.
-
GlyProSILC as an Alternative: A method called GlyProSILC (Glycan Protein Stable Isotope Labeling in Cell Culture) has been developed to address this limitation. This method uses a medium containing amide-¹⁵N-glutamine in addition to heavy amino acids. The ¹⁵N from glutamine is incorporated into the hexosamine biosynthesis pathway, leading to the labeling of glycans, while the heavy amino acids label the peptide backbone[5].
-
Recommendation: If you need to quantify both protein expression and glycan changes simultaneously, consider using the GlyProSILC method[5]. This will allow for a more comprehensive and accurate quantitative analysis of your glycoproteins.
-
Quantitative Data Summary
The following tables provide a summary of different isotopic labeling strategies and a qualitative comparison of fucose analog efficiencies.
Table 1: Overview of Isotopic Labeling Strategies for Fucosylation Quantification
| Strategy | Principle | Advantages | Challenges | Reference |
| Metabolic Labeling with Fucose Analogs | Cells are cultured with fucose analogs containing "clickable" groups (e.g., alkyne, azide) or stable isotopes. Labeled glycans are detected by click chemistry or mass spectrometry. | Enables in vivo labeling and visualization of fucosylated glycans. | Labeling efficiency can be cell-type dependent; potential for metabolic scrambling of isotopes. | [1][2][3][6][7][8] |
| Isotope-Coded Glycosylation site-specific Tagging (IGOT) | Enzymatic deglycosylation with PNGase F in H₂¹⁸O leads to a specific mass shift at the former glycosylation site. | Allows for confident identification of N-glycosylation sites and differentiation from deamidation. | Limited to N-glycans; requires efficient enzymatic digestion. | [4][9] |
| Glycan and Protein Stable Isotope Labeling in Cell Culture (GlyProSILC) | A modified SILAC approach that uses ¹⁵N-glutamine to label glycans and heavy amino acids to label the peptide backbone. | Enables simultaneous quantification of both glycan and protein expression changes from the same sample. | Requires specialized cell culture media; data analysis is more complex. | [5] |
| Chemical Labeling | Released glycans are chemically tagged with isotopic labels (e.g., ¹²C/¹³C-labeled tags) at their reducing end. | Applicable to a wide range of sample types; provides accurate relative quantification. | Labeling is performed post-lysis; potential for variability during sample processing. | [10][11][12] |
Table 2: Qualitative Comparison of "Clickable" Fucose Analog Labeling Efficiencies
| Fucose Analog | General Observations | Considerations | Reference |
| 6-alkynyl-Fuc (6-Alk-Fuc) | Has shown higher incorporation efficiency into O-Fuc glycans compared to 7-Alk-Fuc in some studies. | The level of GDP-6-Alk-Fuc produced in cells can be higher than that of GDP-7-Alk-Fuc. | [1] |
| 7-alkynyl-Fuc (7-Alk-Fuc) | May be more broadly tolerated by a wider range of fucosyltransferases in vitro. | Cellular incorporation efficiency can be lower than 6-Alk-Fuc. | [1] |
| 6-azido-Fuc (6-Az-Fuc) | Another commonly used "clickable" fucose analog. | Labeling efficiency and potential cytotoxicity should be evaluated for the specific experimental system. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in quantifying fucosylation with isotopic labels.
Protocol 1: Metabolic Labeling of Fucosylated Glycoproteins with Alkyne-Fucose and Click Chemistry
This protocol is adapted from methods described for labeling fucosylated glycoproteins in bacteria[6][7].
-
Cell Culture and Labeling:
-
Culture your cells of interest in their appropriate growth medium.
-
Introduce the alkyne-bearing fucose analog (e.g., FucAl) into the culture medium. The optimal concentration should be determined empirically but can range from 50 to 200 µM[6].
-
Incubate the cells for a period that allows for metabolic incorporation of the analog into newly synthesized glycoproteins (e.g., 24-48 hours).
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with PBS to remove residual media and unincorporated fucose analog.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail. This typically includes:
-
An azide-bearing detection probe (e.g., biotin-azide or a fluorescent azide).
-
A copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).
-
A copper-chelating ligand (e.g., BTTAA) to stabilize the copper(I) and improve reaction efficiency[6].
-
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Detection and Analysis:
-
If a biotin-azide probe was used, the labeled proteins can be enriched using streptavidin-coated beads.
-
The labeled proteins can be visualized by western blot using streptavidin-HRP or by fluorescence imaging if a fluorescent azide probe was used.
-
For mass spectrometry analysis, the enriched proteins can be digested and analyzed by LC-MS/MS.
-
Protocol 2: Isotope-Coded Glycosylation Site-specific Tagging (IGOT)
This protocol is based on the method for identifying N-glycosylation sites using ¹⁸O labeling[4][9].
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in your sample.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Enrichment of Glycopeptides (Optional but Recommended):
-
Enrich the glycopeptides from the peptide mixture using hydrophilic interaction chromatography (HILIC) or lectin affinity chromatography[9].
-
-
Enzymatic Deglycosylation in H₂¹⁸O:
-
Resuspend the glycopeptide-enriched fraction in a buffer (e.g., 25 mM Tris-HCl, pH 8.6) prepared with H₂¹⁸O[4].
-
Add Peptide-N-Glycosidase F (PNGase F) to the solution. The amount of enzyme should be optimized for your sample, but 1 mU is often sufficient for LC-MS scale analysis[4].
-
Incubate at 37°C for 3 hours to overnight in a sealed tube to prevent evaporation and isotopic dilution[4].
-
-
LC-MS/MS Analysis:
-
Stop the reaction by acidifying the solution with formic acid[4].
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data for peptides containing an Asn-to-Asp conversion with a +3 Da mass shift, which indicates a formerly N-glycosylated site.
-
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key experimental workflows and troubleshooting logic.
Caption: Experimental workflow for metabolic labeling with a "clickable" fucose analog.
Caption: Troubleshooting decision tree for low signal in metabolic labeling experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of N-glycosylated peptides using glycosylation site-specific stable isotope tagging and liquid chromatography/mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic labeling of fucosylated glycoproteins in Bacteroidales species. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Figure 1: [Procedure of sample preparation for...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isotopic Labeling Strategies - CD BioGlyco [bioglyco.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Overcoming Fucose Migration in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with fucose migration during mass spectrometry analysis of glycoproteins.
Frequently Asked Questions (FAQs)
Q1: What is fucose migration in mass spectrometry?
A1: Fucose migration is an intramolecular rearrangement that occurs during mass spectrometry analysis, particularly with collision-induced dissociation (CID). In this process, a fucose residue can move from its native position on a glycan to another location.[1][2][3] This rearrangement can lead to the generation of fragment ions that suggest an incorrect fucose linkage, complicating the structural elucidation of glycans.[2][3] This phenomenon is not exclusive to CID and can occur even in intact glycan ions, suggesting a low energy barrier for this reaction.[3]
Q2: What causes fucose migration?
A2: Fucose migration is primarily induced by the energy applied during mass spectrometry, especially during CID. The mobile proton in protonated glycan ions is thought to facilitate this rearrangement. The migration is not limited to fucose; other monosaccharides like mannose and rhamnose can also migrate.[1][4] The process can be so facile that it may occur during ionization or ion transfer, not just during fragmentation.
Q3: How can I detect fucose migration in my mass spectra?
A3: Detecting fucose migration often involves observing unexpected fragment ions. For instance, you might see a fragment ion that suggests a fucose residue is attached to a part of the glycan where it shouldn't be. A common diagnostic approach for core fucosylation in N-glycans is to examine the ratio of the Y1+Fuc ion to the Y1 ion (Y1F/Y1) in low-energy HCD spectra. A higher-than-expected ratio for an antenna-fucosylated glycan could indicate migration.[5]
Q4: Does fucose migration occur with all types of ionization and fragmentation?
A4: Fucose migration is most prominent with CID and higher-energy collisional dissociation (HCD).[5] Alternative fragmentation methods like electron-transfer dissociation (ETD) and ultraviolet photodissociation (UVPD) are known to minimize or prevent fucose migration.[6][7] This is because these methods cleave the peptide backbone without significantly energizing the glycan structure.
Q5: Is fucose migration a concern for both N-linked and O-linked glycans?
A5: Yes, fucose migration can be an issue for both N-linked and O-linked glycans, as it is a property of the fucosylated glycan structure itself when subjected to certain mass spectrometric conditions. The specific patterns of migration may differ depending on the overall glycan structure and the proximity of potential migration sites.
Q6: Can other modifications, like sialic acid, influence fucose migration?
A6: The presence of other modifications, such as sialic acids, can add complexity to the mass spectra, but the primary driver of fucose migration is the energy applied during analysis and the mobility of protons. While not directly causing fucose migration, the presence of sialic acids can lead to their own characteristic fragmentation patterns that need to be considered alongside potential fucose rearrangements.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating fucose migration in your experiments.
Logical Workflow for Troubleshooting Fucose Migration
References
- 1. fhi.mpg.de [fhi.mpg.de]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Fucose Migration in Intact Protonated Glycan Ions - A Universal Phenomenon in Mass Spectrometry • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultraviolet Photodissociation Permits Comprehensive Characterization of O-Glycopeptides Cleaved with O-Glycoprotease IMPa - PMC [pmc.ncbi.nlm.nih.gov]
How to increase sensitivity for detecting low abundance fucosylated proteins.
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the detection of low-abundance fucosylated proteins. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you enhance the sensitivity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low-abundance fucosylated proteins?
Detecting fucosylated proteins of low abundance is challenging due to several factors. The low concentration of the target protein itself makes it difficult to distinguish its signal from the background noise of complex biological samples. Furthermore, fucosylation is a post-translational modification, and not all copies of a protein may be fucosylated, leading to a heterogeneous population where the fucosylated isoform is a minor component. Co-elution of non-fucosylated peptides during analysis can also mask the signals from fucosylated glycopeptides.[1]
Q2: What are the main strategies to increase the sensitivity of detection?
The two primary strategies for enhancing the detection of low-abundance fucosylated proteins are:
-
Enrichment: Selectively isolating fucosylated proteins or peptides from a complex mixture to increase their concentration relative to other components. Common methods include Lectin Affinity Chromatography (LAC), Hydrophilic Interaction Liquid Chromatography (HILIC), and immunoaffinity capture.[1][2][3]
-
Metabolic Labeling: Introducing a fucose analog with a bioorthogonal handle (e.g., an azide or alkyne group) into cells or organisms.[4][5][6] This tag is incorporated into newly synthesized fucosylated glycoproteins, allowing for their specific detection and enrichment.[4][6]
Q3: Which lectins are most effective for enriching fucosylated proteins?
Several lectins have specificity for fucose residues. The choice of lectin can depend on the type of fucose linkage you are targeting (e.g., core vs. branch fucosylation). Some commonly used lectins include:
-
Lens culinaris agglutinin (LCA) and Pisum sativum agglutinin (PSA): These are often used to enrich for core fucosylated glycopeptides.[1]
-
Aleuria aurantia lectin (AAL) , Aspergillus oryzae lectin (AOL) , and Ulex europaeus agglutinin I (UEA I): These lectins can bind to both core and branch fucose linkages.[1][7]
For broader enrichment, using multiple lectins in series or in a mixture (multi-lectin affinity chromatography) can be an effective strategy.[3][8]
Q4: How can I improve the sensitivity of my mass spectrometry analysis for fucosylated peptides?
To enhance mass spectrometry (MS) sensitivity, consider the following:
-
Enrichment: Proper enrichment of fucosylated glycopeptides is crucial to reduce sample complexity and increase the abundance of your target peptides.[1]
-
Targeted MS Methods: Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) offer high sensitivity and quantitative accuracy for detecting specific glycopeptides of interest.[9]
-
Isobaric Labeling: Using tags like Tandem Mass Tags (TMT) can boost the signal of low-abundance species by pooling samples.[9]
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Optimized Fragmentation: Employing fragmentation methods like Electron-Transfer Dissociation (ETD) can be advantageous as they tend to fragment the peptide backbone while leaving the labile glycan intact.[10]
Troubleshooting Guides
Problem 1: Low or no signal for my fucosylated protein of interest in a Western blot.
| Possible Cause | Troubleshooting Step |
| Inefficient protein extraction | Use an optimized lysis buffer for your specific sample type and target protein localization. Incorporate a broad-spectrum protease inhibitor cocktail to prevent protein degradation.[11] |
| Poor protein transfer | Optimize transfer conditions (time, voltage, buffer composition) for your specific protein's molecular weight. For low molecular weight proteins, consider using a Tricine gel system for better resolution and subsequent transfer efficiency.[11] |
| Low antibody affinity or specificity | Use a primary antibody that has been validated for your application and is known to have high affinity for the target protein. |
| Insufficient detection sensitivity | Switch to a high-sensitivity enhanced chemiluminescent (ECL) substrate.[11] |
| Low abundance of fucosylated protein | Consider enriching your sample for fucosylated glycoproteins using lectin affinity chromatography before running the Western blot. |
Problem 2: High background or non-specific binding in lectin affinity chromatography.
| Possible Cause | Troubleshooting Step |
| Non-specific binding to the lectin or matrix | Increase the stringency of your wash buffers. You can try slightly increasing the salt concentration or adding a low concentration of a non-ionic detergent. |
| Co-purification of interacting proteins | Perform a more stringent final wash before elution. If the problem persists, consider a secondary purification step after lectin affinity chromatography. |
| Suboptimal lectin choice | Ensure the lectin you are using has a high specificity for the fucose linkages present on your protein of interest. You may need to test a panel of different fucose-binding lectins. |
Problem 3: Low efficiency of metabolic labeling with fucose analogs.
| Possible Cause | Troubleshooting Step |
| Toxicity of the fucose analog | Some fucose analogs can be toxic to cells at high concentrations. Perform a dose-response curve to determine the optimal, non-toxic concentration of the analog for your cell type. Newer analogs like 7-alkynyl-fucose have been developed with lower toxicity.[12] |
| Inefficient uptake or metabolism of the analog | Ensure that the cells are healthy and metabolically active. The fucose salvage pathway is responsible for incorporating the analog; check that this pathway is active in your system.[13] |
| Inefficient click chemistry reaction | Optimize the conditions for the bioorthogonal click chemistry reaction, including the catalyst, ligands, and reaction time, to ensure efficient conjugation of your reporter molecule.[4] |
Data Presentation
Table 1: Comparison of Fucose-Specific Lectins
| Lectin | Abbreviation | Specificity |
| Lens culinaris agglutinin | LCA | Binds specifically to core fucose.[1] |
| Pisum sativum agglutinin | PSA | Binds specifically to core fucose.[1] |
| Aleuria aurantia lectin | AAL | Binds to both core and branch fucose.[1] |
| Aspergillus oryzae lectin | AOL | Binds to both core and branch fucose.[1] |
| Ulex europaeus agglutinin I | UEA I | Binds to both core and branch fucose.[1][7] |
| Lotus tetragonolobus lectin | LTL | Has been reported to be fucose-specific.[1] |
Table 2: Overview of Enrichment Strategies for Fucosylated Proteins
| Enrichment Strategy | Principle | Advantages | Disadvantages |
| Lectin Affinity Chromatography (LAC) | Uses immobilized lectins that specifically bind to fucose residues on glycoproteins.[8][14] | Cost-effective, flexible, and can be integrated with downstream analyses like Western blotting.[8] | A single lectin may only capture a subset of fucosylated proteins.[3] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separates molecules based on their hydrophilicity. Glycopeptides are generally hydrophilic.[2][15] | Can enrich for a broad range of glycopeptides. | Can suffer from co-elution of non-glycosylated, hydrophilic peptides.[2] |
| Metabolic Labeling with Bioorthogonal Reporters | Cells are fed fucose analogs with chemical handles (e.g., azide, alkyne) that are incorporated into glycoproteins.[4][6] | Highly specific for newly synthesized glycoproteins; allows for in vivo labeling.[13] | Can be toxic to cells at high concentrations; may not label all fucosylated proteins if turnover is slow.[12] |
| Immunoaffinity Capture | Uses antibodies that recognize specific fucosylated glycan epitopes.[2][16] | Highly specific for the target epitope. | Limited to known glycan structures for which antibodies are available.[16] |
Experimental Protocols
Protocol 1: General Workflow for Lectin Affinity Chromatography Enrichment
-
Sample Preparation: Prepare a protein lysate from your cells or tissue of interest. Ensure the buffer is compatible with lectin binding (e.g., Tris-buffered saline with Ca2+ and Mn2+).
-
Lectin Column Equilibration: Equilibrate the lectin-conjugated agarose beads/column with the binding buffer.
-
Sample Loading: Load the protein lysate onto the equilibrated lectin column and allow it to bind (this can be done in batch mode or on a chromatography system).
-
Washing: Wash the column extensively with wash buffer (typically the binding buffer with a slightly higher salt concentration) to remove non-specifically bound proteins.
-
Elution: Elute the bound fucosylated glycoproteins using a competitive sugar (e.g., methyl-α-D-mannopyranoside for LCA) or by changing the pH.
-
Downstream Analysis: The eluted fraction, now enriched for fucosylated proteins, can be used for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: General Workflow for Metabolic Labeling and Enrichment
-
Cell Culture and Labeling: Culture your cells in a medium supplemented with a peracetylated fucose analog (e.g., 7-alkynyl-fucose) for a period of time (e.g., 24-72 hours) to allow for metabolic incorporation.
-
Cell Lysis: Harvest the cells and prepare a protein lysate.
-
Click Chemistry Reaction: To the lysate, add the components for the click chemistry reaction: an azide- or alkyne-containing reporter molecule (e.g., biotin-azide), a copper(I) catalyst, and a stabilizing ligand. Incubate to allow for the covalent linkage of the reporter to the metabolically incorporated fucose analog.[4]
-
Enrichment (if using a capture tag like biotin): If a biotin reporter was used, the labeled proteins can be enriched using streptavidin-coated beads.
-
Downstream Analysis: The labeled and/or enriched proteins can be detected by Western blotting (using streptavidin-HRP) or identified by mass spectrometry.
Visualizations
References
- 1. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 4. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Proteome-Wide Quantification of Glycosylation Macro- and Micro-Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 15. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
13C Metabolic Flux Analysis Data Analysis Workflow: A Technical Support Guide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in 13C metabolic flux analysis (13C-MFA).
Frequently Asked Questions (FAQs)
Q1: What is the overall workflow for 13C metabolic flux analysis?
The 13C-MFA workflow involves a series of steps to quantify intracellular metabolic fluxes.[1][2] The process begins with designing an isotope labeling experiment, followed by conducting the tracer experiment where cells are fed a 13C-labeled substrate.[1][2] After the experiment, isotopic labeling of metabolites is measured, typically using techniques like gas chromatography-mass spectrometry (GC-MS).[1][3] The collected data is then used for flux estimation through computational modeling.[1][4] Finally, a statistical analysis is performed to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.[3][4]
Q2: Why is the choice of 13C tracer important?
The choice of the 13C labeled tracer composition is a critical step in 13C-MFA as it directly impacts the quality and informativeness of the experimental data.[5][6][7] An optimal tracer selection can make the difference between an information-rich experiment and one with limited insights into metabolic fluxes.[5][6][7] Different tracers provide distinct labeling patterns that are sensitive to the relative fluxes through different metabolic pathways.[1] Therefore, selecting the best tracer is crucial for improving the accuracy and precision of the flux analysis.[1]
Q3: What are the common analytical techniques used for isotopic labeling measurement?
Gas chromatography-mass spectrometry (GC-MS) is the most commonly used analytical method for determining the isotope distribution of metabolites with high precision.[1] Other techniques that can be employed to improve flux resolution include Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][8] While NMR offers detailed structural information, its resolution is generally lower than GC-MS.[1] LC-MS/MS is particularly effective for analyzing liquid samples and complex metabolite spectrums.[1]
Q4: What is the purpose of correcting for natural isotope abundance?
Correcting for the natural abundance of stable isotopes is a necessary step for the accurate quantification of mass isotopomer abundances derived from the 13C-labeled tracer.[9][10] Naturally occurring isotopes, such as 13C which accounts for about 1.1% of all carbon, contribute to the measured mass isotopomer distributions (MIDs).[11] Failure to correct for these natural isotopes can lead to biased results and inaccurate flux calculations.[9][12]
Troubleshooting Guides
Q1: My flux estimation results in a poor goodness-of-fit. What are the potential causes and how can I troubleshoot this?
A poor goodness-of-fit, often indicated by a failed chi-squared (χ²) test, suggests that the model does not adequately represent the experimental data.[13][14] This can arise from several issues:
-
Incorrect Metabolic Network Model: The model may be missing important reactions or contain incorrect assumptions about metabolic pathways.[13][14]
-
Inaccurate Measurement Data: Errors in external rate measurements or isotopic labeling data can lead to a poor fit.
-
Violation of Metabolic and Isotopic Steady-State Assumption: The 13C-MFA model assumes that the cells are at both metabolic and isotopic steady state.[17]
Q2: The confidence intervals for some of my estimated fluxes are very wide. What does this indicate and how can I improve them?
Wide confidence intervals indicate that the flux is poorly determined from the available data.[13] This can happen when the labeling data is not sensitive to a particular flux.
-
Troubleshooting:
-
Perform Parallel Labeling Experiments: Using multiple different 13C-labeled tracers in parallel experiments can provide complementary labeling information and significantly improve the precision of flux estimates.[3][15]
-
Optimize Experimental Design: Utilize computational tools for robust experimental design to select the optimal tracer or combination of tracers that will provide the most information about the fluxes of interest.[5][6][7]
-
Include Additional Measurements: Incorporating more measurement data, such as labeling patterns from different metabolites or using more advanced analytical techniques like tandem mass spectrometry, can provide further constraints on the model and narrow the confidence intervals.[8][15]
-
Experimental Protocols and Data
Generalized Experimental Protocol for 13C-MFA
| Step | Procedure | Detailed Methodology |
| 1 | Experimental Design | Select the optimal 13C-labeled tracer(s) based on the metabolic network and the fluxes of interest.[5][6][7] Computational tools can be used to perform an in silico experimental design to maximize the information content of the experiment.[19] |
| 2 | Tracer Experiment | Culture cells in a defined medium containing the 13C-labeled substrate.[17] Ensure the culture reaches both metabolic and isotopic steady state before harvesting.[17] This is typically achieved during the exponential growth phase. |
| 3 | Sample Quenching and Metabolite Extraction | Rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is often done using cold methanol or other quenching solutions. Extract intracellular metabolites using appropriate solvents. |
| 4 | Isotopic Labeling Measurement | Analyze the isotopic labeling patterns of metabolites, typically proteinogenic amino acids and central carbon metabolites, using GC-MS or LC-MS/MS.[1][3] |
| 5 | Data Correction | Correct the raw mass isotopomer distribution data for the natural abundance of stable isotopes.[9] |
| 6 | Flux Estimation | Use a 13C-MFA software package (e.g., INCA, Metran, 13CFLUX2) to estimate the intracellular fluxes by fitting the experimental data to a metabolic model.[2][4][20] |
| 7 | Statistical Analysis | Evaluate the goodness-of-fit of the model to the data and calculate the 95% confidence intervals for the estimated fluxes.[3][4] |
Example Data: Mass Isotopomer Distributions
The following table shows a hypothetical example of uncorrected and corrected mass isotopomer distributions (MIDs) for a 3-carbon metabolite.
| Mass Isotopomer | Uncorrected MID (%) | Corrected MID (%) |
| M+0 | 65.2 | 70.0 |
| M+1 | 25.8 | 25.0 |
| M+2 | 8.5 | 5.0 |
| M+3 | 0.5 | 0.0 |
Visualizing the Workflow and Troubleshooting
Caption: Overall workflow for 13C Metabolic Flux Analysis.
Caption: Decision tree for troubleshooting a poor model fit.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 6. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [agris.fao.org]
- 8. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 9. researchgate.net [researchgate.net]
- 10. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Dealing with incomplete labeling in (-)-Fucose-13C-1 pulse-chase experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-Fucose-13C-1 in pulse-chase experiments. We address common issues, with a focus on incomplete labeling, to help you optimize your experimental workflow and obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a this compound pulse-chase experiment?
A1: A this compound pulse-chase experiment is a powerful technique used to study the dynamics of fucosylation on glycoproteins and other glycoconjugates.[1] By first introducing ("pulsing") 13C-labeled fucose to cells and then replacing it with unlabeled fucose ("chasing"), researchers can track the synthesis, trafficking, and degradation rates of fucosylated molecules over time.[1]
Q2: What are the main metabolic pathways for fucose incorporation?
A2: Cells utilize two primary pathways for incorporating fucose into glycans: the de novo pathway and the salvage pathway.[2][3][4] The de novo pathway synthesizes GDP-fucose from other sugars like glucose and mannose.[3][4][5] The salvage pathway directly converts exogenous fucose (like this compound) into GDP-fucose, which is then used by fucosyltransferases to modify glycans.[2][3][4][5]
Q3: What is considered "incomplete labeling" in this context?
A3: Incomplete labeling refers to a lower-than-expected incorporation of this compound into the target fucosylated molecules. This can manifest as a low signal-to-noise ratio in mass spectrometry analysis or weak fluorescence in imaging-based assays. The expected labeling efficiency can vary significantly between cell types and experimental conditions.
Q4: How can I quantify the extent of this compound labeling?
A4: The most common method for quantifying 13C labeling is mass spectrometry. By analyzing the mass isotopologue distribution of fucosylated glycans or glycopeptides, you can determine the percentage of molecules that have incorporated the 13C label. This allows for the calculation of fractional labeling, which is a direct measure of incorporation efficiency.
Troubleshooting Guide: Incomplete Labeling
Incomplete labeling is a frequent challenge in this compound pulse-chase experiments. The following guide provides a structured approach to identifying and resolving the root causes.
| Symptom | Potential Cause | Recommended Solution |
| Low overall 13C incorporation in all fucosylated species. | Competition from endogenous fucose pools: The exogenously supplied this compound is being diluted by a large intracellular pool of unlabeled fucose.[6] | - Optimize pulse duration: Increase the pulse time to allow for greater uptake and incorporation of the labeled fucose. - Pre-starvation: Culture cells in fucose-free medium for a period before the pulse to deplete the endogenous fucose pool. - Increase tracer concentration: While being mindful of potential toxicity, a higher concentration of this compound during the pulse can help outcompete the unlabeled pool. |
| Inefficient cellular uptake of this compound: The cells may have a low transport capacity for fucose. | - Verify cell line characteristics: Some cell lines may have inherently low expression of fucose transporters. Consider using a different cell line if possible. - Optimize cell culture conditions: Ensure cells are healthy and in the logarithmic growth phase, as this can influence nutrient uptake. | |
| Low activity of the fucose salvage pathway: The enzymes responsible for converting fucose to GDP-fucose may be rate-limiting.[7] | - Cell line selection: Different cell types have varying expression levels of fucosyltransferases and other enzymes in the salvage pathway.[8] - Co-factor availability: Ensure the culture medium is not deficient in ATP and GTP, which are required for the salvage pathway. | |
| Labeling is observed, but the chase is ineffective (labeled molecules do not decrease over time). | Inefficient chase: The unlabeled fucose is not effectively replacing the labeled fucose. | - Increase chase concentration: Use a significantly higher concentration of unlabeled fucose during the chase phase (e.g., 10-100 fold higher than the pulse concentration).[9] - Thorough washing: Ensure complete removal of the labeling medium by performing multiple washes with fresh, pre-warmed medium before starting the chase.[10] |
| Very slow turnover of the fucosylated protein of interest: The protein being studied may have a very long half-life. | - Extend chase duration: Increase the chase time points to capture the degradation of long-lived proteins.[11] | |
| High variability in labeling efficiency between replicates. | Inconsistent cell culture conditions: Differences in cell density, passage number, or growth phase can affect metabolic activity. | - Standardize cell culture protocols: Use cells of the same passage number and ensure consistent seeding densities and growth times.[12] - Monitor cell health: Regularly check cell viability and morphology. |
| Pipetting errors or inconsistent reagent concentrations. | - Calibrate pipettes regularly. - Prepare fresh solutions of labeled and unlabeled fucose for each experiment. |
Experimental Protocols
Protocol 1: this compound Pulse-Chase Experiment for Mass Spectrometry Analysis
This protocol provides a general framework. Optimization of concentrations and incubation times for your specific cell line and experimental goals is recommended.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Fucose-free cell culture medium
-
This compound (sterile, high-purity)
-
Unlabeled (-)-Fucose (sterile, high-purity)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels to reach 70-80% confluency on the day of the experiment.
-
(Optional) Pre-starvation: To deplete endogenous fucose pools, replace the complete medium with pre-warmed, fucose-free medium and incubate for 2-4 hours.
-
Pulse:
-
Prepare the pulse medium by supplementing fucose-free medium with the desired concentration of this compound (e.g., 50-200 µM).
-
Remove the pre-starvation medium (if used) or complete medium.
-
Add the pulse medium to the cells and incubate for the desired pulse duration (e.g., 1-4 hours).
-
-
Chase:
-
Prepare the chase medium by supplementing complete medium with a high concentration of unlabeled (-)-Fucose (e.g., 1-5 mM).
-
Remove the pulse medium and wash the cells three times with pre-warmed PBS to completely remove the labeled fucose.
-
Add the chase medium to the cells. This is your "time 0" chase point.
-
Collect samples at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Collection:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Collect the cell lysate and store at -80°C until further processing for mass spectrometry analysis.
-
Data Presentation
Table 1: Hypothetical Labeling Efficiency of this compound in Different Cell Lines
| Cell Line | Pulse Concentration (µM) | Pulse Duration (hours) | Average % 13C Incorporation (at t=0 of chase) |
| HEK293 | 100 | 4 | 65% |
| HeLa | 100 | 4 | 50% |
| CHO | 100 | 4 | 80% |
| Jurkat | 100 | 4 | 45% |
Note: These are example values. Actual incorporation rates will vary based on experimental conditions.
Table 2: Troubleshooting Checklist for Incomplete Labeling
| Checkpoint | Yes/No | Notes |
| Cell Health | ||
| Cells are in logarithmic growth phase? | ||
| Cell viability is >95%? | ||
| Reagents | ||
| This compound is of high purity? | ||
| Unlabeled fucose is of high purity? | ||
| Solutions were freshly prepared? | ||
| Protocol | ||
| Was a pre-starvation step included? | ||
| Was the chase concentration at least 10x the pulse concentration? | ||
| Were cells thoroughly washed between pulse and chase? |
Visualizations
Diagram 1: Fucose Metabolism and Labeling Workflow
This diagram illustrates the two main pathways for GDP-fucose synthesis and the general workflow of a this compound pulse-chase experiment.
Caption: Fucose metabolism pathways and pulse-chase workflow.
Diagram 2: Troubleshooting Logic for Incomplete Labeling
This diagram provides a logical flow for troubleshooting incomplete labeling in your experiments.
Caption: A logical guide for troubleshooting incomplete labeling.
Diagram 3: Simplified Growth Factor Signaling Pathway Regulated by Fucosylation
This diagram shows a simplified representation of how fucosylation can impact growth factor receptor signaling, a common area of investigation using fucose labeling.[13][14][15]
Caption: Fucosylation's role in growth factor signaling.
References
- 1. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Pulse-chase SILAC–based analyses reveal selective oversynthesis and rapid turnover of mitochondrial protein components of respiratory complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulse-chase Analysis of N-linked Sugar Chains from Glycoproteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A robust and economical pulse-chase protocol to measure the turnover of HaloTag fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Glycan Labeling: (-)-Fucose-13C-1 vs. Azido-fucose
For researchers, scientists, and drug development professionals, the precise labeling of glycans is crucial for understanding their roles in health and disease. This guide provides a detailed comparison of two prominent methods for fucosylation analysis: stable isotope labeling with (-)-Fucose-13C-1 and bioorthogonal labeling with azido-fucose.
This comparison guide delves into the mechanisms, experimental protocols, and performance of these two powerful techniques. We present a side-by-side analysis to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Differences
| Feature | This compound | Azido-fucose |
| Labeling Principle | Incorporation of a stable isotope, creating a mass shift for detection by mass spectrometry. | Introduction of a bioorthogonal azide group for subsequent chemical ligation. |
| Detection Method | Mass Spectrometry (MS) | Fluorescence microscopy, flow cytometry, Western blot (via Click Chemistry). |
| Quantification | Relative or absolute quantification by MS. | Primarily qualitative or relative quantification based on signal intensity. |
| Cellular Perturbation | Minimal, as it is chemically identical to natural fucose. | Potential for cytotoxicity and alteration of biological processes.[1][2] |
| Workflow Complexity | Requires specialized mass spectrometry equipment and data analysis. | Involves a two-step process: metabolic labeling followed by a chemical ligation step. |
Introduction to the Labeling Strategies
Glycan labeling is a fundamental tool for elucidating the complex functions of carbohydrates in biological systems. Fucosylation, the addition of fucose to glycans, is a critical post-translational modification involved in processes ranging from cell adhesion to cancer progression. The ability to track and quantify fucosylated glycans provides invaluable insights into these processes.
This compound is a stable isotope-labeled analog of L-fucose. When introduced to cells, it is metabolized and incorporated into glycans through the natural fucose salvage pathway. The key advantage of this method is that the labeled fucose is chemically identical to its natural counterpart, minimizing perturbation of the biological system. The incorporated 13C atoms create a specific mass shift that can be detected and quantified by mass spectrometry, allowing for precise analysis of fucosylation dynamics.
Azido-fucose (e.g., 6-azido-fucose or peracetylated fucose alkyne) is a chemically modified fucose analog. It is also taken up by cells and incorporated into glycans via the fucose salvage pathway. The azide group is a "bioorthogonal handle," meaning it is chemically inert within the biological system but can be specifically targeted by an external chemical probe. This is typically achieved through "click chemistry," a highly efficient and specific reaction, to attach a reporter molecule such as a fluorophore or a biotin tag for visualization and enrichment.
Metabolic Incorporation Pathway
Both this compound and azido-fucose are processed through the fucose salvage pathway. The peracetylated forms of these fucose analogs can passively diffuse across the cell membrane. Once inside the cell, esterases remove the acetyl groups. The free fucose analog is then converted to GDP-fucose, the donor substrate for fucosyltransferases, which incorporate it into nascent glycan chains in the Golgi apparatus.
Performance Comparison
Labeling Efficiency
Direct comparative studies on the labeling efficiency of this compound and azido-fucose are limited. However, studies on various fucose analogs provide some insights. The efficiency of incorporation can be cell-type and protein-dependent. For azido-fucose, labeling efficiency has been shown to be high in some cell lines.[1] The efficiency of stable isotope labeling with 13C-glucose to produce labeled fucose has also been demonstrated to be effective. The choice between the two may depend on the specific biological question and the sensitivity of the detection method.
Cytotoxicity and Biological Perturbation
A significant advantage of this compound is its minimal biological perturbation. As a stable isotope-labeled analog, it is chemically identical to natural fucose and is thus expected to have negligible impact on cellular processes.
In contrast, azido-fucose has been reported to exhibit cytotoxicity in some cell lines.[1][2] The introduction of the azide group can also potentially alter the biological activity of the fucosylated glycans. Therefore, it is crucial to perform thorough toxicity assays and controls when using azido-fucose to ensure that the observed effects are due to the biological process under investigation and not an artifact of the labeling agent.
Experimental Protocols
Metabolic Labeling with this compound
This protocol is a general guideline for the metabolic labeling of cultured cells with this compound for subsequent mass spectrometry analysis.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Labeling: Prepare cell culture medium supplemented with this compound. The final concentration may need to be optimized but typically ranges from 50 to 200 µM. Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a period of 24 to 72 hours to allow for incorporation of the labeled fucose into cellular glycans. The optimal incubation time will depend on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated label.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors to extract the proteins.
-
Sample Preparation for Mass Spectrometry: The extracted proteins can then be processed for mass spectrometry analysis. This may involve protein purification, enzymatic release of glycans, or digestion of proteins into peptides.
-
Mass Spectrometry Analysis: Analyze the samples by mass spectrometry to detect the mass shift corresponding to the incorporation of 13C atoms.
Metabolic Labeling with Azido-fucose and Click Chemistry Detection
This protocol provides a general workflow for labeling cells with peracetylated 6-azido-fucose (Ac4FucAz) followed by detection using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Peracetylated 6-azido-fucose (Ac4FucAz)
-
Cell culture medium
-
Cultured cells
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click-iT® reaction cocktail components:
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Alkyne-functionalized fluorescent probe
-
-
Wash buffer (e.g., PBS with 1% BSA)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare cell culture medium containing Ac4FucAz at a final concentration of 25-100 µM.
-
Replace the existing medium with the labeling medium and incubate for 24-72 hours.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use. This typically involves mixing the copper(II) sulfate, reducing agent, ligand, and alkyne-fluorophore.
-
Add the reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with wash buffer.
-
Counterstain the nuclei with DAPI if desired.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualization of the Detection Workflows
Conclusion
Both this compound and azido-fucose are valuable tools for studying fucosylation. The choice between them depends on the specific research question, available instrumentation, and the biological system under investigation.
-
This compound is the preferred method for quantitative studies where minimal perturbation to the biological system is critical. Its detection relies on mass spectrometry, providing precise and accurate quantification of fucosylation levels.
-
Azido-fucose , coupled with click chemistry, offers a versatile platform for the visualization and enrichment of fucosylated glycans. It is well-suited for qualitative studies and high-throughput screening applications. However, researchers must be mindful of its potential cytotoxicity and take appropriate measures to control for any off-target effects.
By carefully considering the strengths and limitations of each approach, researchers can select the optimal strategy to advance their understanding of the vital role of fucosylation in biology and disease.
References
A Researcher's Guide to the Validation of Mass Spectrometry Data for 13C Labeled Glycans
For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the validation of mass spectrometry data is a critical step to ensure data accuracy and reliability. This guide provides an objective comparison of common methods for the validation of mass spectrometry data for 13C labeled glycans, supported by experimental data and detailed protocols.
The use of 13C labeled glycans in mass spectrometry has become a cornerstone for accurate quantification and structural elucidation. This guide delves into the two primary methodologies for generating these labeled standards: metabolic labeling in cell culture and chemo-enzymatic synthesis. We will compare these approaches and the mass spectrometry platforms used for their analysis, providing a framework for selecting the most appropriate strategy for your research needs.
Comparison of 13C Labeling Strategies
The choice between metabolic labeling and chemo-enzymatic synthesis of 13C labeled glycans depends on the specific research question, the biological system under investigation, and the desired level of quantification.
| Feature | Metabolic Labeling with 13C-Glucose | Chemo-enzymatic Synthesis of 13C Standards |
| Principle | Incorporation of 13C from labeled glucose into the glycan structures of glycoproteins within a cellular system. | In vitro synthesis of specific glycan structures with 13C isotopes incorporated at defined positions. |
| Application | Relative quantification by comparing the isotopic profiles of glycans from cells grown in the presence and absence of 13C-glucose. Useful for studying glycan dynamics in biological systems. | Absolute quantification by spiking a known amount of the heavy-labeled standard into the sample containing the light (natural abundance) analyte.[1][2] |
| Advantages | - Reflects the biological synthesis of glycans.[3][4] - Can be used to trace metabolic pathways.[3] - Labels all types of glycans synthesized by the cell. | - Enables precise absolute quantification.[1][2] - Overcomes variations in ionization efficiency and instrument performance.[4] - Standards can be produced with high purity and well-defined structures. |
| Limitations | - Can be challenging to achieve complete labeling. - Label incorporation can vary depending on cell metabolism. - Primarily provides relative quantification. | - Synthesis of complex glycan structures can be challenging and expensive. - A specific labeled standard is required for each glycan to be quantified. |
Performance Comparison of Mass Spectrometry Platforms
The two most common mass spectrometry platforms for analyzing 13C labeled glycans are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization (LC-ESI).
| Parameter | MALDI-TOF MS | LC-ESI-MS |
| Ionization | Soft ionization technique where the sample is co-crystallized with a matrix and ionized by a laser. | Soft ionization technique where ions are generated from a liquid phase. |
| Throughput | High-throughput, suitable for rapid screening of many samples. | Lower throughput due to the preceding liquid chromatography separation. |
| Sensitivity | Generally considered less sensitive than ESI-MS for glycan analysis. | Higher sensitivity, especially when coupled with nano-LC. |
| Resolution | Can resolve isotopic peaks, but may be challenging for complex mixtures. | High-resolution mass analyzers (e.g., Orbitrap, FT-ICR) provide excellent mass accuracy and isotopic resolution. |
| Quantitative Accuracy | Can be affected by ion suppression and variability in matrix crystallization. The use of isotopic standards helps to mitigate these issues.[5] | Generally provides better quantitative accuracy and reproducibility, especially when coupled with stable isotope dilution methods. |
| Analysis of Isomers | Limited ability to distinguish between glycan isomers. | When coupled with appropriate chromatography (e.g., porous graphitic carbon), can separate and distinguish isomeric glycans. |
A study comparing the glycomic profiling of permethylated N-glycans from human blood serum using MALDI-MS, RP-LC-MALDI-MS, and RP-LC-ESI-MS found that RP-LC-ESI-MS allowed for the confident detection of 73 glycans, while MALDI-MS alone identified 43 structures from the same sample amount. The chromatographic separation in the LC-based methods significantly enhanced the signal-to-noise ratios.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are key experimental protocols for the analysis of 13C labeled glycans.
Metabolic Labeling of Mammalian Cells with 13C-Glucose
This protocol describes the general steps for metabolic labeling of glycans in mammalian cells for mass spectrometry analysis.
-
Cell Culture: Plate cells in a 6-well plate and allow them to adhere overnight.
-
Labeling Medium Preparation: Prepare glucose-free culture medium supplemented with dialyzed fetal bovine serum and the desired concentration of [U-13C6]-glucose.
-
Labeling: Replace the normal growth medium with the prepared 13C-labeling medium and incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of the heavy isotope into the cellular glycans.
-
Cell Harvesting and Protein Extraction: After the labeling period, wash the cells with phosphate-buffered saline (PBS) and harvest them. Extract the proteins using a suitable lysis buffer.
-
Glycan Release: Proceed with enzymatic release of N-glycans using PNGase F.
Enzymatic Release of N-Glycans using PNGase F
This protocol outlines the steps for releasing N-linked glycans from glycoproteins.
-
Denaturation: Denature the glycoprotein sample by heating it in the presence of a denaturing buffer (e.g., containing SDS and DTT) at 100°C for 10 minutes.
-
Reaction Setup: To the denatured protein, add a reaction buffer, a non-ionic detergent (e.g., NP-40) to counteract the SDS, and water to a final volume.
-
Enzymatic Digestion: Add PNGase F to the reaction mixture and incubate at 37°C for a minimum of 1 hour. For native proteins, a longer incubation time and more enzyme may be required.
-
Glycan Purification: The released glycans can be separated from the protein and other components using methods like solid-phase extraction (SPE) with a graphitized carbon cartridge.
Data Validation and Analysis Workflows
The validation of mass spectrometry data for 13C labeled glycans involves a systematic workflow from sample preparation to data interpretation.
Workflow for Relative Quantification using Metabolic Labeling and LC-MS
Workflow for Absolute Quantification using Chemo-enzymatic Standards and MALDI-TOF MS
Alternative Validation Methods
While isotopic labeling is the gold standard, other methods can be used to validate glycan mass spectrometry data, particularly for structural confirmation.
-
Exoglycosidase Digestion: Sequential digestion of glycans with specific exoglycosidases, which cleave terminal monosaccharides with defined linkages, followed by MS analysis can help to confirm the glycan sequence and structure.
-
Chromatographic Retention Time: For LC-MS analysis, comparing the retention times of unknown glycans to those of well-characterized standards can provide an additional layer of validation.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of glycan ions in the mass spectrometer generates characteristic product ions that can be used to deduce the glycan sequence and branching pattern.
Conclusion
The validation of mass spectrometry data for 13C labeled glycans is essential for robust and reproducible glycomic research. The choice between metabolic labeling and chemo-enzymatic standards, as well as the selection of the appropriate mass spectrometry platform, should be guided by the specific goals of the study. By employing the detailed protocols and workflows outlined in this guide, researchers can confidently generate high-quality, validated data to advance our understanding of the complex world of glycobiology.
References
- 1. Chemo-Enzymatic Synthesis of (13)C Labeled Complex N-Glycans As Internal Standards for the Absolute Glycan Quantification by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative glycomic mapping through quantitative permethylation and stable-isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing MALDI-MS, RP-LC-MALDI-MS and RP-LC-ESI-MS glycomic profiles of permethylated N-glycans derived from model glycoproteins and human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (-)-Fucose-13C-1 vs. Radioactive Fucose Labeling in Glycosylation Research
A comprehensive guide for researchers, scientists, and drug development professionals on the safety, resolution, and application of stable isotope and radioactive fucose labeling techniques.
In the intricate world of glycobiology, understanding the dynamics of fucosylation—the addition of fucose sugar moieties to glycans—is paramount for deciphering cellular processes in both health and disease. Metabolic labeling has emerged as a powerful tool to trace the fate of fucose within cellular systems. This guide provides an in-depth comparison of two prominent methods: labeling with the stable isotope (-)-Fucose-13C-1 and labeling with radioactive fucose isotopes, such as ³H-fucose. We will delve into the critical aspects of safety, resolution, and experimental workflows, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: Key Differences
| Feature | This compound Labeling | Radioactive Fucose Labeling |
| Safety | Non-radioactive, poses no radiation risk. | Radioactive, requires specialized handling, licensing, and disposal procedures. |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Autoradiography, Scintillation Counting. |
| Resolution | High mass resolution for detailed structural analysis. Spatial resolution in imaging (MALDI-MSI) can reach 10-20 µm.[1] | Spatial resolution is dependent on the emulsion and isotope energy. |
| Sensitivity | High, with detection limits in the low femtomole to attomole range with modern MS instrumentation. | High, but dependent on the specific activity of the isotope and the detection method. |
| Quantitative Analysis | Excellent for relative and absolute quantification through isotopic ratio measurements.[2][3] | Can be quantitative, but may be less precise than MS-based methods. |
| Structural Information | Provides detailed structural information and allows for metabolic flux analysis.[4] | Limited structural information beyond localization. |
| Sample Throughput | Amenable to high-throughput analysis with modern autosamplers and LC-MS systems. | Generally lower throughput due to exposure times (autoradiography) or sample processing (scintillation counting). |
| Cost | Initial instrument cost for MS is high. Labeled compound costs can be significant. | Lower initial equipment cost. Costs associated with radioactive material purchase, licensing, and waste disposal. |
Delving Deeper: A Comparative Analysis
Safety First: A Clear Advantage for Stable Isotopes
The most significant distinction between the two methods lies in their safety profiles. This compound is a stable, non-radioactive isotope of fucose. Its use eliminates the risks associated with ionizing radiation, making it a safer alternative for laboratory personnel.[5] This simplifies experimental procedures by removing the need for specialized radiation safety training, personal protective equipment (PPE) for radiation, and stringent radioactive waste disposal protocols.[6]
In contrast, radioactive fucose, typically tritiated fucose (³H-fucose), emits beta particles. While tritium is a low-energy beta emitter, its handling still requires adherence to strict safety regulations to prevent internal contamination.[5][6] This includes working in designated areas, using appropriate shielding, and regular monitoring for contamination.[6] The disposal of radioactive waste also adds a layer of complexity and cost to the experimental workflow.
Resolution and Sensitivity: A Tale of Two Detection Methods
The choice of labeling agent dictates the detection method, which in turn significantly impacts the resolution and sensitivity of the experiment.
This compound and Mass Spectrometry:
Metabolic labeling with this compound is coupled with detection by mass spectrometry (MS). This combination offers high-resolution data, allowing for the precise identification and quantification of fucosylated glycans. The mass shift introduced by the ¹³C isotope enables clear differentiation from their unlabeled counterparts.[4] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide excellent separation and sensitivity for complex biological samples.[7]
For spatial analysis, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) can visualize the distribution of labeled glycans directly in tissue sections with a spatial resolution of 10-20 micrometers.[1] This allows for the study of fucosylation patterns in a histological context. The sensitivity of modern mass spectrometers allows for the detection of low-abundance glycans, often reaching the femtomole to attomole range.
Radioactive Fucose and Autoradiography/Scintillation Counting:
Radioactive fucose is detected through its radioactive decay. Autoradiography provides a visual representation of the localization of radiolabeled molecules within cells or tissues.[8][9][10][11][12] The resolution of autoradiography is dependent on the energy of the isotope and the type of emulsion used. While it provides excellent qualitative spatial information, it offers limited quantitative precision and no structural information.
Liquid scintillation counting is a highly sensitive method for quantifying the total amount of radioactivity in a sample, thereby providing a measure of the overall incorporation of the radioactive fucose.[13][14][15][16] However, it is a bulk measurement technique and does not provide any spatial or structural information. The detection limit for tritium in liquid scintillation counting can be very low, but is dependent on factors like quench and counting time.[14][15]
Experimental Workflows: A Step-by-Step Comparison
The following diagrams and protocols outline the typical experimental workflows for both this compound and radioactive fucose labeling.
This compound Labeling and MS Analysis Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Glycomics using A Tetraplex Stable-Isotope Coded Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automating Glycan Identification & Quantitation with Stable Isotope Labels [premierbiosoft.com]
- 4. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwyo.edu [uwyo.edu]
- 6. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and migration of 3H-fucose-labeled glycoproteins in the retinal pigment epithelium of albino rats, as visualized by radioautography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of glycoproteins and autoradiographic localization of ( 3 H)fucose in the thyroidectomy cells of rat anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3H-fucose incorporation into RPE cell surface proteins of normal and dystrophic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autoradiographic pattern of 3H-fucose incorporation in the developing mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3H-fucose incorporation into glycoproteins of toad bladder epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Liquid scintillation counting at the limit of detection in biogeosciences [frontiersin.org]
- 15. Limit of detection comparison on urine gross alpha/beta, H-3, and P-32 analysis between different liquid scintillation counters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
A Researcher's Guide to 13C Labeled Fucose: A Comparative Analysis of Positional Isotopomers
For researchers, scientists, and drug development professionals, the strategic use of isotopically labeled compounds is paramount for elucidating complex biological processes. This guide provides a comprehensive comparison of different positional 13C-labeled fucose isotopomers, offering insights into their applications, and presenting supporting experimental data and protocols to aid in the selection of the most suitable tracer for your research needs.
L-fucose, a deoxyhexose, plays a critical role in a myriad of biological phenomena, including cell adhesion, signaling, and immune responses. The introduction of a stable isotope, such as Carbon-13 (¹³C), into the fucose molecule provides a powerful tool for tracing its metabolic fate and for structural studies of fucosylated glycoconjugates. The position of the ¹³C label within the fucose molecule can significantly influence the information that can be gleaned from analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide will delve into the nuances of utilizing positionally labeled fucose, with a focus on commercially available and synthetically accessible isotopomers.
Comparative Analysis of 13C-Labeled Fucose Isotopomers
The choice between uniformly labeled fucose ([U-¹³C]-Fuc) and position-specifically labeled fucose, such as [1-¹³C]-Fuc or [6-¹³C]-Fuc, depends on the experimental goals. Uniform labeling provides a general tracer for metabolic flux analysis, while positional labeling allows for the investigation of specific enzymatic reactions and the elucidation of fragmentation pathways in mass spectrometry.
Data Presentation: A Comparative Overview
The following table summarizes key quantitative data for different ¹³C-labeled fucose isotopomers, providing a basis for comparison in experimental design.
| Isotopomer | Labeling Position | Primary Application | Key Analytical Technique(s) | Expected ¹³C NMR Chemical Shift (ppm) |
| L-Fucose | Unlabeled | Control/Reference | NMR, MS | α-anomer: C1(93.1), C2(67.2), C3(70.8), C4(72.8), C5(69.8), C6(16.5)β-anomer: C1(97.1), C2(70.1), C3(73.8), C4(72.8), C5(72.8), C6(16.5) |
| [1-¹³C]-L-Fucose | Carbon 1 | Metabolic tracing of the anomeric carbon, NMR structural studies | NMR, MS | C1 signal enhanced and potentially shows coupling to C2 |
| [6-¹³C]-L-Fucose | Carbon 6 (methyl group) | Tracing the unique methyl group, metabolic fate studies | NMR, MS | C6 signal enhanced and potentially shows coupling to C5 |
| [U-¹³C₆]-L-Fucose | All carbons | Metabolic flux analysis, tracing the entire carbon backbone | MS, NMR | All carbon signals enhanced and show ¹³C-¹³C coupling |
Note: The provided ¹³C NMR chemical shifts are approximate values for the α and β anomers of L-fucose in D₂O and may vary slightly based on experimental conditions. Data for labeled fucose will show enhanced signals at the labeled position and may exhibit complex splitting patterns due to ¹³C-¹³C coupling in uniformly labeled molecules.
Key Experimental Methodologies
The successful application of ¹³C-labeled fucose relies on robust experimental protocols for their synthesis and analysis. Below are detailed methodologies for key experiments.
Synthesis of [1-¹³C]-L-Fucose
A common method for the synthesis of [1-¹³C]-L-fucose involves the Kiliani-Fischer synthesis, which extends the carbon chain of a precursor sugar. A plausible synthetic route, adapted from the synthesis of [1-¹⁴C]-L-fucose, is outlined below.[1]
Experimental Protocol:
-
Starting Material: 5-Deoxy-L-lyxose.
-
Cyanohydrin Formation: React 5-deoxy-L-lyxose with sodium cyanide containing a ¹³C-labeled cyanide ion (Na¹³CN) in a slightly acidic aqueous solution. This reaction introduces the ¹³C label at the C1 position, forming a mixture of two epimeric cyanohydrins.
-
Hydrolysis: Hydrolyze the cyanohydrin mixture to the corresponding carboxylic acids, L-fuconic acid-1-¹³C and L-talonic acid-1-¹³C.
-
Lactonization: Acidify the solution to promote the formation of the corresponding γ-lactones.
-
Reduction: Reduce the lactones with a reducing agent such as sodium amalgam or sodium borohydride. This step converts the lactones to the corresponding aldoses.
-
Purification: Separate the resulting [1-¹³C]-L-fucose from its epimer, [1-¹³C]-L-talose, and other reaction byproducts using chromatographic techniques such as column chromatography on silica gel or cellulose.
NMR Spectroscopic Analysis of ¹³C-Labeled Fucose
NMR spectroscopy is a powerful tool for determining the position and extent of isotopic labeling and for structural analysis of molecules.
Experimental Protocol:
-
Sample Preparation: Dissolve a known quantity of the ¹³C-labeled fucose (typically 1-10 mg) in a deuterated solvent (e.g., D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹³C NMR spectrum. For position-specifically labeled fucose, the signal corresponding to the labeled carbon will be significantly enhanced.
-
For uniformly labeled fucose, the ¹³C spectrum will show complex splitting patterns due to ¹³C-¹³C J-coupling.
-
Acquire two-dimensional (2D) NMR spectra, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to confirm assignments and analyze through-bond connectivities.
-
-
Data Processing and Analysis: Process the acquired data using appropriate NMR software. Compare the chemical shifts and coupling constants of the labeled fucose with those of an unlabeled standard to confirm the labeling position and assess any isotopic effects.[2][3][4]
Mass Spectrometric Analysis of ¹³C-Labeled Fucose
Mass spectrometry is highly sensitive for detecting and quantifying isotopically labeled molecules and is particularly useful for metabolic flux analysis.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
For analysis of free monosaccharides, hydrolyze any glycoconjugates to release the fucose.
-
Derivatize the monosaccharides to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is to convert them to their aldononitrile acetate or trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the different monosaccharides.
-
The mass spectrometer detects the derivatized fucose and its isotopomers.
-
-
Data Analysis:
-
Analyze the mass spectra to determine the mass isotopomer distribution (MID). The mass shift compared to the unlabeled standard indicates the number of ¹³C atoms incorporated.
-
For position-specifically labeled fucose, fragmentation analysis can help to confirm the location of the label, although fucose migration during fragmentation can be a complicating factor.[5][6]
-
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.
References
- 1. Synthesis of α-l-Fucose-l-14C (6-Deoxy-l-galactose-l-14C) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000174) [hmdb.ca]
- 4. bmse000036 L-(-)-Fucose at BMRB [bmrb.io]
- 5. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the 13C-labeling pattern of glucose by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal validation of fucosylation sites identified using (-)-Fucose-13C-1.
The identification of protein fucosylation sites is a critical step in understanding the functional roles of this post-translational modification in cellular processes, disease progression, and the development of therapeutic antibodies. While metabolic labeling strategies, such as the use of fucose analogs like (-)-Fucose-13C-1 or clickable fucose analogs (e.g., alkynyl or azido fucose), are powerful tools for discovery, orthogonal validation is essential to confirm these findings and gain deeper biological insights. This guide provides a comparative overview of key orthogonal methods for validating fucosylation sites, complete with experimental protocols and data presentation.
General Workflow for Fucosylation Site Identification and Validation
The process begins with the introduction of a fucose analog into a biological system, which is metabolically incorporated into glycoproteins. Following protein extraction and digestion, fucosylated peptides are typically enriched and analyzed by mass spectrometry (MS) to identify the specific sites of modification. Orthogonal methods are then employed to confirm these candidate sites.
Caption: General workflow for fucosylation site discovery and validation.
Comparison of Orthogonal Validation Methods
Several techniques can be used to validate fucosylation sites, each with distinct principles, advantages, and limitations. The choice of method depends on the specific research question, available resources, and the desired level of detail.
| Method | Principle | Information Provided | Advantages | Limitations |
| Lectin Affinity Enrichment | Utilizes fucose-binding lectins (e.g., Lens culinaris agglutinin - LCA, Aleuria aurantia lectin - AOL) to specifically capture fucosylated glycoproteins or peptides.[1][2][3] | Confirms the presence of fucose on a peptide/protein. | Affordable, easy to use, and effective for enriching low-abundance fucosylated species.[2] | Provides limited information on the specific glycan structure or site of attachment; binding can be influenced by the overall glycan structure.[1] |
| Enzymatic Deglycosylation | Employs specific glycosidases (e.g., PNGase F, Endo F3) to cleave N-glycans. A resulting mass shift in the peptide, detected by MS, confirms glycosylation.[4][5][6] | Confirms N-glycosylation. Sequential digestion can distinguish core vs. other fucosylation types.[5][6] | Provides site-specific confirmation. Can be used to infer core fucosylation by comparing enzyme specificities (e.g., Endo F3 cleaves core-fucosylated biantennary glycans).[6][7] | Does not provide information on the full glycan structure. Enzyme efficiency can be variable.[7] |
| Intact Glycopeptide Analysis | Analysis of peptides with their attached glycan structures intact using high-resolution mass spectrometry.[1][8] | Provides site-specific information on both the peptide sequence and the full glycan structure, including fucose location (core vs. antenna).[1] | Delivers the most comprehensive, site-specific information, resolving glycan microheterogeneity.[1] | Technically challenging due to the low abundance and poor ionization efficiency of glycopeptides.[1][2][3] Requires specialized MS instrumentation and data analysis software. |
| Immunoassays | Utilizes antibodies and fucose-binding proteins in an ELISA-based format to quantify fucosylation levels on specific antibodies or antigens.[9] | Quantifies the overall fucosylation level of a specific protein target. | High-throughput and quantitative. Does not require mass spectrometry. | Provides information on total fucosylation, not site-specific details. Primarily developed for specific targets like IgG.[9] |
Data Presentation: Quantitative Fucosylation Site Identification
Orthogonal validation helps confirm the large datasets generated by initial discovery experiments. The number of identified sites can vary significantly based on the sample type and methods used.
| Study Type | Sample | Discovery Method | Validation/Enrichment | No. of Core-Fucosylated Sites Identified | Reference |
| Cancer Glycoproteomics | Human Lung Adenocarcinoma | Chemoenzymatic Labeling | "One-Step" Probe Enrichment | 2494 | [2][10] |
| Cell Line Profiling | H1299 Lung Cancer Cells | Chemoenzymatic Labeling | "One-Step" Probe Enrichment | 1200 | [2][10] |
| Cell Line Profiling | Jurkat Cells | Chemoenzymatic Labeling | "One-Step" Probe Enrichment | 1277 | [10] |
| Cancer Glycoproteomics | Pancreatic Cancer Serum | Mass Spectrometry | LCA Lectin Enrichment | 630 | [3] |
| Cancer Glycoproteomics | Human Hepatocellular Carcinoma | Mass Spectrometry | STAGE (Sequential Enzyme) Method | 1130 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for two common validation techniques.
Protocol 1: Lectin Affinity Enrichment of Core-Fucosylated Peptides
This protocol is adapted from methods used for enriching fucosylated peptides from serum for MS analysis.[3][11]
-
Protein Digestion: Denature protein samples in 4 M urea, reduce with 10 mM TCEP, and alkylate with 22 mM iodoacetamide. Dilute the sample 5-fold with 50 mM TEAB and digest with sequencing-grade trypsin (1:30 w/w ratio) overnight at 37°C.[11]
-
Lectin Column Preparation: Prepare a slurry of Lens culinaris agglutinin (LCA) lectin resin in a binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4). Pack the slurry into a micro-column.
-
Enrichment: Acidify the digested peptide mixture with 1% TFA and load it onto the prepared LCA column.
-
Washing: Wash the column extensively with the binding buffer to remove non-specifically bound peptides.
-
Elution: Elute the captured fucosylated peptides using a buffer containing a competitive sugar, such as 10% (w/v) methyl-α-D-mannopyranoside.
-
Sample Cleanup: Desalt the eluted peptides using a C18 StageTip or equivalent method.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap Elite).[3]
Protocol 2: STAGE Method for Core Fucosylation Analysis
The Sequential Treatment of Intact Glycopeptides with Enzymes (STAGE) method is used for site-specific characterization of core fucosylation.[5][6]
-
Glycopeptide Enrichment: Isolate intact glycopeptides from a tryptic digest using a method like hydrophilic interaction chromatography (HILIC).
-
First Enzymatic Digestion (Endo F3): Treat the enriched glycopeptides with Endoglycosidase F3 (Endo F3). This enzyme specifically cleaves core-fucosylated biantennary N-glycans between the two innermost GlcNAc residues, leaving a single Fuc-GlcNAc moiety on the asparagine.[6][7]
-
Second Enzymatic Digestion (PNGase F): Subsequently, treat the peptide mixture with PNGase F. This enzyme will remove all remaining N-glycans (e.g., non-fucosylated or those with tri/tetra-antennary core fucosylation that are resistant to Endo F3).[6] This step reduces sample complexity.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture. Peptides that were originally core-fucosylated and cleaved by Endo F3 will show a specific mass remnant (Fuc-GlcNAc), while all other N-glycosylated sites will be converted to aspartic acid by PNGase F.
Caption: Logic of the STAGE method for identifying core fucosylation.
Fucosylation in Signaling Pathways
Validating fucosylation sites is functionally important, as this modification can regulate key signaling pathways involved in cancer progression, such as the PI3K-Akt pathway. Fucosylation of cell surface receptors like integrins can modulate their activity, influencing downstream signaling.[1]
Caption: Role of core fucosylation in modulating receptor activity.
References
- 1. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Large-scale identification of core-fucosylated glycopeptide sites in pancreatic cancer serum using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verification of N-Linked Glycosylation of Proteins Isolated from Plant or Mammalian Cell Lines Using PNGase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Enzymatic Approach to Distinguish Fucosylation Isomers of N‑Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoassay for quantification of antigen-specific IgG fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A “One-Step” Strategy for the Global Characterization of Core-Fucosylated Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stable Isotope Labeling vs. Antibody-Based Methods for Fucosylation Detection: A Comparative Guide
Introduction
Fucosylation, the addition of a fucose sugar to N- or O-linked glycans, is a critical post-translational modification that profoundly impacts protein function, cellular signaling, and disease progression. Altered fucosylation is a known hallmark of various cancers and inflammatory diseases, making its accurate detection and quantification paramount for biomarker discovery and therapeutic development. Researchers primarily employ two distinct strategies for this purpose: stable isotope labeling coupled with mass spectrometry, and affinity-based methods using antibodies or lectins.
This guide provides an objective comparison of these two approaches, highlighting the significant advantages of stable isotope labeling in providing precise, quantitative, and site-specific data. We present supporting experimental workflows, protocols, and quantitative data to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Method 1: Stable Isotope Labeling (SIL) for Fucosylation Analysis
Stable isotope labeling is a powerful technique that introduces a mass tag directly into the molecules of interest. In the context of fucosylation, cells are cultured in a medium containing a "heavy" isotope-labeled precursor, such as a fucose analog or a general metabolic precursor like ¹³C-glucose.[1][2] These heavy isotopes are incorporated into the newly synthesized fucosylated glycans. Subsequent analysis by mass spectrometry (MS) can distinguish between the naturally abundant "light" and the labeled "heavy" forms, allowing for highly accurate quantification.[3][4]
Experimental Workflow: Metabolic Labeling with Fucose Analogs
The general workflow for stable isotope labeling involves introducing an isotopic label during cell culture, followed by sample processing and mass spectrometry analysis. This allows for the direct measurement of fucosylation dynamics and site-specific occupancy.
Caption: Workflow for quantitative fucosylation analysis using metabolic stable isotope labeling and mass spectrometry.
Key Advantages of Stable Isotope Labeling
-
Direct and Accurate Quantification: SIL-MS measures the intrinsic mass difference between labeled and unlabeled molecules, providing a direct and highly accurate readout of fucosylation levels and turnover.[5] The method demonstrates excellent linearity over a wide dynamic range.[5]
-
Site-Specific Information: This approach can pinpoint the exact glycosylation site on a protein that is fucosylated, which is crucial for understanding structure-function relationships.[6][7]
-
Multiplexing Capability: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the comparison of multiple experimental conditions simultaneously, increasing throughput and statistical power.[2][8]
-
Dynamic Analysis: Metabolic labeling enables the study of fucosylation dynamics, such as the rates of synthesis and turnover, providing insights into metabolic pathways.[4]
-
High Specificity: Mass spectrometry provides high-resolution data that unambiguously identifies fucosylated peptides, avoiding the cross-reactivity issues that can affect affinity-based methods.[9]
Method 2: Antibody and Lectin-Based Detection
This approach relies on the specific binding affinity of antibodies or, more commonly, lectins for fucosylated structures. Lectins are carbohydrate-binding proteins that can recognize specific glycan moieties.[10] Fucose-specific lectins like Aleuria aurantia lectin (AAL) or Lens culinaris agglutinin (LCA) are used to enrich, detect, or quantify fucosylated glycoproteins from complex mixtures.[11][12] Common formats include lectin affinity chromatography, lectin microarrays, Western blotting, and enzyme-linked immunosorbent assays (ELISA).[10][13]
Experimental Workflow: Lectin Affinity Chromatography
Lectin affinity chromatography is a widely used technique to enrich fucosylated glycoproteins or glycopeptides prior to downstream analysis.
Caption: General workflow for the enrichment and analysis of fucosylated proteins using lectin affinity chromatography.
Limitations of Antibody/Lectin-Based Detection
-
Indirect and Semi-Quantitative: These methods measure the binding event, not the fucosylation itself. The signal can be influenced by binding affinity, protein abundance, and steric hindrance, often providing relative or semi-quantitative results.[12][14]
-
Specificity Issues: Lectins can exhibit binding preferences for specific fucose linkages (e.g., core vs. antennary), but cross-reactivity with other glycan structures can occur.[11] Not all fucosylated proteins may be captured, and some non-fucosylated proteins might bind non-specifically.[15]
-
Lack of Site-Specific Information: Standard lectin-based assays typically do not reveal which specific site on a protein is fucosylated. While coupling with MS can provide this, the initial enrichment is lectin-dependent.[11]
-
Functional Readout vs. Absolute Quantification: Some advanced ELISA-based methods, like FEASI, provide a functional readout of fucosylation's effect on receptor binding.[14] While this is valuable, it reflects a combination of IgG quantity and fucosylation status rather than an absolute measure of fucosylation. A strong correlation with LC-MS has been shown, but LC-MS remains the gold standard for direct quantification.[14]
Quantitative Data Comparison
The choice of method significantly impacts the quality and type of data generated. Stable isotope labeling with mass spectrometry consistently provides more detailed and accurate quantitative information.
| Feature | Stable Isotope Labeling (with Mass Spectrometry) | Antibody / Lectin-Based Detection |
| Quantification | Absolute or precise relative quantification[3][5] | Semi-quantitative or relative[12] |
| Specificity | High; based on unique mass-to-charge ratio[9] | Variable; dependent on lectin/antibody specificity and potential cross-reactivity[11][15] |
| Site-Resolution | High; identifies specific glycosylation sites[6][7] | Low; typically provides protein-level information only[11] |
| Linkage Isomers | Can distinguish between isomers with advanced MS techniques[7] | Limited; depends on availability of highly specific lectins[11] |
| Dynamic Range | Wide; good linearity over several orders of magnitude[5] | Narrower; can be limited by binding saturation |
| Throughput | Lower to medium; dependent on LC-MS run times | Medium to high (e.g., ELISA, microarrays)[12] |
| Application | In-depth discovery, validation, site-specific analysis, metabolic studies | Screening, enrichment of low-abundance proteins, high-throughput assays[11][12] |
Experimental Protocols
Protocol 1: Metabolic Labeling with a Fucose Analog
This protocol outlines the key steps for labeling cellular glycoproteins with an azide-functionalized fucose analog for subsequent detection.
-
Cell Culture: Plate cells (e.g., HEK293, CHO) and grow to desired confluency in standard culture medium.
-
Metabolic Labeling: Replace the medium with fresh medium containing an azide-derivatized fucose analog (e.g., 100 µM peracetylated 6-Azido-fucose). Incubate for 24-48 hours to allow for metabolic incorporation into cellular glycans.[16]
-
Cell Lysis: Wash cells with PBS, then lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Click Chemistry (Optional, for detection): The incorporated azide group can be ligated to a reporter tag (e.g., biotin-alkyne or a fluorescent alkyne probe) via copper-catalyzed or copper-free click chemistry for visualization or enrichment.[17]
-
Sample Preparation for MS: Digest the protein lysate with trypsin. The resulting peptides can be analyzed directly or after enrichment for glycopeptides using techniques like HILIC.
-
LC-MS/MS Analysis: Analyze the peptide mixture by high-resolution mass spectrometry to identify and quantify the fucosylated glycopeptides based on their mass and fragmentation patterns.[6]
Protocol 2: Lectin Affinity Chromatography for Fucosylated Protein Enrichment
This protocol describes the enrichment of fucosylated glycoproteins using LCA-agarose.
-
Sample Preparation: Prepare a protein extract from cells or tissues in a non-denaturing lysis buffer. Ensure the buffer contains Ca²⁺ and Mn²⁺ ions, which are required for LCA binding.
-
Column Equilibration: Equilibrate an LCA-agarose column with binding buffer (e.g., 20 mM Tris-HCl, 0.15 M NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4).
-
Sample Loading: Apply the protein extract to the equilibrated column and allow it to bind, typically for 30-60 minutes at 4°C with gentle agitation.
-
Washing: Wash the column extensively with binding buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound fucosylated glycoproteins using an elution buffer containing a competitive sugar, such as 200 mM methyl-α-D-mannopyranoside. Collect the fractions.
-
Downstream Analysis: Analyze the eluted fractions by SDS-PAGE, Western blot using an antibody against a protein of interest, or prepare the sample for mass spectrometry analysis.
Conclusion
For researchers requiring high-fidelity, quantitative, and site-specific fucosylation data, stable isotope labeling coupled with mass spectrometry is the superior methodology. It provides an unparalleled level of detail, enabling the direct measurement of fucosylation stoichiometry and dynamics, which is essential for understanding the nuanced roles of this modification in health and disease.
While antibody and lectin-based methods are valuable for initial screening, high-throughput applications, and the enrichment of fucosylated proteins, they lack the quantitative precision and resolving power of SIL-MS. Their reliance on indirect detection and the potential for specificity issues mean they are better suited as complementary tools rather than as a primary method for definitive quantification. Therefore, for professionals in drug development and fundamental research, investing in a stable isotope labeling approach is critical for generating robust and reliable data on protein fucosylation.
References
- 1. Metabolic labeling of glycans with isotopic glucose for quantitative glycomics in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 5. Tandem 18O stable isotope labeling for quantification of N-glycoproteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 14. Immunoassay for quantification of antigen-specific IgG fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Comparison of Fucosylation in Different Cell Lines Using L-Fucose-13C-1: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the addition of a fucose sugar to glycans, is a critical post-translational modification that plays a pivotal role in various biological processes, including cell adhesion, signaling, and immune responses.[1][2] Aberrant fucosylation is often associated with pathological conditions such as cancer and inflammation, making it a key area of interest in disease diagnostics and therapeutic development.[2][3] This guide provides a comprehensive comparison of fucosylation levels in different cell lines using L-Fucose-13C-1, a stable isotope labeling approach that allows for precise quantitative analysis through mass spectrometry.
Fucosylation Biosynthesis Pathways
In mammalian cells, the activated fucose donor, GDP-fucose, is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1][4] The de novo pathway converts GDP-mannose to GDP-fucose, accounting for the majority of GDP-fucose synthesis.[1][4] The salvage pathway utilizes free fucose from extracellular sources or lysosomal degradation of glycoconjugates to generate GDP-fucose.[1][4] Metabolic labeling with L-Fucose-13C-1 leverages the salvage pathway to incorporate the stable isotope into cellular glycans.
Quantitative Fucosylation Analysis Workflow
The general workflow for a quantitative comparison of fucosylation using L-Fucose-13C-1 involves several key steps, from cell culture and labeling to mass spectrometry and data analysis. This systematic approach ensures reproducible and accurate quantification of fucosylation levels across different cell lines.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following protocols outline the key steps for a quantitative fucosylation study.
Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate the desired cell lines (e.g., CHO, HEK293, HepG2) in appropriate culture vessels and media. Allow cells to adhere and reach approximately 50-60% confluency.
-
Labeling Medium Preparation: Prepare fresh culture medium supplemented with a known concentration of L-Fucose-13C-1. The optimal concentration may vary between cell lines and should be determined empirically, but a starting point of 50-100 µM is common.
-
Metabolic Labeling: Remove the standard culture medium and replace it with the L-Fucose-13C-1 containing medium.
-
Incubation: Culture the cells for a period that allows for sufficient incorporation of the labeled fucose into glycoproteins. This is typically 48-72 hours.
-
Cell Harvesting: After the incubation period, wash the cells with cold phosphate-buffered saline (PBS) and harvest them using a cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells and store the pellet at -80°C until further processing.
Glycoprotein Extraction and N-Glycan Release
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Denaturation: Take a standardized amount of protein from each cell line lysate and denature the proteins by heating.
-
N-Glycan Release: Treat the denatured protein sample with Peptide-N-Glycosidase F (PNGase F) to release the N-linked glycans.
-
Glycan Purification: Purify the released N-glycans using a solid-phase extraction (SPE) method, such as graphitized carbon cartridges.
Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the purified N-glycans using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).[5] A common setup involves a reversed-phase C18 column for separation.
-
Data Acquisition: Acquire data in both full scan mode to identify the glycan compositions and in tandem MS (MS/MS) mode to confirm the structures.
Data Analysis
-
Glycan Identification: Identify the fucosylated glycan species based on their accurate mass and fragmentation patterns.
-
Isotopologue Peak Area Integration: For each identified fucosylated glycan, integrate the peak areas of the unlabeled (M) and the 13C-labeled (M+1) isotopologues.
-
Calculation of Fucosylation Percentage: Calculate the percentage of fucosylation derived from the salvage pathway using the following formula: % Labeled Fucosylation = [Area(M+1) / (Area(M) + Area(M+1))] x 100
-
Comparison: Compare the calculated percentages across the different cell lines to determine their relative fucosylation capacities via the salvage pathway.
Quantitative Data Presentation
The following table provides a template for presenting quantitative fucosylation data from different cell lines. The values presented are illustrative examples to demonstrate how data can be structured for clear comparison.
| Cell Line | Total Fucosylated Glycans (Relative Abundance) | % Labeled Fucosylation (Salvage Pathway Activity) | Key Fucosylated Glycan Species Detected |
| CHO (Chinese Hamster Ovary) | +++ | 85% | Core fucosylated biantennary glycans |
| HEK293 (Human Embryonic Kidney) | ++ | 70% | Core and antennary fucosylated structures |
| HepG2 (Human Hepatocellular Carcinoma) | ++++ | 92% | High levels of sialyl Lewis X and core fucosylation |
| FUT8-KO CHO | - | N/A | No core fucosylation detected |
Note: The relative abundance is a qualitative representation (e.g., +, ++, +++, ++++) of the total fucosylated glycan signal intensity. The "% Labeled Fucosylation" is calculated from the L-Fucose-13C-1 incorporation.
Comparison with Alternative Methods
While L-Fucose-13C-1 labeling offers high precision, other methods are also available for studying fucosylation.
| Method | Principle | Advantages | Disadvantages |
| L-Fucose-13C-1 Labeling | Metabolic incorporation of a stable isotope, quantified by mass spectrometry. | High accuracy and specificity for de novo vs. salvage pathway. | Requires mass spectrometry expertise and equipment. |
| Lectin-Based Assays (e.g., AAL, LCA) | Use of fucose-binding lectins for detection via blotting or microarrays. | Relatively simple, high-throughput. | Semi-quantitative, may have specificity issues. |
| Metabolic Fucosylation Inhibitors (e.g., 2F-Fucose) | A fucose analog that inhibits fucosylation, and the effect is measured.[6] | Useful for studying the functional consequences of reduced fucosylation. | Indirect measurement of fucosylation levels. |
| Fucose Analogs for Click Chemistry (e.g., FucAz) | Metabolic labeling with a chemically tagged fucose analog for subsequent fluorescent detection.[7][8][9] | Enables visualization of fucosylated glycans in cells and tissues.[7] | Can be less quantitative than isotopic labeling. |
Conclusion
The use of L-Fucose-13C-1 provides a robust and quantitative method for comparing fucosylation across different cell lines. By combining metabolic labeling with high-resolution mass spectrometry, researchers can gain detailed insights into the fucosylation machinery of various cellular systems. This information is invaluable for understanding the role of fucosylation in health and disease and for the development of novel therapeutics, particularly in the field of antibody engineering where fucosylation levels can significantly impact efficacy.[10][11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. scienmag.com [scienmag.com]
- 3. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic labeling of fucosylated glycoproteins in Bacteroidales species. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of cell lines for stable production of fucose-negative antibodies with enhanced ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: (-)-Fucose-13C-1 Labeling vs. SILAC for Quantitative Glycoprotein Analysis
For researchers, scientists, and drug development professionals navigating the complexities of quantitative glycoprotein analysis, selecting the appropriate analytical strategy is paramount. This guide provides a comprehensive comparison of two powerful metabolic labeling techniques: (-)-Fucose-13C-1 labeling and Stable Isotope Labeling by Amino acids in Cell culture (SILAC). We delve into their fundamental principles, experimental workflows, and present a comparative analysis of their performance, supported by experimental data, to inform your selection of the optimal method for your research needs.
At a Glance: Key Differences and Use Cases
| Feature | This compound Labeling | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) |
| Principle | Metabolic incorporation of a stable isotope-labeled fucose sugar into the glycan moieties of glycoproteins. | Metabolic incorporation of stable isotope-labeled amino acids into the protein backbone. |
| Specificity | Highly specific for fucosylated glycoproteins. | Labels all newly synthesized proteins, including glycoproteins. |
| Coverage | Targeted analysis of the fucosylated sub-proteome. | Global, proteome-wide analysis. |
| Quantification | Relative quantification based on the mass shift of fucose-containing glycopeptides. | Relative quantification based on the mass shift of all tryptic peptides. |
| Primary Application | Studying the dynamics of fucosylation, identifying fucosylated glycoproteins, and targeted quantitative glycoproteomics. | Global protein expression analysis, protein turnover studies, and post-translational modification analysis in a proteome-wide context. |
| Key Advantage | Reduces sample complexity and allows for the focused analysis of a specific and biologically important class of glycoproteins. | Provides a comprehensive, unbiased view of the entire proteome's response to a stimulus. High accuracy and reproducibility.[1][2] |
| Key Limitation | Limited to glycoproteins that undergo fucosylation. Does not provide information on non-fucosylated glycoproteins. | Can be costly and is primarily applicable to actively dividing cells in culture.[3] May require additional enrichment steps for in-depth analysis of low-abundance glycoproteins. |
Delving Deeper: A Quantitative Performance Comparison
While direct, side-by-side quantitative data for this compound labeling and SILAC on the same biological sample is limited in published literature, we can infer a comparative performance based on the principles of each technique and data from representative studies.
| Performance Metric | This compound Labeling | SILAC | Supporting Rationale & Data Insights |
| Number of Identified Glycoproteins | Lower (hundreds) | Higher (thousands) | Fucose labeling is inherently targeted, identifying only the fucosylated subset of glycoproteins. SILAC, coupled with glycoprotein enrichment, can identify a larger portion of the glycoproteome. For instance, a study using lectin enrichment identified over 1,300 N-glycosylation sites in pancreatic cancer serum[4], while a super-SILAC approach quantified 1,398 unique N-glycosylation sites across different breast cancer cell lines.[5] |
| Quantitative Accuracy | High | Very High | Both methods offer high accuracy due to in-vivo labeling and co-analysis of samples. SILAC is widely regarded for its exceptional quantitative accuracy and reproducibility in proteomics.[1][2] The accuracy of fucose labeling depends on complete metabolic incorporation and the absence of isotopic effects. |
| Quantitative Precision | Good | Excellent | SILAC is known for its high precision, as samples are mixed at the beginning of the workflow, minimizing experimental variability.[1][2] |
| Dynamic Range | Good | Good to Excellent | Both techniques can quantify protein abundance changes over several orders of magnitude. SILAC has a demonstrated dynamic range of at least 100-fold. |
| Specificity for Glycosylation Changes | Direct | Indirect | This compound labeling directly measures changes in the abundance of fucosylated glycopeptides, providing a clear readout of alterations in fucosylation. With SILAC, changes in glycoprotein abundance are measured at the protein level, and specific changes in glycosylation require subsequent analysis of glycopeptides. |
Visualizing the Methodologies: Experimental Workflows
To better understand the practical application of each technique, the following diagrams illustrate their respective experimental workflows.
Figure 1. Experimental workflow for quantitative glycoprotein analysis using this compound labeling.
Figure 2. Experimental workflow for quantitative glycoprotein analysis using SILAC.
In-Depth Methodologies: Experimental Protocols
This compound Metabolic Labeling for Quantitative Glycoprotein Analysis
This protocol is a representative methodology adapted from studies involving stable isotope labeling with sugars.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. For the "heavy" labeled sample, supplement the culture medium with 50-100 µM of this compound. The "light" sample is cultured with an equivalent concentration of unlabeled (-)-Fucose.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the labeled fucose into glycoproteins. The optimal labeling time may need to be determined empirically for the specific cell line.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Combination and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein sample with trypsin overnight at 37°C.
-
-
Glycopeptide Enrichment (Optional but Recommended):
-
To increase the identification of fucosylated glycopeptides, enrich the sample using lectin affinity chromatography with a fucose-binding lectin such as Aleuria Aurantia Lectin (AAL).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide or enriched glycopeptide mixture by high-resolution mass spectrometry (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting for precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software capable of identifying and quantifying isotopically labeled peptides (e.g., MaxQuant, Proteome Discoverer).
-
Identify fucosylated glycopeptides based on the presence of characteristic fucose oxonium ions in the MS/MS spectra.
-
Quantify the relative abundance of fucosylated glycoproteins by calculating the ratio of the intensities of the "heavy" (13C-labeled) to "light" (12C-labeled) glycopeptides.
-
SILAC Protocol for Quantitative Glycoprotein Analysis
This is a standard SILAC protocol that can be applied to glycoprotein analysis.
-
Cell Culture and Labeling:
-
Adapt two populations of cells to grow in SILAC-formulated media. One population is grown in "light" medium containing natural L-arginine and L-lysine. The other is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., 13C6) and L-lysine (e.g., 13C6, 15N2).
-
Culture the cells for at least five passages to ensure >95% incorporation of the labeled amino acids.[5]
-
-
Experimental Treatment:
-
Once fully labeled, treat the "heavy" cell population with the experimental condition of interest, while the "light" population serves as the control.
-
-
Cell Lysis and Sample Combination:
-
Harvest both cell populations, wash with ice-cold PBS, and lyse in a suitable buffer.
-
Quantify the protein concentration of each lysate and combine them in a 1:1 ratio.
-
-
Protein Digestion:
-
Digest the combined protein sample with trypsin using either an in-solution or in-gel digestion protocol.
-
-
Glycopeptide Enrichment (Optional):
-
For a more focused analysis of glycoproteins, the digested peptide mixture can be subjected to enrichment using methods like lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by high-resolution LC-MS/MS.
-
Use a DDA method to acquire MS and MS/MS spectra.
-
-
Data Analysis:
-
Process the raw data with SILAC-aware software (e.g., MaxQuant).
-
The software will identify peptide pairs (light and heavy) and calculate the heavy-to-light ratio for each peptide.
-
Protein abundance ratios are determined by averaging the ratios of their constituent peptides. For glycoproteins, the abundance change of the entire protein is measured.
-
Signaling Pathways and Logical Relationships
The choice between this compound labeling and SILAC is often dictated by the specific biological question. The following diagram illustrates the logical relationship between the research goal and the choice of labeling strategy.
Figure 3. Decision-making framework for choosing between this compound and SILAC.
Conclusion: Making an Informed Decision
Both this compound labeling and SILAC are powerful techniques for quantitative glycoprotein analysis, each with its unique strengths.
-
Choose this compound labeling when your research is focused on the role of fucosylation in a biological process. This method provides a direct and specific means to quantify changes in fucosylated glycoproteins, reducing sample complexity and enhancing the detection of this specific post-translational modification.
-
Opt for SILAC when the goal is to obtain a comprehensive, unbiased view of how the entire proteome, including the glycoproteome, responds to a particular stimulus or condition. Its high accuracy and reproducibility make it the gold standard for global quantitative proteomics. For in-depth glycoprotein analysis, SILAC should be coupled with an effective glycoprotein or glycopeptide enrichment strategy.
By carefully considering the specific aims of your study and the information presented in this guide, you can confidently select the most appropriate metabolic labeling strategy to advance your research in glycoprotein analysis.
References
- 1. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 2. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the N-glycosylated Secretome by Super-SILAC During Breast Cancer Progression and in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of (-)-Fucose-¹³C-1 Incorporation into GDP-Fucose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-Fucose-¹³C-1 as a metabolic tracer for studying fucosylation pathways. We will delve into the specificity of its incorporation into the donor substrate GDP-fucose and compare its performance with other common fucose analogs, supported by experimental data and detailed protocols.
Introduction to Fucosylation and Metabolic Labeling
Fucosylation, the addition of a fucose sugar moiety to glycans and proteins, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Altered fucosylation is a hallmark of various diseases, making the enzymes and pathways involved attractive targets for therapeutic intervention.
Metabolic labeling with fucose analogs is a powerful technique to study fucosylation dynamics. By introducing a labeled fucose molecule into cells, researchers can trace its metabolic fate and identify fucosylated biomolecules. (-)-Fucose-¹³C-1 is an isotopically labeled analog that allows for the sensitive detection and quantification of fucose incorporation by mass spectrometry.
The Two Pathways of GDP-Fucose Biosynthesis
In mammalian cells, there are two primary pathways for the synthesis of GDP-fucose, the universal donor substrate for all fucosyltransferases[1][2]:
-
The de novo Pathway: This pathway synthesizes GDP-fucose from GDP-mannose through a series of enzymatic reactions. It is the primary source of GDP-fucose in most cells[1].
-
The Salvage Pathway: This pathway utilizes exogenous fucose, including labeled analogs like (-)-Fucose-¹³C-1, to generate GDP-fucose. This pathway is highly specific for fucose and its analogs.
The salvage pathway offers a direct route for the specific incorporation of labeled fucose into the cellular GDP-fucose pool. Studies have shown that the presence of exogenous fucose can suppress the de novo pathway, highlighting a preferential utilization of the salvage pathway for GDP-fucose synthesis when a fucose source is available externally[1][3][4].
References
- 1. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Fucosyltransferase Activity: A Focus on (-)-Fucose-13C-1 as a Substrate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fucosyltransferase Activity Assays with Supporting Experimental Data
Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The enzymes responsible for this modification, fucosyltransferases (FUTs), are key targets in drug development and disease research. Accurate and robust methods for measuring FUT activity are therefore essential. This guide provides a comparative analysis of various methods for determining fucosyltransferase activity, with a special focus on the utility of the stable isotope-labeled substrate, (-)-Fucose-13C-1.
Comparison of Fucosyltransferase Assay Methodologies
The choice of assay for measuring fucosyltransferase activity depends on several factors, including the specific FUT of interest, the required sensitivity, throughput, and the available equipment. Here, we compare the most common methodologies, highlighting the advantages and disadvantages of each. A novel approach utilizing this compound offers a powerful tool for mass spectrometry-based quantification.
| Assay Method | Principle | Substrate(s) | Detection Method | Advantages | Disadvantages |
| Radioactive Assay | Transfer of a radiolabeled fucose from GDP-[14C]fucose to an acceptor substrate. | GDP-[14C]fucose, Acceptor oligosaccharide/glycoprotein | Scintillation counting | High sensitivity, Direct measurement of product formation. | Use of radioactive materials, Labor-intensive, Low throughput. |
| Fluorescence-Based Assay | Enzymatic transfer of fucose to a fluorescently labeled acceptor, leading to a change in fluorescence properties or separation of the fluorescent product. | GDP-fucose, Pyridylaminated (PA)-sugars or 4-methylumbelliferyl (MU)-linked acceptors | Fluorescence detection (HPLC or plate reader) | High sensitivity, Non-radioactive, Amenable to high-throughput screening.[1][2] | Indirect detection, Potential for quenching or enhancement effects.[1] |
| HPLC-Based Assay | Separation and quantification of the fucosylated product from the unreacted acceptor substrate by High-Performance Liquid Chromatography. | GDP-fucose, Chromophore- or fluorophore-labeled acceptor | UV or Fluorescence detection | High resolution and specificity, Quantitative.[3] | Requires specialized equipment, Lower throughput than plate-based assays. |
| Mass Spectrometry (MS)-Based Assay | Quantification of the mass shift resulting from the addition of fucose to an acceptor substrate. | GDP-fucose or GDP-13C-fucose, Acceptor oligosaccharide/glycopeptide | Mass spectrometry | High specificity and sensitivity, Allows for multiplexing, Can provide structural information.[4] | Requires expensive instrumentation and expertise. |
| Lectin-Based Assay | Detection of fucosylated products using fucose-specific lectins. | GDP-fucose, Acceptor glycoprotein | ELISA, Western blot, or microarrays | Relatively simple and high-throughput. | Indirect detection, Potential for cross-reactivity of lectins. |
This compound: A Stable Isotope Probe for Fucosyltransferase Activity
The use of stable isotope-labeled substrates, such as this compound, in conjunction with mass spectrometry offers a powerful alternative to traditional methods. Once incorporated into cells, this compound is metabolically converted to GDP-13C-fucose, which then serves as a donor substrate for fucosyltransferases.
Advantages of using this compound:
-
Non-Radioactive: Eliminates the safety and disposal concerns associated with radioactive assays.
-
High Specificity: Mass spectrometry allows for the unambiguous detection and quantification of the 13C-labeled fucosylated product, distinguishing it from endogenous, unlabeled molecules.
-
Quantitative Accuracy: Stable isotope dilution methods can be employed for precise quantification of enzyme activity.
-
Metabolic Flux Analysis: Enables the tracing of fucose through metabolic pathways to understand the dynamics of fucosylation in living cells. While direct kinetic studies comparing GDP-fucose and GDP-13C-fucose are limited, studies on metabolic flux have suggested that the kinetic isotope effect of 13C is often negligible in such biological systems, indicating that 13C-labeled fucose behaves similarly to its unlabeled counterpart.
Experimental Protocols
General Fucosyltransferase Activity Assay Protocol (HPLC-Based)
This protocol describes a general method for measuring the activity of α1,3/4-fucosyltransferase using a pyridylaminated (PA) oligosaccharide as an acceptor substrate.[5]
Materials:
-
Enzyme source: Cell extracts or recombinant fucosyltransferase.
-
GDP-fucose (donor substrate).
-
Pyridylaminated (PA)-sugar acceptor (e.g., sialyl α2,3-lacto-N-neotetraose-PA for α1,3-FUT assay).[5]
-
Reaction buffer (e.g., 50 mM MES buffer, pH 6.5, containing 25 mM MnCl2).
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, GDP-fucose, PA-sugar acceptor, and the enzyme source.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[5]
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 0.1 M EDTA) or by heat inactivation.
-
HPLC Analysis: Analyze the reaction mixture by reversed-phase HPLC.[5]
-
Quantification: The fucosylated PA-sugar product is separated from the unreacted acceptor and quantified by fluorescence detection. The amount of product formed is used to calculate the enzyme activity.
Mass Spectrometry-Based Fucosyltransferase Assay using this compound
This protocol outlines a method for quantifying fucosyltransferase activity in cell lysates using this compound and mass spectrometry.
Materials:
-
Cell culture expressing the fucosyltransferase of interest.
-
This compound.
-
Cell lysis buffer.
-
Acceptor substrate (e.g., a specific glycopeptide).
-
LC-MS/MS system.
Procedure:
-
Cell Labeling: Incubate the cells with this compound for a sufficient time to allow for its metabolic conversion to GDP-13C-fucose and incorporation into glycans.
-
Cell Lysis: Harvest and lyse the cells to prepare a protein extract.
-
In-vitro Fucosylation Reaction: Incubate the cell lysate (containing the FUT) with an exogenous acceptor substrate.
-
Sample Preparation for MS: Purify the fucosylated acceptor substrate from the reaction mixture. This may involve affinity chromatography or other purification methods.
-
LC-MS/MS Analysis: Analyze the purified sample by LC-MS/MS.
-
Data Analysis: Quantify the amount of 13C-labeled fucosylated product by monitoring the specific mass-to-charge ratio (m/z) of the product. The activity of the fucosyltransferase can be determined from the rate of product formation.
Signaling Pathways and Experimental Workflows
Fucosylation in Key Signaling Pathways
Fucosylation plays a crucial role in modulating key signaling pathways implicated in development and disease.
References
- 1. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic examination and simulation of GDP-β-L-fucose synthetase reaction using NADPH or NADH – QuantumFrontiers – Leibniz Universität Hannover [quantumfrontiers.de]
- 4. Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
Validating the Biological Activity of Proteins Labeled with (-)-Fucose-13C-1: A Comparative Guide
For researchers in drug development and the life sciences, accurately assessing the biological function of proteins after modification is paramount. Labeling proteins with stable isotopes like (-)-Fucose-13C-1 offers a powerful tool for tracking and quantification in complex biological systems. A crucial step in this process is to validate that the labeling itself does not interfere with the protein's native biological activity. This guide provides a comparative framework for validating the function of proteins metabolically labeled with this compound against other labeling alternatives, supported by experimental data and detailed protocols.
Minimal Biological Impact of Stable Isotope Labeling
Metabolic labeling with stable isotopes, such as the incorporation of this compound into the glycan structures of proteins, is widely considered to be minimally perturbative to protein function. The underlying principle is that the substitution of a 12C atom with a 13C atom results in a negligible change in the mass and chemical properties of the fucose molecule. Therefore, the labeled fucose analog is processed by the cell's glycosylation machinery and incorporated into glycoproteins without altering their conformation or subsequent biological interactions. This contrasts with other labeling methods that introduce bulkier chemical reporters, which may have a higher potential for steric hindrance.
Comparative Analysis of Protein Labeling Techniques
To objectively assess the impact of labeling on protein function, a comparison with alternative methods is essential. The choice of labeling strategy can influence the outcome of functional assays.
| Labeling Method | Principle | Potential Impact on Biological Activity | Key Advantages |
| This compound | Metabolic incorporation of a stable isotope-labeled monosaccharide. | Minimal. The small mass change is unlikely to alter protein structure or function. | Non-perturbative; allows for sensitive detection and quantification by mass spectrometry. |
| Click Chemistry Analogs (e.g., Fucose-Azide, Fucose-Alkyne) | Metabolic incorporation of fucose with a bioorthogonal handle for subsequent chemical ligation. | Low to Moderate. The appended chemical group is small but could potentially interfere with binding interactions. | Enables versatile downstream applications like fluorescent imaging and affinity purification. |
| Chemoenzymatic Labeling | In vitro enzymatic transfer of a labeled fucose analog to a purified protein. | Variable. Dependent on the specific enzyme and reaction conditions; can be highly specific. | Offers precise control over the labeling site and stoichiometry. |
| Lectin Affinity Labeling | Non-covalent binding of labeled lectins to fucosylated glycans on the protein. | High. The binding of a large lectin molecule can sterically hinder the protein's active sites. | Useful for detection and enrichment but not ideal for functional assays of the target protein. |
Quantitative Comparison of Biological Activity
Validating the biological activity of a labeled protein requires quantitative assays that compare its performance to an unlabeled or alternatively labeled counterpart. The following data, adapted from a study on a fucosylated antibody, illustrates how the modification of fucose affects a key biological function. While the study used a fucose analog (5-Thio-L-Fucose) that actively modulates function, the experimental approach serves as a gold standard for validation. For this compound, the expected outcome would be no significant change in activity compared to the unlabeled control.
Table 1: FcγRIIIa Receptor Binding Affinity of a Fucosylated Monoclonal Antibody
| Antibody Sample | Fucosylation Status | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (nM) |
| Control Rituximab | Normally Fucosylated | 1.2 x 10^5 | 1.8 x 10^-3 | 15.0 |
| ThioFuc Rituximab | Modified Fucosylation | 3.4 x 10^5 | 6.8 x 10^-4 | 2.0 |
Data adapted from Zimmermann, J., et al. (2021). Use of 5-Thio-L-Fucose to modulate binding affinity of therapeutic proteins. Biotechnology and Bioengineering.[1][2][3]
Table 2: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Activity
| Antibody Sample | Fucosylation Status | Max Lysis (%) | EC50 (ng/mL) |
| Control Rituximab | Normally Fucosylated | 55 | 25 |
| ThioFuc Rituximab | Modified Fucosylation | 80 | 10 |
Data adapted from Zimmermann, J., et al. (2021). Use of 5-Thio-L-Fucose to modulate binding affinity of therapeutic proteins. Biotechnology and Bioengineering.[1][2][3]
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the relevant biological pathways is crucial for understanding the validation strategy.
Experimental workflow for validating labeled protein activity.
ADCC signaling pathway influenced by antibody fucosylation.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of biological activity.
Metabolic Labeling of Proteins with this compound
Objective: To incorporate this compound into the glycans of a target protein expressed in mammalian cells.
Materials:
-
Mammalian cell line expressing the protein of interest
-
Cell culture medium deficient in fucose
-
This compound
-
Standard cell culture reagents and equipment
-
Protein purification system (e.g., affinity chromatography)
Protocol:
-
Culture the mammalian cells in standard growth medium to the desired confluence.
-
Replace the standard medium with fucose-deficient medium supplemented with a predetermined concentration of this compound.
-
Incubate the cells for a sufficient period (e.g., 48-72 hours) to allow for protein expression and incorporation of the labeled fucose.
-
Harvest the cells or the culture supernatant containing the secreted protein.
-
Purify the labeled protein using an appropriate chromatography method (e.g., Protein A for antibodies).
-
Confirm the incorporation of this compound by mass spectrometry.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To measure the ability of a fucosylated antibody to induce the lysis of target cells by effector cells.[4][5]
Materials:
-
Target cells expressing the antigen of interest
-
Effector cells (e.g., Natural Killer cells)
-
Labeled and unlabeled antibody preparations
-
Cell culture medium and supplements
-
A method for quantifying cell lysis (e.g., LDH release assay, luminescence-based reporter assay)
-
96-well plates
Protocol:
-
Seed the target cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate to allow for adherence.
-
Prepare serial dilutions of the labeled and unlabeled antibody preparations.
-
Add the antibody dilutions to the wells containing the target cells.
-
Add the effector cells to the wells at a specified effector-to-target cell ratio.
-
Incubate the plate at 37°C for a duration optimized for cell killing (typically 6-24 hours).
-
Quantify cell lysis using a chosen method. For example, in a luminescence-based assay, add a lysis buffer with a substrate (e.g., luciferin) and measure the luminescence, which is inversely proportional to the number of viable cells.
-
Calculate the percentage of specific lysis for each antibody concentration and determine the EC50 values.
Cell Adhesion Assay
Objective: To quantify the adhesion of cells to a substrate mediated by a fucosylated cell surface protein.[6][7][8]
Materials:
-
Cells expressing the fucosylated protein of interest
-
96-well plate
-
Adhesion substrate (e.g., extracellular matrix protein like laminin-1 or fibronectin)
-
Washing buffer (e.g., 0.1% BSA in medium)
-
Blocking buffer (e.g., 0.5% BSA in medium)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Solubilization solution (e.g., 2% SDS)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with the adhesion substrate and incubate.[6][7]
-
Wash the wells and block with blocking buffer.[6]
-
Add a suspension of the cells (expressing either labeled or unlabeled fucosylated protein) to the wells.
-
Incubate for a defined period (e.g., 30 minutes) to allow for cell adhesion.[6]
-
Wash the wells to remove non-adherent cells.[6]
-
Fix the adherent cells with paraformaldehyde.[6]
-
Stain the fixed cells with crystal violet.[7]
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the stain from the adherent cells using a solubilization solution.
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 550 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.[6]
Lectin Binding Assay
Objective: To assess the presence and accessibility of fucose on a labeled protein using a fucose-specific lectin.[9][10][11]
Materials:
-
Labeled and unlabeled glycoprotein
-
Fucose-specific lectin (e.g., Aleuria Aurantia Lectin - AAL) conjugated to a reporter molecule (e.g., biotin, HRP)
-
96-well ELISA plate
-
Coating buffer, washing buffer (e.g., PBST), and blocking buffer (e.g., PBS with 1% BSA)
-
Detection reagent (e.g., streptavidin-HRP and a colorimetric substrate)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with the glycoprotein (labeled or unlabeled) and incubate overnight at 4°C.[10]
-
Wash the wells and block with blocking buffer for 1 hour at room temperature.[9][10]
-
Wash the wells and add the biotinylated fucose-specific lectin to each well. Incubate for 1 hour at room temperature.[9][10]
-
Wash the wells to remove unbound lectin.
-
Add streptavidin-HRP and incubate for 30 minutes.[10]
-
Wash the wells and add a colorimetric HRP substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity corresponds to the amount of accessible fucose.
References
- 1. Use of 5-Thio-L-Fucose to modulate binding affinity of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of 5‐Thio‐L‐Fucose to modulate binding affinity of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of 5-Thio-L-Fucose to modulate binding affinity of therapeutic proteins. | Sigma-Aldrich [sigmaaldrich.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. ADCC Reporter Bioassay Core Kit Protocol [promega.com]
- 6. pharm.ucsf.edu [pharm.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Profiling of core fucosylated N-glycans using a novel bacterial lectin that specifically recognizes α1,6 fucosylated chitobiose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Binding assay of core fucose-specific lectin, Pholiota squarrosa lectin [2] ELISA]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. bidmc.theopenscholar.com [bidmc.theopenscholar.com]
Navigating the Glycome: A Comparative Guide to Stable Isotope Labeling for Fucosylated Glycan Analysis
For researchers, scientists, and drug development professionals delving into the intricate world of glycobiology, the precise quantification of fucosylated glycans is paramount. This guide provides a comprehensive comparison of prevalent stable isotope labeling techniques used for quantitative glycan analysis, with a special focus on methodologies applicable to fucose-containing structures. While the specific probe (-)-Fucose-13C-1 is not prominently featured in current literature, a range of powerful alternatives employing stable isotopes allows for robust and reliable glycan quantification.
This guide will dissect three major strategies for introducing stable isotopes into glycans for mass spectrometry-based analysis: metabolic labeling, chemical labeling, and enzymatic labeling. We will explore the principles of each approach, present comparative data from key studies, detail experimental protocols, and provide visual workflows to aid in methodological selection and implementation.
Metabolic Labeling: Integrating Isotopes in Vivo
Metabolic labeling strategies introduce isotopically enriched precursors into cellular metabolism, leading to the in vivo incorporation of heavy isotopes into newly synthesized glycans. This approach offers the advantage of labeling glycans in their native cellular context, minimizing sample preparation artifacts.
Labeled Glucose for Broad Glycan Labeling
The use of universally labeled [U-13C6]-glucose is a powerful method for introducing 13C into various monosaccharides, including fucose, through the hexose biosynthesis and fucose de novo synthesis pathways.[1] This allows for the tracking of glucose flux into glycosylation pathways and the relative quantification of different glycan structures.
Quantitative Data Summary:
| Labeling Precursor | Cell Line | Key Findings | Reference |
| [U-13C6]-Glucose | 8988-S and 8988-T | Demonstrated differential glucose commitment to membrane glycans between two cell lines. Observed M+6 mass shift for fucose, indicating incorporation of six 13C atoms.[1] | [1] |
| Amide-15N-Gln, 13C6-Arg, 13C6-15N2-Lys | 231BR/231 cell lines | Simultaneous quantification of 62 N-glycans, 574 proteins, and 344 glycopeptides.[2] | [2] |
Experimental Protocol: Metabolic Labeling with [U-13C6]-Glucose
This protocol is adapted from a study on cancer cell metabolism and glycosylation.[1]
-
Cell Culture: Culture cells in standard glucose-containing medium to the desired confluence.
-
Labeling Medium Preparation: Prepare medium containing [U-13C6]-glucose as the sole glucose source.
-
Labeling: Replace the standard medium with the 13C-glucose labeling medium and incubate for a defined period (e.g., 72 hours) to allow for incorporation into cellular glycans.
-
Glycan Release: Harvest the cells and release the N-glycans or O-glycans using appropriate enzymatic (e.g., PNGase F for N-glycans) or chemical methods.
-
Derivatization (Optional but Recommended): Derivatize the released glycans to enhance ionization efficiency for mass spectrometry (e.g., permethylation or fluorescent tagging).
-
LC-MS Analysis: Analyze the labeled glycans by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Perform relative quantification by comparing the peak intensities of the naturally abundant (12C) and the heavy isotope-labeled (13C) glycan species.
Metabolic Pathway for Labeled Fucose Synthesis
Caption: Incorporation of 13C from glucose into fucosylated glycoproteins.
Fucose Analogs for Metabolic Labeling and Enrichment
While not strictly for quantitative mass spectrometry, the use of fucose analogs bearing bioorthogonal chemical reporters (e.g., alkynes or azides) is a powerful tool for studying fucosylated glycans.[3][4][5][6][7] These analogs are metabolically incorporated into glycans and can then be selectively tagged with probes for visualization, enrichment, and identification.
Experimental Protocol: Metabolic Labeling with FucAl (Alkynyl Fucose)
This protocol is based on a study of fucosylated glycoproteins in Bacteroidales species.[3]
-
Bacterial Culture: Grow bacteria in a defined medium.
-
Labeling: Supplement the culture medium with the alkyne-bearing fucose analog, FucAl, and incubate to allow for metabolic incorporation.
-
Cell Lysis and Protein Extraction: Harvest the bacterial cells and lyse them to extract total proteins.
-
Click Chemistry: React the alkyne-tagged glycoproteins with an azide-bearing probe (e.g., azide-biotin) via copper-catalyzed or copper-free click chemistry.
-
Enrichment/Detection: The tagged glycoproteins can then be enriched using streptavidin beads for subsequent proteomic analysis or detected by western blot.
Workflow for Fucose Analog Labeling
Caption: Workflow for labeling and detection of fucosylated glycoproteins.
Chemical Labeling: In Vitro Isotopic Tagging of Released Glycans
Chemical labeling methods introduce stable isotopes to glycans after they have been released from glycoproteins. These methods are versatile and can be applied to a wide range of sample types.
Isotopic Permethylation
Permethylation is a widely used derivatization technique in glycan analysis that improves sensitivity and provides linkage information. By using "light" (12CH3I) and "heavy" (13CH3I) methyl iodide, relative quantification can be achieved.[8]
Quantitative Data Summary:
| Labeling Method | Glycan Source | Key Findings | Reference |
| Isotopic Permethylation (12CH3I/13CH3I) | Human Milk Oligosaccharides | Demonstrated a dynamic range of at least two orders of magnitude with good linearity and reproducibility.[8] | [8] |
Experimental Protocol: Isotopic Permethylation
This protocol is a general procedure based on established methods.[8]
-
Glycan Release: Release glycans from the glycoprotein sample.
-
Sample Division: Divide the released glycan sample into two equal aliquots.
-
"Light" Labeling: Derivatize one aliquot by permethylation using "light" methyl iodide (12CH3I).
-
"Heavy" Labeling: Derivatize the second aliquot using "heavy" methyl iodide (13CH3I).
-
Sample Combination: Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Purification: Purify the permethylated glycans.
-
Mass Spectrometry Analysis: Analyze the mixed sample by MALDI-TOF MS or LC-MS.
-
Quantification: Determine the relative abundance of each glycan by comparing the signal intensities of the isotopic pairs.
Isotopic Permethylation Workflow
Caption: Workflow for relative glycan quantification by isotopic permethylation.
Enzymatic Labeling: Site-Specific Isotope Incorporation
Enzymatic methods can be employed to introduce stable isotopes at specific sites within a glycan or at the site of glycosylation.
Isotope-Coded Glycosylation Site-Specific Tagging (IGOT)
The IGOT method utilizes the enzyme PNGase F in the presence of H218O.[9] During the enzymatic release of N-glycans, the asparagine residue at the glycosylation site is deamidated to aspartic acid, incorporating an 18O atom from the heavy water. This allows for the specific identification and quantification of formerly glycosylated peptides.
Experimental Protocol: IGOT Labeling
This protocol is a summary of the method described in the literature.[9]
-
Protein Digestion: Digest the protein mixture with a protease (e.g., trypsin).
-
Enrichment (Optional): Enrich for glycopeptides using methods like lectin affinity chromatography.
-
Deglycosylation in H218O: Resuspend the glycopeptide mixture in a buffer prepared with H218O and add PNGase F. Incubate to release the N-glycans and label the glycosylation site.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Identify the 18O-labeled peptides to pinpoint the N-glycosylation sites. Relative quantification can be performed by comparing the intensities of 16O and 18O-labeled peptides from different samples.
IGOT Labeling Workflow
Caption: Workflow for N-glycosylation site labeling using the IGOT method.
Conclusion
The quantitative analysis of fucosylated glycans is a challenging yet critical task in glycobiology. While a direct 13C-1 labeled fucose probe is not widely documented, researchers have a powerful arsenal of stable isotope labeling techniques at their disposal. Metabolic labeling with precursors like 13C-glucose provides a holistic view of glycan biosynthesis within a cellular system. Chemical methods, such as isotopic permethylation, offer a versatile and robust platform for relative quantification of released glycans. Enzymatic labeling, like the IGOT method, allows for the precise identification and quantification of glycosylation sites. The choice of the optimal method will depend on the specific research question, sample type, and available instrumentation. By understanding the principles, protocols, and comparative performance of these techniques, researchers can confidently navigate the complexities of the glycome and uncover the vital roles of fucosylation in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification of N-glycosylated peptides using glycosylation site-specific stable isotope tagging and liquid chromatography/mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Labeling Reagents for Fucosylation Analysis: (-)-Fucose-13C-1 vs. Bioorthogonal Analogs
For researchers, scientists, and drug development professionals investigating the intricate roles of fucosylation in cellular processes, the choice of metabolic labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of two major classes of fucose analogs: the stable isotope-labeled (-)-Fucose-13C-1 and bioorthogonal fucose analogs, such as those containing azide or alkyne moieties. We present a comprehensive overview of their mechanisms, performance, and experimental considerations, supported by data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to Metabolic Labeling of Fucosylated Glycans
Fucosylation, the enzymatic addition of fucose to glycans and proteins, is a crucial post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Dysregulation of fucosylation has been implicated in various diseases, most notably cancer. Metabolic labeling with fucose analogs allows for the tracking and analysis of fucosylated biomolecules within a cellular context. This is achieved by introducing a modified fucose molecule that is incorporated into glycans through the cell's natural metabolic pathways.
This guide focuses on comparing two distinct approaches:
-
Stable Isotope Labeling: Utilizing fucose molecules enriched with a stable isotope, such as 13C. The incorporation of this compound results in a mass shift that can be detected and quantified by mass spectrometry.
-
Bioorthogonal Labeling: Employing fucose analogs bearing a chemically unique functional group (e.g., an azide or alkyne) that does not interfere with cellular processes. These "bioorthogonal" handles allow for the specific chemical ligation to a reporter molecule, such as a fluorophore or biotin, via "click chemistry."
Performance Comparison
The selection of a metabolic labeling reagent hinges on several key performance metrics. Below is a summary of the comparative performance of this compound and bioorthogonal fucose analogs.
| Feature | This compound (Stable Isotope Labeling) | Bioorthogonal Fucose Analogs (e.g., Fuc-Alkyne, Fuc-Azide) |
| Principle of Detection | Mass shift detection by mass spectrometry (MS). | Chemical ligation ("click chemistry") to a reporter molecule (e.g., fluorophore, biotin) followed by fluorescence microscopy, flow cytometry, or western blot. |
| Quantification | Relative and absolute quantification is achievable through MS-based methods. Provides precise information on the extent of fucosylation. | Primarily provides relative quantification based on signal intensity. Absolute quantification is more challenging. |
| Sensitivity | High, dependent on the sensitivity of the mass spectrometer. | Generally very high, especially with fluorescent probes, allowing for detection of low-abundance glycoproteins. |
| Effect on Cell Viability | Generally considered non-perturbing and non-toxic as it is a stable isotope of a natural sugar. | Can exhibit cytotoxicity, particularly at higher concentrations or with certain analogs (e.g., some azide-containing compounds have been reported to have cytotoxic effects). |
| Workflow Complexity | Requires expertise in mass spectrometry for data acquisition and analysis. Sample preparation for MS can be extensive. | The click chemistry reaction is relatively straightforward. Subsequent detection methods (e.g., microscopy, western blot) are common in most labs. |
| Multiplexing Capability | Can be combined with other stable isotope labeling methods (e.g., SILAC) for multiplexed quantitative proteomics. | Amenable to multiplexing with different fluorophores or reporter tags. |
| Spatial Resolution | Does not directly provide spatial information within the cell. | Enables high-resolution imaging of fucosylated glycans in situ when using fluorescent probes. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these labeling reagents. Below are representative protocols for key experiments.
Protocol 1: Metabolic Labeling and Analysis using this compound
Objective: To quantitatively analyze the incorporation of fucose into glycoproteins using stable isotope labeling and mass spectrometry.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE reagents and equipment
-
In-gel digestion reagents (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium to the desired confluency.
-
Replace the standard medium with a fucose-free medium supplemented with a known concentration of this compound (typically in the low micromolar range). A parallel culture with unlabeled fucose should be maintained as a control.
-
Incubate the cells for a period that allows for sufficient incorporation into newly synthesized glycoproteins (e.g., 24-72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Quantify the protein concentration in the cell lysates.
-
-
Protein Separation and Digestion:
-
Separate the proteins from the cell lysate by SDS-PAGE.
-
Excise the protein bands of interest or the entire lane for a global analysis.
-
Perform in-gel digestion of the proteins with trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Set the mass spectrometer to detect the mass shift corresponding to the incorporation of 13C from this compound into fucosylated glycopeptides.
-
-
Data Analysis:
-
Identify fucosylated glycopeptides by searching the MS/MS data against a protein database with fucose as a variable modification.
-
Quantify the relative abundance of 13C-labeled and unlabeled fucosylated glycopeptides to determine the extent of fucosylation.
-
Protocol 2: Metabolic Labeling and Detection using Bioorthogonal Fucose Analogs
Objective: To visualize and detect fucosylated glycoproteins using a fucose analog with a bioorthogonal handle followed by click chemistry.
Materials:
-
Alkyne- or azide-modified fucose analog (e.g., per-O-acetylated 6-alkynyl-fucose)
-
Cell culture medium and supplements
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (if performing western blot)
-
Fixative (e.g., 4% paraformaldehyde for imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS for intracellular staining)
-
Click chemistry reaction components:
-
Azide- or alkyne-functionalized reporter molecule (e.g., Azide-Fluor 488)
-
Copper(I) catalyst (e.g., copper(II) sulfate)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
Fluorescence microscope, flow cytometer, or western blot equipment
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium.
-
Add the per-O-acetylated alkyne-fucose analog to the culture medium at a final concentration typically ranging from 25 to 100 µM.
-
Incubate for 24-48 hours to allow for metabolic incorporation.
-
-
Cell Preparation for Detection:
-
For Imaging: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize if targeting intracellular glycoproteins.
-
For Flow Cytometry: Harvest cells, wash with PBS, and proceed to the click reaction.
-
For Western Blot: Lyse cells, quantify protein, and proceed to the click reaction with the lysate.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail containing the fluorescent azide, copper(II) sulfate, reducing agent, and ligand in a suitable buffer.
-
Incubate the prepared cells or lysate with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells or quench the reaction in the lysate to remove excess reagents.
-
-
Detection and Analysis:
-
Imaging: Mount the coverslips and visualize the fluorescently labeled glycoproteins using a fluorescence microscope.
-
Flow Cytometry: Analyze the fluorescence intensity of the cell population to quantify the overall level of fucosylation.
-
Western Blot: Separate the labeled proteins by SDS-PAGE, transfer to a membrane, and detect the biotinylated proteins using streptavidin-HRP or visualize fluorescently tagged proteins directly.
-
Visualization of Fucosylation in a Signaling Pathway
To illustrate the biological context of fucosylation, we provide a diagram of the Notch signaling pathway, where O-fucosylation of Notch receptors is a critical regulatory step.
Caption: Fucosylation steps in the Notch signaling pathway.
Conclusion
The choice between this compound and bioorthogonal fucose analogs depends on the specific research question and the available instrumentation. For precise quantitative studies of fucosylation dynamics and flux, this compound coupled with mass spectrometry is the method of choice. For high-resolution imaging and high-throughput screening applications where visualization and qualitative or relative quantification are sufficient, bioorthogonal fucose analogs with click chemistry offer a powerful and accessible alternative. By understanding the strengths and limitations of each approach, researchers can make an informed decision to effectively unravel the complexities of fucosylation in health and disease.
Safety Operating Guide
Proper Disposal of (-)-Fucose-13C-1: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (-)-Fucose-13C-1, a stable isotope-labeled monosaccharide.
This compound, also known as L-Fucose-1-13C, is a white, odorless, solid powder.[1][2] While the material itself is not classified as hazardous for transportation, all chemical waste must be evaluated in the context of its use.[1] The key determinant for the disposal of this compound is its stable isotope label. Unlike radioactive isotopes, stable isotopes such as Carbon-13 do not require special handling procedures beyond those for the unlabeled compound.
Key Safety and Handling Information
| Property | Value | Source |
| Synonyms | 6-Deoxy-L-galactose-1-13C | |
| Appearance | White, crystalline solid | [1][2][3] |
| Odor | Odorless | [1][2] |
| Hazard Classification | Not classified as hazardous for transport | [1] |
| Special Precautions | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. | [1][2] |
Disposal Workflow
The proper disposal of this compound follows the standard procedures for non-hazardous solid chemical waste. The workflow below outlines the necessary steps to ensure safe and compliant disposal.
References
Essential Safety and Logistics for Handling (-)-Fucose-13C-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational handling, and disposal of (-)-Fucose-13C-1, a stable isotope-labeled compound.
Personal Protective Equipment (PPE)
Based on the safety data for the unlabeled analogue, L-(-)-Fucose, the compound is not classified as hazardous.[1] However, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following PPE is recommended when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Standard laboratory coat. |
Note: No special respiratory protection is typically required under normal use conditions with adequate ventilation.
Operational Plan: Step-by-Step Handling Procedure
This compound is a stable isotope-labeled compound and is not radioactive.[2][] Therefore, its handling does not necessitate specialized radiological precautions. The primary consideration is the prevention of chemical contamination and ensuring sample integrity.
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages for the safe handling of this compound in a laboratory setting.
Disposal Plan
The disposal of compounds containing stable isotopes does not typically require extraordinary handling procedures beyond those for their unlabeled counterparts.[2] As this compound is not considered hazardous waste, it can be disposed of as general chemical waste. However, it is crucial to adhere to local and institutional regulations.
Disposal Protocol:
-
Segregation: Keep this compound waste separate from radioactive or other hazardous waste streams.
-
Labeling: Clearly label the waste container with its contents.
-
Consult Regulations: Always consult your institution's Environmental Health and Safety (EH&S) department for specific disposal guidelines to ensure full compliance.[]
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
